1-(1-Bromoethyl)-4-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-bromoethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTKPPRBFXTUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452200 | |
| Record name | 1-(1-Bromoethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19935-81-0 | |
| Record name | 1-(1-Bromoethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(1-Bromoethyl)-4-nitrobenzene CAS number 19935-81-0
CAS Number: 19935-81-0
IUPAC Name: 1-(1-bromoethyl)-4-nitrobenzene
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis protocols, reactivity, and safety information.
Physicochemical and Spectroscopic Data
This compound is a yellow oil or solid at room temperature.[1][2] Its properties make it a versatile reagent in various chemical transformations.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [3][4] |
| Molecular Weight | 230.06 g/mol | [3] |
| Melting Point | 31-32.5 °C | [1] |
| Boiling Point | 152-153 °C at 5 Torr | [1] |
| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [1] |
| Physical Form | Solid, Semi-solid, liquid, or lump | [2] |
| Topological Polar Surface Area | 45.8 Ų | [1][3] |
Table 2: Spectroscopic Data
| Spectroscopy Type | Data | Source |
| ¹H-NMR (500 MHz, CDCl₃) | δ 8.22 (d, 2H), 7.62 (d, 2H), 5.22 (q, 1H), 2.08 (d, 3H) ppm | [1] |
Synthesis and Purification
The primary synthesis route for this compound involves the radical bromination of 1-ethyl-4-nitrobenzene. This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide or AIBN.[1]
Experimental Protocol: Radical Bromination of 1-ethyl-4-nitrobenzene
Objective: To synthesize this compound.
Materials:
-
1-ethyl-4-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel (for chromatography)
Procedure:
-
A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol), and benzoyl peroxide (0.04g, 0.18 mmol) in carbon tetrachloride (30 mL) is prepared in a round-bottom flask.[1]
-
The reaction mixture is refluxed for 1 hour.[1]
-
After reflux, the mixture is cooled to room temperature.[1]
-
The solid succinimide byproduct is removed by filtration. The filter cake is washed with a 1:1 mixture of ethyl acetate and hexanes.[1]
-
The combined filtrate is concentrated under reduced pressure (evaporated) to yield the crude product.[1]
-
Purification is achieved by flash chromatography on silica gel, eluting with a 2:98 mixture of ethyl acetate and hexanes, to provide 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil (yields up to 90%).[1]
References
Technical Guide: Physical Properties of 1-(1-Bromoethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound 1-(1-Bromoethyl)-4-nitrobenzene. It is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a chemical intermediate. This document compiles essential data on its physical characteristics, provides detailed experimental protocols for its synthesis, and outlines general analytical methodologies. A visual representation of the synthesis workflow is also included to facilitate a clearer understanding of the process.
Core Physical and Chemical Properties
This compound is a substituted aromatic compound.[1] The presence of the nitro group and the bromine atom significantly influences its reactivity and physical properties. A summary of its key physical and chemical data is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 19935-81-0 | [1] |
| Molecular Formula | C8H8BrNO2 | [1][2] |
| Molecular Weight | 230.06 g/mol | [1] |
| Melting Point | 31-32.5 °C | |
| Boiling Point | 152-153 °C at 5 Torr | |
| Density (Predicted) | 1.554 g/cm³ | |
| Physical Form | Solid, semi-solid, or liquid lump | |
| Solubility | While specific data for this compound is not readily available, based on the properties of nitrobenzene and similar halogenated nitroaromatic compounds, it is expected to be soluble in organic solvents like ethanol, ether, and benzene and have low solubility in water.[3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the free-radical bromination of 1-ethyl-4-nitrobenzene using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.
Materials:
-
1-ethyl-4-nitrobenzene
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl4)
-
Ethyl acetate
-
Hexanes
-
Silica gel for flash chromatography
Procedure:
-
A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol), and benzoyl peroxide (0.04g, 0.18 mmol) in carbon tetrachloride (30 mL) is prepared in a round-bottom flask.
-
The reaction mixture is refluxed for 1 hour.
-
After reflux, the mixture is cooled to room temperature.
-
The solid succinimide byproduct is removed by filtration, and the filter cake is washed with a 1:1 mixture of ethyl acetate and hexanes.
-
The filtrate is collected and the solvent is removed under reduced pressure (evaporation).
-
The crude product is then purified by flash chromatography on a silica gel column.
-
The column is eluted with a 2:98 mixture of ethyl acetate and hexanes.
-
The fractions containing the desired product are collected and the solvent is evaporated to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil. This process typically results in a high yield (around 90%).
General Analytical Methods
The analysis of nitrobenzene compounds, including this compound, can be performed using several established analytical techniques. The choice of method will depend on the sample matrix and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with an ultraviolet (UV) detector is a common method for the analysis of nitroaromatic compounds.
-
Gas Chromatography (GC): GC can be coupled with various detectors for the analysis of these compounds. Common detectors include:
-
Flame Ionization Detector (FID)
-
Nitrogen-Phosphorus Detector (NPD), which is more selective for nitrogen-containing compounds.
-
Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.
-
Mass Spectrometry (MS) for definitive identification.
-
Sample preparation for these analytical methods typically involves extraction with a suitable organic solvent.
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data, it is classified with the following hazards:
-
Harmful if swallowed
-
Harmful in contact with skin
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled
It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has summarized the key physical properties, synthetic protocols, and analytical considerations for this compound. The provided data and methodologies are intended to support researchers and scientists in their work with this versatile chemical intermediate. As with any chemical, adherence to strict safety protocols is paramount during its handling and use.
References
An In-depth Technical Guide to 1-(1-Bromoethyl)-4-nitrobenzene: Physicochemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies for 1-(1-Bromoethyl)-4-nitrobenzene, a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery by consolidating essential data and procedural information.
Physicochemical Properties
The melting and boiling points of this compound are critical parameters for its handling, purification, and reaction setup. The experimentally determined values for this compound are summarized in the table below.
| Property | Value | Conditions |
| Melting Point | 31-32.5 °C | Not specified |
| Boiling Point | 152-153 °C | 5 Torr |
Experimental Protocols
The following sections detail the synthetic routes for the preparation of this compound.
Synthesis from 1-ethyl-4-nitrobenzene
A common method for the synthesis of this compound involves the bromination of 1-ethyl-4-nitrobenzene using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.
Procedure: A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol), and benzoyl peroxide (0.04g, 0.18 mmol) in carbon tetrachloride (30 mL) was refluxed for 1 hour.[1] After cooling, the mixture was filtered, and the filter cake was washed with a 1:1 mixture of ethyl acetate and hexanes.[1] The filtrate was then evaporated under reduced pressure. The resulting crude product was purified by flash chromatography on silica gel, eluting with a 2:98 mixture of ethyl acetate and hexanes, to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil (5.18 g, 90% yield).[1]
General Bromination of Aromatic Compounds
An alternative general procedure for the bromination of aromatic compounds can also be adapted.
Procedure: To a solution of the aromatic compound (1 mmol) in a mixture of CH3CN (6 mL) and H2O (0.5 mL), KBr (0.5 mmol) and Oxone (2.2 mmol) were added.[1] The mixture was stirred at 45°C.[1] Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the reaction mixture was filtered. The solvent was evaporated under reduced pressure. The residue was then dissolved in ethyl acetate, washed with saturated aqueous Na2S2O3 and brine, and finally dried over anhydrous Na2SO4.[1]
Visualized Synthesis Workflow
The logical flow of the primary synthesis method for this compound is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
References
synthesis of 1-(1-Bromoethyl)-4-nitrobenzene from 1-ethyl-4-nitrobenzene
An In-depth Technical Guide to the Synthesis of 1-(1-Bromoethyl)-4-nitrobenzene from 1-ethyl-4-nitrobenzene
Overview
The synthesis of this compound from 1-ethyl-4-nitrobenzene is a classic example of benzylic bromination. This reaction selectively substitutes a hydrogen atom on the carbon directly adjacent to the aromatic ring (the benzylic position) with a bromine atom.[1][2] This selectivity arises from the enhanced stability of the intermediate benzylic radical, which is stabilized by resonance with the benzene ring.[3][4]
The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under anhydrous conditions.[5][6] An alternative method involves the use of molecular bromine (Br₂) under UV irradiation or heat.[3][7] The nitro group on the aromatic ring is an electron-withdrawing group, but it does not interfere with the free radical substitution on the alkyl side chain.[3]
Core Reaction and Mechanism
The reaction proceeds via a free-radical chain mechanism.[3][8]
-
Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN) or the Br-Br bond by heat or UV light to generate a small number of radicals.[3][4] These radicals then react with NBS or HBr (present in trace amounts) to produce a low, steady concentration of bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-ethyl-4-nitrobenzene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (or NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[3][4][8]
-
Termination: The reaction concludes when various radical species combine to form stable, non-radical products.[8]
Caption: Core transformation of 1-ethyl-4-nitrobenzene.
Data Presentation
The following table summarizes the key components and conditions for the synthesis.
| Parameter | Description |
| Starting Material | 1-ethyl-4-nitrobenzene (4-nitroethylbenzene) |
| Product | This compound |
| CAS Number (Product) | 19935-81-0[9][10] |
| Molecular Formula (Product) | C₈H₈BrNO₂[11][12] |
| Primary Reagent | N-Bromosuccinimide (NBS)[1][5] |
| Alternative Reagent | Bromine (Br₂)[3][7] |
| Initiator / Condition | Radical initiator (AIBN or Benzoyl Peroxide) for NBS method; UV light (hv) or heat (Δ) for Br₂ method.[5][8] |
| Typical Solvent | Anhydrous Carbon Tetrachloride (CCl₄).[5][6] |
| Reaction Type | Free Radical Substitution (Wohl-Ziegler Reaction).[5][6][13] |
| Key Consideration | The reaction must be kept anhydrous, as water can hydrolyze the NBS reagent and the desired product.[6] |
Experimental Protocol: Wohl-Ziegler Bromination
This protocol is a representative procedure for the benzylic bromination of 1-ethyl-4-nitrobenzene using NBS and AIBN.
Materials:
-
1-ethyl-4-nitrobenzene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-ethyl-4-nitrobenzene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (approx. 0.02 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats on the surface. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any trace acid) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Experimental workflow for the synthesis.
References
- 1. The product of the reaction between ethyl benzene and N -bromosuccinamide.. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Question: What is the product of the reaction of 4-nitroethylbenzene with.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. gauthmath.com [gauthmath.com]
- 8. Mnitro ethylbenzene on Br2 and UV light what is the class 12 chemistry CBSE [vedantu.com]
- 9. This compound | CAS#:19935-81-0 | Chemsrc [chemsrc.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 12. This compound | C8H8BrNO2 | CID 11020679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Bromination of 1-ethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bromination of 1-ethyl-4-nitrobenzene, a classic example of electrophilic aromatic substitution (EAS). The document details the underlying mechanistic principles, experimental protocols, and quantitative data relevant to this reaction, offering valuable insights for professionals in chemical research and drug development.
Core Principles: The Mechanism and Regioselectivity
The bromination of 1-ethyl-4-nitrobenzene is an electrophilic aromatic substitution (EAS) reaction, where an electrophile replaces a hydrogen atom on the aromatic ring.[1][2] The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the ethyl group (-CH₂CH₃) and the nitro group (-NO₂).
-
Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl group is an activating substituent.[3] It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Activating groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.[4][5][6]
-
Nitro Group (-NO₂): The nitro group is a powerful deactivating group.[4][7] It withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less reactive towards electrophiles.[7][8] Deactivating groups (with the exception of halogens) are meta-directors, directing incoming electrophiles to the position meta (one carbon removed) to themselves.[4][5][7]
In the case of 1-ethyl-4-nitrobenzene, the two substituents are positioned para to each other. The ethyl group at position C1 directs the incoming bromine electrophile to its ortho positions (C2 and C6). The nitro group at C4 directs the incoming electrophile to its meta positions (C2 and C6). Consequently, both groups cooperatively direct the substitution to the same positions. The reaction, therefore, yields a single major product: 2-bromo-1-ethyl-4-nitrobenzene .[9][10]
Reaction Mechanism Pathway
The bromination of an aromatic ring typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a potent electrophile (Br⁺).[3][11][12][13] The overall mechanism proceeds in three main steps:
-
Generation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a complex that weakens the Br-Br bond, creating a highly electrophilic bromine species.[3][12]
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the substituted benzene ring attacks the electrophilic bromine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12][14]
-
Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent. This restores the stable aromatic π system and yields the final product.[3][13][15]
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. 2-broMo-1-ethyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Bromo-1-ethyl-4-nitrobenzene | C8H8BrNO2 | CID 22345594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Spectroscopic Profile of 1-(1-Bromoethyl)-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(1-Bromoethyl)-4-nitrobenzene (CAS No. 19935-81-0). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, characterization, and drug development.
Chemical Structure and Properties
Structure:
Molecular Formula: C₈H₈BrNO₂
Molecular Weight: 230.06 g/mol
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.22 | Doublet (d) | 2H | Aromatic protons (ortho to NO₂) |
| 7.62 | Doublet (d) | 2H | Aromatic protons (meta to NO₂) |
| 5.22 | Quartet (q) | 1H | Methine proton (-CHBr) |
| 2.08 | Doublet (d) | 3H | Methyl protons (-CH₃) |
¹³C NMR Data
No publicly available experimental ¹³C NMR data was found for this compound at the time of this publication. Predicted chemical shifts based on computational models are available in various chemical databases but are not included here to maintain a focus on experimental data.
Infrared (IR) Spectroscopy
No publicly available experimental IR absorption data was found for this compound at the time of this publication. Typical characteristic IR absorption bands for similar aromatic nitro compounds and alkyl halides are provided for reference.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, ~1475 | Aromatic C=C stretch |
| ~1530-1500 | Asymmetric NO₂ stretch |
| ~1350-1330 | Symmetric NO₂ stretch |
| ~860-800 | C-N stretch |
| ~700-600 | C-Br stretch |
Mass Spectrometry (MS)
No publicly available experimental mass spectrum was found for this compound at the time of this publication. The predicted monoisotopic mass is 228.9738 u. Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Synthesis of this compound
A mixture of 1-ethyl-4-nitro-benzene (e.g., 3.4 mL, 25 mmol), N-bromosuccinimide (NBS) (e.g., 4.38 g, 24.6 mmol), and a radical initiator such as benzoyl peroxide (e.g., 0.04g, 0.18 mmol) in a suitable solvent like carbon tetrachloride (e.g., 30 mL) is refluxed for approximately 1 hour. After cooling, the reaction mixture is filtered, and the filtrate is evaporated. The crude product is then purified by flash chromatography on silica gel using an appropriate eluent system (e.g., 2:98 ethyl acetate:hexanes) to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the purified compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 500 MHz for ¹H nuclei. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be acquired using an electron ionization (EI) source. The sample is introduced into the ion source, which is typically heated to ensure volatilization. The gaseous molecules are then bombarded with a beam of electrons (usually at 70 eV) to induce ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 1-(1-Bromoethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(1-Bromoethyl)-4-nitrobenzene. The document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and visualizes the molecular structure and proton relationships.
Introduction
This compound is a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. Its structure features a chiral center at the benzylic position, a nitro group electron-withdrawing substituent on the aromatic ring, and a bromine atom. 1H NMR spectroscopy is a powerful analytical technique for the structural elucidation of such molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of the protons.
Experimental Protocol
The 1H NMR spectrum of this compound was recorded on a 500 MHz spectrometer.
Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl3). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.
Instrumentation and Parameters:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl3)
-
Temperature: Ambient temperature
-
Internal Standard: Tetramethylsilane (TMS)
A standard one-dimensional proton NMR experiment was performed. The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected to obtain the final high-resolution spectrum.
Data Presentation and Interpretation
The 1H NMR spectrum of this compound exhibits four distinct signals corresponding to the different proton environments in the molecule. The quantitative data, including chemical shifts (δ), multiplicities, integration values, and coupling constants (J), are summarized in the table below.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Assignment |
| Ha | 8.22 | Doublet (d) | 2H | Aromatic protons ortho to the nitro group |
| Hb | 7.62 | Doublet (d) | 2H | Aromatic protons meta to the nitro group |
| Hc | 5.22 | Quartet (q) | 1H | Methine proton (-CHBr) |
| Hd | 2.08 | Doublet (d) | 3H | Methyl protons (-CH3) |
Interpretation of the Spectrum:
-
Aromatic Protons (Ha and Hb): The aromatic region of the spectrum shows two doublets at 8.22 ppm and 7.62 ppm, each integrating to two protons. The downfield shift of the doublet at 8.22 ppm is attributed to the strong electron-withdrawing effect of the adjacent nitro group, deshielding these ortho protons (Ha). The doublet at 7.62 ppm corresponds to the protons meta to the nitro group (Hb), which are less deshielded. The splitting of both signals into doublets is due to ortho-coupling with each other.
-
Methine Proton (Hc): A quartet is observed at 5.22 ppm, integrating to one proton. This signal is assigned to the methine proton (Hc) at the benzylic position. The quartet multiplicity arises from the coupling with the three equivalent protons of the adjacent methyl group (n+1 rule, where n=3). The significant downfield shift is due to the deshielding effects of the adjacent bromine atom and the aromatic ring.
-
Methyl Protons (Hd): The upfield region of the spectrum displays a doublet at 2.08 ppm, which integrates to three protons. This signal corresponds to the methyl protons (Hd). The doublet splitting is a result of coupling with the single adjacent methine proton (n+1 rule, where n=1).
Visualization of Molecular Structure and Proton Coupling
The following diagrams illustrate the chemical structure of this compound and the spin-spin coupling relationships between the protons, which give rise to the observed splitting patterns in the 1H NMR spectrum.
Caption: Molecular structure of this compound with proton labels.
Caption: Spin-spin coupling relationships in this compound.
The Reactivity of Benzylic Bromide in 1-(1-Bromoethyl)-4-nitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(1-Bromoethyl)-4-nitrobenzene is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure features a reactive benzylic bromide and an electron-withdrawing nitro group on the aromatic ring. This combination of functional groups allows for a range of chemical transformations, making it a useful building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates.[1][2] The reactivity of the C-Br bond is the central focus of this guide, which will delve into the competing nucleophilic substitution and elimination pathways that this substrate can undergo. Understanding the factors that control these pathways is crucial for predicting reaction outcomes and designing efficient synthetic routes.
Synthesis of this compound
The most common method for the synthesis of this compound is the radical bromination of 1-ethyl-4-nitrobenzene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.[3]
Experimental Protocol: Radical Bromination
Materials:
-
1-Ethyl-4-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl4)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-4-nitrobenzene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.02 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a 1:1 mixture of ethyl acetate and hexanes.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent (e.g., 2:98 v/v) to afford this compound as a yellow oil.[3]
Characterization Data:
-
1H NMR (CDCl3, 500 MHz): δ 8.22 (d, 2H), 7.62 (d, 2H), 5.22 (q, 1H), 2.08 (d, 3H) ppm.[3]
Reactivity of the Benzylic Bromide
The benzylic C-Br bond in this compound is activated towards both nucleophilic substitution and elimination reactions. The presence of the electron-withdrawing nitro group at the para position significantly influences the reaction mechanism and rate.
Nucleophilic Substitution Reactions (SN1 and SN2)
The benzylic position of the bromine atom makes the substrate susceptible to both SN1 and SN2 reaction pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
-
SN1 Mechanism: This pathway proceeds through a carbocation intermediate. The benzylic carbocation formed upon departure of the bromide ion is stabilized by resonance with the benzene ring. The strong electron-withdrawing nitro group at the para position, however, destabilizes the positive charge on the benzylic carbon through an inductive effect, which would be expected to slow down the rate of an SN1 reaction compared to an unsubstituted analogue. Polar protic solvents, such as water and alcohols, favor the SN1 mechanism by stabilizing the ionic intermediates.[4][5]
-
SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral. Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMSO, DMF) favor the SN2 pathway. The steric hindrance around the secondary benzylic carbon in this compound is a factor to consider, as SN2 reactions are sensitive to steric bulk.
Elimination Reactions (E1 and E2)
In the presence of a base, this compound can undergo elimination to form 4-nitrostyrene. Both E1 and E2 mechanisms are possible.
-
E1 Mechanism: This pathway shares the same carbocation intermediate as the SN1 reaction. A weak base can then abstract a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. E1 reactions often compete with SN1 reactions, and higher temperatures generally favor elimination.[6]
-
E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton from a β-carbon at the same time as the bromide leaving group departs. The reaction requires an anti-periplanar arrangement of the proton and the leaving group. Strong, bulky bases, such as potassium tert-butoxide, favor the E2 pathway and can influence the regioselectivity of the elimination.[7][8]
Quantitative Reactivity Analysis
While specific rate constants for this compound are not available in the surveyed literature, the principles of linear free-energy relationships, such as the Hammett equation, can be used to predict its reactivity relative to other substituted benzylic bromides.
Table 1: Expected Trends in Reactivity for this compound
| Reaction Type | Nucleophile/Base | Solvent | Expected Mechanism | Relative Rate (Compared to unsubstituted analogue) | Rationale |
| Solvolysis | Weak (e.g., H2O, EtOH) | Polar Protic | SN1 / E1 | Slower | The electron-withdrawing nitro group destabilizes the benzylic carbocation intermediate. |
| Substitution | Strong, non-bulky (e.g., N3⁻, CN⁻) | Polar Aprotic | SN2 | Faster | The electron-withdrawing nitro group makes the benzylic carbon more electrophilic, accelerating the nucleophilic attack. |
| Elimination | Strong, bulky (e.g., t-BuOK) | Aprotic | E2 | Faster | The strong base favors the concerted E2 mechanism. The electron-withdrawing nitro group increases the acidity of the β-protons. |
Experimental Protocols for Reactivity Studies
The following are generalized protocols for studying the kinetics of nucleophilic substitution and elimination reactions of benzylic bromides, which can be adapted for this compound.
Protocol for Kinetic Analysis of SN1 Solvolysis
This protocol is adapted from studies on the solvolysis of tert-butyl chloride.[9]
Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol mixture.
Materials:
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Acetone
Procedure:
-
Prepare a stock solution of this compound in acetone (e.g., 0.2 M).
-
Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol by volume).
-
In a thermostatted reaction vessel, add a known volume of the aqueous ethanol solvent and a few drops of bromothymol blue indicator.
-
Add a small, known volume of the standardized NaOH solution.
-
Initiate the reaction by adding a known volume of the substrate stock solution (time = 0).
-
Record the time it takes for the indicator to change from blue to yellow, indicating the consumption of the added base by the HBr generated during solvolysis.
-
Immediately add another aliquot of the NaOH solution and record the time for the next color change.
-
Repeat this process for several intervals to obtain a series of time versus concentration data points.
-
The first-order rate constant can be determined from a plot of ln([Substrate]) versus time.
Applications in Drug Development
While there is no direct evidence of this compound being involved in biological signaling pathways, related nitroaromatic compounds are widely used as intermediates in the synthesis of pharmaceuticals.[1][2][10] The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs). The benzylic position allows for the introduction of various functionalities through nucleophilic substitution, making this class of compounds valuable for building diverse molecular scaffolds for drug discovery.
Conclusion
This compound exhibits a rich and predictable reactivity profile governed by the interplay of its benzylic bromide and para-nitro substituent. The benzylic position renders it susceptible to both nucleophilic substitution and elimination reactions. The electron-withdrawing nitro group is expected to accelerate SN2 and E2 reactions by increasing the electrophilicity of the benzylic carbon and the acidity of the β-protons, respectively, while decelerating SN1 and E1 reactions by destabilizing the carbocation intermediate. The choice of nucleophile/base, solvent, and temperature are critical parameters for controlling the reaction outcome. This guide provides a theoretical framework and practical starting points for researchers to explore and exploit the synthetic potential of this versatile building block. Further quantitative kinetic studies are warranted to provide a more detailed understanding of its reactivity.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. leah4sci.com [leah4sci.com]
- 6. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 8. This compound | C8H8BrNO2 | CID 11020679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
electrophilic aromatic substitution of 1-(1-Bromoethyl)-4-nitrobenzene
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(1-Bromoethyl)-4-nitrobenzene
Executive Summary
This whitepaper provides a detailed technical analysis of the electrophilic aromatic substitution (EAS) reactions involving this compound. The document evaluates the directing effects of the constituent functional groups—the strongly deactivating, meta-directing nitro group and the deactivating, ortho-, para-directing 1-(1-bromoethyl) group. The synergistic nature of these directing effects leads to a strong prediction for electrophilic attack at the positions meta to the nitro group (C2 and C6). Due to the powerful deactivating nature of both substituents, the aromatic ring exhibits significantly reduced reactivity, necessitating harsh reaction conditions for successful substitution. This guide offers predicted outcomes for key EAS reactions, detailed experimental protocols adapted from analogous substrates, and visual diagrams to illustrate reaction mechanisms and workflows.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reaction mechanism involves the attack of an electrophile by the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1] The subsequent loss of a proton restores the ring's aromaticity, resulting in the substitution of a hydrogen atom.[1] The rate and regioselectivity of EAS are profoundly influenced by the electronic properties of the substituents already present on the aromatic ring.[2][3] Substituents are broadly classified as either activating or deactivating and as either ortho-, para-directing or meta-directing.[4]
Analysis of Substituent Effects in this compound
The reactivity and orientation of incoming electrophiles on the this compound ring are dictated by the combined influence of its two substituents.
The Nitro Group (-NO₂)
The nitro group is a potent deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects.[5][6] This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles, with a reaction rate thousands of times slower than that of benzene.[4][7] By delocalizing the ring's π-electrons onto the oxygen atoms, the nitro group creates a significant partial positive charge at the ortho and para positions.[5][6] Consequently, electrophilic attack is directed to the meta position, which is the least deactivated site.[8]
The 1-(1-Bromoethyl) Group [-CH(Br)CH₃]
The 1-(1-bromoethyl) substituent exerts a more complex influence.
-
Inductive Effect: The bromine atom on the benzylic carbon is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring.
-
Directing Effect: Despite its deactivating inductive nature, the alkyl framework of the substituent directs incoming electrophiles to the ortho and para positions. This is a characteristic behavior of alkyl groups, which stabilize the arenium ion intermediate through weak induction and hyperconjugation.[2] Halogen substituents directly on a ring are also ortho-, para-directors.[4] Therefore, the 1-(1-bromoethyl) group is classified as a deactivating, ortho-, para-director.
Predicted Regioselectivity and Reactivity
The directing effects of the two substituents on this compound are synergistic, reinforcing a single regiochemical outcome.
-
The nitro group at C4 directs incoming electrophiles to the C2 and C6 positions (meta).
-
The 1-(1-bromoethyl) group at C1 directs to the C2 and C6 positions (ortho) and the C4 position (para).
Since the C4 position is already occupied, both groups guide the electrophile to the C2 and C6 positions . This convergence of directing effects strongly favors the formation of 2-substituted-1-(1-bromoethyl)-4-nitrobenzene products.
However, the cumulative deactivating effects of both the nitro group and the inductively withdrawing 1-(1-bromoethyl) group render the aromatic ring extremely electron-deficient and thus highly unreactive towards EAS.[9] Consequently, forcing conditions (e.g., high temperatures, strong acid catalysts) are required. Friedel-Crafts alkylation and acylation reactions are generally not feasible on such strongly deactivated rings.[9]
Caption: Convergent directing effects on the substrate ring.
Key Electrophilic Aromatic Substitution Reactions
Nitration
Nitration would introduce a second nitro group onto the ring, leading to the formation of 1-(1-bromoethyl)-2,4-dinitrobenzene. This requires a potent nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid, likely with heating.
Halogenation
Halogenation, for instance with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, would yield 2-bromo-1-(1-bromoethyl)-4-nitrobenzene. The reaction will be sluggish due to the deactivated ring.
Sulfonation
Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group, resulting in 2-(1-bromoethyl)-5-nitrobenzenesulfonic acid. Elevated temperatures are expected to be necessary to drive the reaction.
Quantitative Data
No direct experimental data for the electrophilic aromatic substitution of this compound has been identified in the surveyed literature. The following table provides predicted outcomes and estimated yields based on reactions with electronically similar, highly deactivated substrates.[9]
| Reaction | Electrophile & Reagents | Major Product(s) | Predicted Yield | Notes |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 1-(1-Bromoethyl)-2,4-dinitrobenzene | Low to Moderate | Requires harsh conditions (heat). Risk of side-chain oxidation. |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 2-Bromo-1-(1-bromoethyl)-4-nitrobenzene | Low | Very slow reaction due to deactivation by both groups. |
| Sulfonation | SO₃ (from fuming H₂SO₄) | 2-(1-Bromoethyl)-5-nitrobenzenesulfonic acid | Low to Moderate | Reaction is often reversible and requires high temperatures. |
| Friedel-Crafts | R⁺ or RCO⁺ (from R-X/AlCl₃) | No Reaction Expected | 0% | The ring is too deactivated for Friedel-Crafts reactions to proceed. |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for highly deactivated aromatic compounds and should be performed with appropriate safety precautions.[9][10]
Protocol 6.1: Nitration of this compound
-
Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and reflux condenser, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Nitrating Mixture: Slowly add 5 mL of concentrated nitric acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Dissolve this compound (e.g., 5.0 g) in 10 mL of concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture over 30 minutes.
-
Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat cautiously to 50-60 °C for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it slowly onto 200 g of crushed ice with vigorous stirring.
-
Isolation: The solid product, 1-(1-bromoethyl)-2,4-dinitrobenzene, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent such as ethanol.
Caption: Experimental workflow for the nitration of the substrate.
Protocol 6.2: Bromination of this compound
-
Setup: To a dry, three-necked flask protected by a drying tube, add this compound (e.g., 4.6 g) and 20 mL of a dry solvent like dichloromethane.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, e.g., 0.3 g) to the solution.
-
Bromine Addition: In a dropping funnel, place a solution of bromine (e.g., 3.2 g, 1.0 mL) in 5 mL of dichloromethane. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes. The evolution of HBr gas should be observed.
-
Reaction: Stir the mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required.
-
Work-up: Pour the reaction mixture into 50 mL of water. Add a saturated solution of sodium bisulfite dropwise to quench any unreacted bromine (the red-brown color will disappear).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 15 mL portions of dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. The crude product can be purified by column chromatography.
Conclusion
The electrophilic aromatic substitution of this compound is governed by the powerful and synergistic directing effects of its substituents, which strongly favor substitution at the C2 and C6 positions. However, the compound's reactivity is severely diminished by the cumulative electron-withdrawing nature of the nitro and 1-bromoethyl groups. Successful substitutions, such as nitration or halogenation, require forcing conditions and are expected to result in low to moderate yields. Friedel-Crafts reactions are predicted to be unsuccessful. The protocols and predictive data provided herein serve as a valuable resource for researchers planning the synthetic modification of this and other similarly deactivated aromatic substrates.
References
- 1. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. The decreasing order of reactivity towards electrophilic substitution - askIITians [askiitians.com]
- 8. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 9. benchchem.com [benchchem.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Stability and Storage of 1-(1-Bromoethyl)-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(1-Bromoethyl)-4-nitrobenzene. The document details the inherent chemical instabilities of this compound, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment in line with regulatory expectations. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in a laboratory and development setting.
Introduction
This compound is a valuable reagent and intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a benzylic bromide and a nitroaromatic moiety, confers a high degree of reactivity, which is advantageous for synthetic transformations. However, this reactivity also predisposes the compound to various degradation pathways, making its proper storage and handling critical to ensure its quality, purity, and performance in downstream applications. This guide summarizes the key factors influencing the stability of this compound and provides practical recommendations for its storage and stability evaluation.
Chemical Stability Profile
The stability of this compound is primarily influenced by its susceptibility to nucleophilic substitution at the benzylic position and the photochemical reactivity of the nitroaromatic ring. The electron-withdrawing nature of the nitro group at the para position significantly impacts the reactivity of the benzylic bromide.
Key Stability Concerns:
-
Hydrolysis: The presence of the bromoethyl group makes the compound susceptible to hydrolysis, leading to the formation of 1-(4-nitrophenyl)ethanol. The rate of hydrolysis is expected to be influenced by pH and the presence of nucleophiles.
-
Photodegradation: Nitroaromatic compounds are known to be photolabile and can undergo degradation upon exposure to light, particularly UV radiation. This can lead to a complex mixture of degradation products.
-
Thermal Degradation: While generally stable at recommended storage temperatures, elevated temperatures can promote decomposition. Benzylic bromides, especially those with electron-withdrawing substituents, can be thermally sensitive.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended based on information from various chemical suppliers:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Light | Protect from light (Store in amber vials or in the dark) | To prevent photodegradation of the nitroaromatic moiety. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation. |
| Moisture | Store in a dry environment (desiccator recommended) | To minimize hydrolysis. |
| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent exposure to moisture and atmospheric contaminants. |
Potential Degradation Pathways
Based on the chemical structure of this compound and literature on analogous compounds, the following degradation pathways are considered most likely:
Caption: Factors influencing the stability of this compound.
Experimental Protocols for Stability Studies
To thoroughly assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and are tailored for this specific compound.
General Procedure for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the table below.
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization/Quenching: If necessary, neutralize acidic or basic samples to an appropriate pH before analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Conditions
| Stress Condition | Protocol |
| Acidic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C. |
| Basic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature (due to expected rapid degradation). |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. |
| Thermal Degradation | Store the stock solution at 80°C in a temperature-controlled oven, protected from light. |
| Photolytic Degradation | Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same temperature conditions. |
Workflow for Stability Testing
Caption: Experimental workflow for forced degradation studies.
Recommended Analytical Methodology
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.
Starting HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 274 nm, the λmax of the nitroaromatic chromophore). A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) can be coupled for identification of unknown degradants. |
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Summary of Quantitative Data (Hypothetical)
The following table presents a hypothetical summary of results from a forced degradation study to illustrate the expected stability profile. Actual data should be generated through experimentation.
| Stress Condition | % Degradation of Parent Compound (after 24h) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | ~5% | 1-(4-Nitrophenyl)ethanol |
| 0.1 M NaOH, RT | >90% | 1-(4-Nitrophenyl)ethanol, 4-Nitrostyrene |
| 3% H₂O₂, RT | ~10% | Oxidized aromatic species |
| 80°C | ~15% | 4-Nitrostyrene, HBr |
| Photolytic (ICH Q1B) | ~20% | Complex mixture of nitrophenols and rearranged products |
Conclusion
This compound is a reactive and versatile chemical intermediate that requires careful handling and storage to maintain its quality. The primary degradation pathways are hydrolysis, photodegradation, and thermal decomposition. For optimal stability, the compound should be stored at refrigerated temperatures (2-8°C), protected from light and moisture, and preferably under an inert atmosphere. A well-designed forced degradation study, coupled with a validated stability-indicating analytical method, is essential for understanding its degradation profile and ensuring its suitability for research and development purposes. The protocols and information provided in this guide serve as a robust starting point for scientists and researchers working with this compound.
An In-depth Technical Guide to the Safety and Handling of 1-(1-Bromoethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 1-(1-Bromoethyl)-4-nitrobenzene (CAS No: 19935-81-0). The information is intended for professionals in research and development who may handle this chemical. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Chemical Identification
Hazard Identification and GHS Classification
This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classification indicates multiple health and environmental risks.
-
Signal Word: Warning[1]
-
GHS Pictograms:
-
Health Hazard (GHS07): Exclamation Mark
-
Corrosion (GHS05)[2]
-
Environment (GHS09)
-
Table 1: GHS Hazard and Precautionary Statements
| Code | Hazard Statement | Code | Precautionary Statement |
| H302 | Harmful if swallowed.[1][5] | P264 | Wash face, hands, and any exposed skin thoroughly after handling.[2][6] |
| H312 | Harmful in contact with skin.[1][5] | P270 | Do not eat, drink or smoke when using this product.[6][7] |
| H315 | Causes skin irritation.[1][5][8] | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][6][8] |
| H319 | Causes serious eye irritation.[1][5][8] | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] |
| H332 | Harmful if inhaled.[1][5] | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5][9] |
| H335 | May cause respiratory irritation.[1][5][6] | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][7] |
| H373 | May cause damage to organs through prolonged or repeated exposure.[5][6] | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][8] |
| H411 | Toxic to aquatic life with long lasting effects.[5] | P405 | Store locked up.[2][5] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[5][9] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 230.06 g/mol | [1][2][3] |
| Physical State | Solid, or yellow oil | [3][7][8] |
| Appearance | Light yellow | [7][8] |
| Melting Point | 31-32.5 °C | [3] |
| Boiling Point | 152-153 °C (at 5 Torr) | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Experimental Protocols: Safe Handling and Storage
Strict protocols must be followed to minimize risk when working with this compound.
4.1 Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified laboratory fume hood.[8][10]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][10]
4.2 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][10]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][10]
4.3 Handling Procedures
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[5][8]
-
Avoid the formation of dust and aerosols.[8]
-
Wash hands thoroughly after handling the material.[10]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
4.4 Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]
-
Store locked up and away from incompatible substances, such as strong oxidizing agents.[5][6][8]
-
For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
5.1 First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[9][10]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][10]
5.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10]
-
Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][10]
5.3 Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Ensure adequate ventilation. Avoid breathing dust.[5][8]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[8]
-
Containment and Cleanup: Carefully sweep up or vacuum the spilled material without creating dust. Place it in a suitable, closed, and labeled container for disposal.[8][10]
Visualized Experimental Workflow
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C8H8BrNO2 | CID 11020679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19935-81-0 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. dl.novachem.com.au [dl.novachem.com.au]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 1-(1-Bromoethyl)-4-nitrobenzene for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(1-Bromoethyl)-4-nitrobenzene, a key chemical intermediate with applications in synthetic chemistry and potential relevance to drug discovery and development. This document details available suppliers, experimental protocols for its synthesis, and explores its potential utility in the broader context of chemical biology and medicinal chemistry.
Chemical Properties and Supplier Information
This compound (CAS No: 19935-81-0) is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 1-(4-nitrophenyl)ethyl moiety into various molecular scaffolds.
Sourcing this reagent is a critical first step for any research or development project. The following table summarizes the currently available information on commercial suppliers of this compound. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most up-to-date information.
| Supplier | Brand/Distributor | Purity | Available Quantities | Price |
| CymitQuimica | Apollo Scientific | 97% | 100mg, 250mg, 1g, 5g, 25g | €40.00 (100mg), €63.00 (250mg), €160.00 (1g), €474.00 (5g), €1,612.00 (25g)[1] |
| Chemsrc | Shanghai Amole Biotechnology Co., Ltd. | 97.0% | 100mg, 1g, 250mg, 25g | Inquiry |
| Crysdot LLC | 97% | 1g | $431.00 | |
| Sigma-Aldrich | Ambeed, Inc. | Inquiry | ||
| BLDpharm | Inquiry |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is most commonly achieved through the radical bromination of 1-ethyl-4-nitrobenzene. This reaction utilizes a bromine source, such as N-bromosuccinimide (NBS), and a radical initiator, typically benzoyl peroxide or AIBN, in a suitable solvent.
Protocol: Radical Bromination of 1-ethyl-4-nitrobenzene
This protocol is adapted from established synthetic methodologies.
Materials:
-
1-ethyl-4-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 1-ethyl-4-nitrobenzene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Potential Applications in Research and Drug Discovery
While specific biological targets or signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs suggest several potential applications for researchers in drug discovery and chemical biology.
The presence of a reactive benzylic bromide makes it a useful tool for covalent labeling of proteins. This electrophilic center can react with nucleophilic residues on proteins, such as cysteine or histidine, to form stable covalent bonds. This property can be exploited in the design of chemical probes to identify novel drug targets or to elucidate the mechanism of action of bioactive compounds.
Furthermore, the nitroaromatic scaffold is a common feature in many pharmacologically active molecules. The nitro group can be readily reduced to an amine, providing a key functional handle for further chemical modifications and the construction of compound libraries for high-throughput screening. The related compound, 1-(2-bromoethyl)-4-nitrobenzene, has been reported as a substrate for glutathione S-transferase (GST), an enzyme family involved in detoxification and cellular signaling. This suggests that this compound could potentially interact with GSTs or other enzymes with similar active site architectures.
Conclusion
This compound is a readily accessible chemical intermediate with significant potential for application in both fundamental and applied chemical research. Its utility as a synthetic building block is well-established, and its inherent reactivity suggests intriguing possibilities for its use as a chemical probe in the exploration of biological systems. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the properties of this versatile compound.
References
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-(1-Bromoethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic properties of 1-(1-Bromoethyl)-4-nitrobenzene. The information is intended to support research and development activities where this compound may be a key intermediate or a subject of study.
Molecular Structure and Properties
This compound is a halogenated nitroaromatic compound. Its chemical structure consists of a benzene ring substituted with a nitro group at the para position (C4) and a 1-bromoethyl group at the C1 position.
Key Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 19935-81-0 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Monoisotopic Mass | 228.97384 Da | [1] |
| Appearance | Yellow oil | [2] |
| Melting Point | 31-32.5 °C | [2] |
| Boiling Point | 152-153 °C at 5 Torr | [2] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
Stereochemistry
The presence of a bromine atom and a methyl group on the benzylic carbon of the ethyl substituent creates a chiral center. Therefore, this compound is a chiral molecule and exists as a pair of enantiomers, (R)-1-(1-bromoethyl)-4-nitrobenzene and (S)-1-(1-bromoethyl)-4-nitrobenzene. The commercially available compound is typically a racemic mixture, as indicated by an "Undefined Atom Stereocenter Count" of 1 in chemical databases.[2]
Synthesis
A common and effective method for the synthesis of this compound is the free-radical bromination of 1-ethyl-4-nitrobenzene.
Synthesis Workflow
References
Solubility Profile of 1-(1-Bromoethyl)-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Bromoethyl)-4-nitrobenzene is a halogenated nitroaromatic compound with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on the established principles of "like dissolves like" and the known solubility of structurally similar compounds. Due to the absence of specific quantitative solubility data in publicly available literature, this guide also furnishes a detailed, generalized experimental protocol for its determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |
| Molecular Weight | 230.06 g/mol | PubChem[1] |
| Appearance | Solid, Semi-solid, or liquid lump | Sigma-Aldrich |
| Polar Surface Area | 45.8 Ų | PubChem[1] |
Predicted Solubility in Organic Solvents
While specific experimental data is unavailable, a qualitative assessment of the solubility of this compound can be inferred from its structure and the known solubility of analogous compounds. The molecule possesses both a polar nitro group and a nonpolar bromoethyl-substituted benzene ring. This dual character suggests a broad solubility range across various organic solvents.
The principle of "like dissolves like" suggests that polar solvents will interact favorably with the nitro group, while nonpolar solvents will dissolve the nonpolar aromatic and alkyl halide portions.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The polar hydroxyl group can interact with the nitro group. |
| Ethanol | Polar Protic | High | Similar to methanol, capable of hydrogen bonding. Structurally similar 1-bromo-1-phenylethane is soluble in alcohol.[2] |
| Acetone | Polar Aprotic | High | The polar carbonyl group can interact with the nitro group. Nitroaromatic compounds are generally soluble in acetone.[3] |
| Acetonitrile | Polar Aprotic | Moderate to High | The polar nitrile group can interact with the nitro group. |
| Dichloromethane | Polar Aprotic | High | A good solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen can interact with the compound. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | A moderately polar solvent capable of dissolving both polar and nonpolar compounds. |
| Toluene | Nonpolar Aromatic | Moderate to High | The aromatic ring of toluene can interact with the benzene ring of the solute. Nitroaromatic compounds are generally soluble in toluene.[3] |
| Hexane | Nonpolar Aliphatic | Low to Moderate | Primarily nonpolar interactions; the polar nitro group will limit solubility. |
| Diethyl Ether | Slightly Polar | High | Structurally similar 1-bromo-1-phenylethane is soluble in ether.[2] |
| Benzene | Nonpolar Aromatic | Moderate to High | Similar to toluene, with favorable pi-pi stacking interactions. Structurally similar 1-bromo-1-phenylethane is soluble in benzene.[2] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance (accurate to ±0.1 mg)
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Withdrawal and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. To avoid precipitation, immediately pass the solution through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the sample to a suitable concentration with the same solvent. Record the dilution factor.
-
-
Quantitative Analysis:
-
Analyze the concentration of the diluted solution using a validated HPLC or GC method. A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound is not currently available in the literature, its chemical structure suggests it is likely to be soluble in a range of common polar and nonpolar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Physicochemical and Computed Properties of 1-(1-Bromoethyl)-4-nitrobenzene
Computational databases provide a foundational set of calculated properties for 1-(1-Bromoethyl)-4-nitrobenzene. These values are typically determined through quantitative structure-property relationship (QSPR) models and basic molecular mechanics. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C8H8BrNO2 | PubChem[1][2] |
| Molecular Weight | 230.06 g/mol | PubChem[1] |
| Exact Mass | 228.97384 Da | PubChem[1] |
| Monoisotopic Mass | 228.97384 Da | PubChem[1] |
| XLogP3 | 3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
| Heavy Atom Count | 12 | ECHEMI[3] |
| Complexity | 161 | PubChem[1] |
Theoretical Spectroscopic and Electronic Properties
While direct theoretical studies on this compound are pending, we can project its properties based on the computational analysis of 1-Bromo-4-nitrobenzene, a structurally similar molecule.[4] The methodologies employed in such studies, typically Density Functional Theory (DFT), provide reliable predictions of molecular structure, vibrational frequencies, and electronic properties.
Proposed Computational Methodology
The theoretical calculations for this compound would likely be performed using a quantum chemical package like Gaussian. A common and effective method involves the B3LYP level of theory with a 6-311++G(d,p) basis set.[4] This approach is well-suited for optimizing molecular geometry and predicting spectroscopic data.
Predicted Vibrational Frequencies (FT-IR and FT-Raman)
The vibrational modes of this compound can be predicted using DFT calculations. The presence of the ethyl group would introduce additional vibrational modes compared to 1-Bromo-4-nitrobenzene. The following table provides a hypothetical assignment of key vibrational frequencies based on the analysis of its analogue.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) |
| NO₂ Asymmetric Stretch | ~1520 |
| NO₂ Symmetric Stretch | ~1345 |
| C-N Stretch | ~850 |
| C-Br Stretch | ~650 |
| Aromatic C-H Stretch | ~3100 |
| Aliphatic C-H Stretch | ~2950 |
Predicted NMR Chemical Shifts
The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[4] The predicted shifts are crucial for the structural elucidation of the molecule.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH (ethyl) | ~5.2 | ~45 |
| CH₃ (ethyl) | ~2.1 | ~25 |
| Aromatic CH (ortho to NO₂) ** | ~8.2 | ~124 |
| Aromatic CH (ortho to bromoethyl) | ~7.6 | ~129 |
| Aromatic C (ipso to NO₂) ** | - | ~148 |
| Aromatic C (ipso to bromoethyl) | - | ~145 |
Predicted Electronic Properties
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and kinetic stability of the molecule. These can be calculated using Time-Dependent DFT (TD-DFT).[4]
| Property | Predicted Value (eV) |
| HOMO Energy | -7.0 to -7.5 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | 5.0 to 6.0 |
Experimental Protocols for Theoretical Calculations
The following outlines the standard computational protocol for determining the theoretical properties of this compound, based on established practices for similar molecules.[4]
1. Molecular Structure Optimization:
-
The initial molecular structure of this compound is drawn using a molecular editor and imported into the computational software.
-
Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.
-
The optimization is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.
2. Vibrational Frequency Analysis:
-
Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental FT-IR and FT-Raman spectra.
3. NMR Chemical Shift Calculation:
-
The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
The calculations are performed at the B3LYP/6-311++G(d,p) level of theory.
-
The calculated isotropic shielding values are referenced against a standard (e.g., tetramethylsilane) to obtain the chemical shifts.
4. Electronic Property Analysis:
-
The electronic properties, including HOMO and LUMO energies, are obtained from the optimized molecular structure.
-
Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis).
Visualizing the Theoretical Calculation Workflow
The logical flow of a theoretical investigation into the properties of a molecule like this compound can be visualized as follows:
Caption: Workflow for theoretical calculations of molecular properties.
References
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-(1-Bromoethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Bromoethyl)-4-nitrobenzene is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group on the aromatic ring, allows for a range of chemical transformations. The benzyzylic bromide is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates.
The substitution reactions at the benzylic carbon of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism. The reaction pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The para-nitro group plays a crucial role in stabilizing a potential carbocation intermediate at the benzylic position through resonance, which can favor an S(_N)1 pathway.
Reaction Mechanisms
The nucleophilic substitution on this compound can proceed via two primary pathways: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular).
S(_N)1 Mechanism: This is a two-step mechanism. The first and rate-determining step involves the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. The nitro group at the para position effectively delocalizes the positive charge, stabilizing this intermediate. In the second, fast step, a nucleophile attacks the carbocation. This mechanism is favored by polar protic solvents and weaker nucleophiles.
Caption: S(_N)1 reaction pathway of this compound.
S(_N)2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. This pathway is favored by strong nucleophiles and polar aprotic solvents.
Caption: S(_N)2 reaction pathway of this compound.
Quantitative Data Summary
The following table summarizes the expected outcomes for nucleophilic substitution reactions of this compound with various nucleophiles. Please note that the yields and reaction times are illustrative and can vary based on specific experimental conditions.
| Nucleophile | Reagent | Solvent | Product | Typical Reaction Time (h) | Illustrative Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | 1-(1-Azidoethyl)-4-nitrobenzene | 4-8 | 85-95 |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 1-(1-Cyanoethyl)-4-nitrobenzene | 2-6 | 80-90 |
| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water | 1-(1-Hydroxyethyl)-4-nitrobenzene | 1-3 | 70-85 |
| Acetate | Sodium Acetate (CH₃COONa) | Acetic Acid | 1-(1-Acetoxyethyl)-4-nitrobenzene | 6-12 | 75-90 |
Experimental Protocols
General Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium cyanide and sodium azide are highly toxic; handle with extreme care and have appropriate quench solutions and emergency procedures in place.
Protocol 1: Synthesis of 1-(1-Azidoethyl)-4-nitrobenzene
This protocol describes the substitution of the benzylic bromide with an azide group, a versatile functional group for further transformations such as click chemistry or reduction to an amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of 1-(1-azidoethyl)-4-nitrobenzene.
Protocol 2: Synthesis of 1-(1-Cyanoethyl)-4-nitrobenzene
This protocol details the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.5 eq) in portions to the stirred solution.
-
Heat the reaction mixture to 70-80 °C and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a large volume of ice-water.
-
Extract the aqueous phase with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of 1-(1-cyanoethyl)-4-nitrobenzene.
Applications in Drug Development and Research
The products of nucleophilic substitution reactions of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules.
-
Amino Derivatives: The corresponding azido or nitro compounds can be readily reduced to the primary amine, 1-(1-aminoethyl)-4-aminobenzene, a key building block for the synthesis of various scaffolds in medicinal chemistry.
-
Heterocyclic Synthesis: The introduced functional groups can serve as handles for the construction of heterocyclic ring systems, which are prevalent in many drug molecules.
-
Linker Chemistry: The bifunctional nature of the starting material and its products allows for their use as linkers in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise control of molecular architecture is crucial.
These application notes provide a framework for the utilization of this compound in synthetic and medicinal chemistry research. The provided protocols can be adapted and optimized for specific research needs.
Application Notes and Protocols for SN2 Reactions with 1-(1-Bromoethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the scientific principles and practical laboratory procedures for conducting bimolecular nucleophilic substitution (SN2) reactions using 1-(1-bromoethyl)-4-nitrobenzene. This substrate is of particular interest in medicinal chemistry and drug development due to the potential for synthesizing a wide array of chiral molecules, particularly chiral amines, which are prevalent in many pharmaceutical compounds.[1][2][3]
Introduction to SN2 Reactions
The SN2 reaction is a fundamental transformation in organic chemistry characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon center, leading to the simultaneous displacement of a leaving group.[4][5][6][7] This single-step process involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom.[4][5][8][9] A key stereochemical feature of the SN2 reaction is the inversion of configuration at the electrophilic carbon, often referred to as a Walden inversion.[5][8] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[4][8][10]
The substrate, this compound, is a secondary benzylic halide. The benzylic position is generally reactive towards nucleophilic substitution. The presence of a nitro group in the para position of the benzene ring is expected to influence the reaction rate.
Factors Influencing SN2 Reactions with this compound
Several factors govern the outcome and rate of SN2 reactions with this substrate:
-
Nucleophile: The strength and concentration of the nucleophile are critical. Stronger, less sterically hindered nucleophiles will favor a faster SN2 reaction.[9] For the synthesis of chiral amines, primary or secondary amines are commonly used nucleophiles.
-
Solvent: Polar aprotic solvents such as acetone, acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[11] These solvents can dissolve the nucleophilic salt while not excessively solvating the nucleophile, thus preserving its reactivity.
-
Leaving Group: The bromide ion is an excellent leaving group due to its low basicity and the relative weakness of the carbon-bromine bond, which facilitates its displacement.[12]
-
Steric Hindrance: As a secondary halide, this compound is more sterically hindered than a primary halide. This can slow down the rate of the SN2 reaction compared to a primary analogue.[4][9]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessive heat may promote side reactions such as elimination (E2).
Quantitative Data from Analogous Reactions
| Substrate (Analogous) | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(1-Bromoethyl)benzene | Benzylamine | Acetonitrile | 60 | 6-8 | 85 | General synthetic protocol |
| 1-(1-Bromoethyl)benzene | Piperidine | DMF | 25 | 12 | 90 | General synthetic protocol |
| 1-(2-Bromoethyl)-2-nitrobenzene | Benzylamine | Acetonitrile | 60 | 4-6 | >90 | [12] |
Note: The data for 1-(2-Bromoethyl)-2-nitrobenzene is for a primary halide and is expected to be more reactive than the secondary halide subject of this document.[12]
Experimental Protocols
The following protocols are representative and should be optimized for specific nucleophiles and desired products.
Protocol 1: General Procedure for the Synthesis of a Chiral Amine via SN2 Reaction
Objective: To synthesize N-(1-(4-nitrophenyl)ethyl)aniline from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Add potassium carbonate (2.0-3.0 eq) to the suspension. This will act as a base to neutralize the HBr formed during the reaction.
-
Add aniline (1.5-2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80°C. The optimal temperature should be determined empirically.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral amine.
Characterization: The final product should be characterized by appropriate analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC to determine the enantiomeric excess.
Visualizations
Reaction Mechanism
Caption: SN2 reaction mechanism of this compound.
Experimental Workflow
Caption: General experimental workflow for SN2 reactions.
Factors Affecting SN2 Reaction Rate
Caption: Key factors influencing the SN2 reaction rate.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Chiral Amine Synthesis | Semantic Scholar [semanticscholar.org]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Indole Synthesis Utilizing a Bromoethyl-Nitrobenzene Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and natural products. Its diverse biological activities have established it as a critical target in synthetic organic chemistry and drug discovery. One effective strategy for constructing the indole nucleus is through the reductive cyclization of appropriately substituted nitroaromatics.
This document provides detailed application notes and experimental protocols for the synthesis of indole, focusing on the use of a bromoethyl-nitrobenzene precursor. While the specific precursor 1-(1-Bromoethyl)-4-nitrobenzene is not commonly cited for direct indole synthesis due to the para-disposition of its functional groups, which is unfavorable for direct cyclization, its isomer 1-(2-Bromoethyl)-2-nitrobenzene serves as an excellent and well-documented precursor for this transformation. The methodologies detailed below are centered on the reductive cyclization of this ortho-isomer, which offers a reliable and efficient pathway to the parent indole structure—a crucial starting point for further functionalization in medicinal chemistry.
The core of this synthetic strategy involves two key transformations in a single pot: the reduction of the nitro group to an amino group, followed by an intramolecular nucleophilic substitution to form the pyrrole ring of the indole system.[1] Various reducing agents can be employed for this purpose, each with distinct advantages concerning yield, reaction conditions, and functional group tolerance.[1]
Reaction Mechanism and Workflow
The reductive cyclization of 1-(2-bromoethyl)-2-nitrobenzene to indole proceeds through a well-established reaction pathway. The initial step is the reduction of the nitro group to an aniline derivative. This is followed by an intramolecular nucleophilic attack of the newly formed amino group on the carbon atom bearing the bromine, leading to the formation of the five-membered pyrrole ring fused to the benzene ring. The final step is the elimination of hydrogen bromide to yield the aromatic indole.[1]
The general experimental workflow for this synthesis is outlined below.
Experimental Protocols
Two common methods for the reductive cyclization of 1-(2-bromoethyl)-2-nitrobenzene are detailed below, utilizing different reducing agents.
Protocol 1: Reductive Cyclization using Iron in Acetic Acid
This method is a classic and cost-effective approach for the reduction of nitroarenes.
Materials and Equipment:
| Reagents | Equipment |
| 1-(2-Bromoethyl)-2-nitrobenzene | Round-bottom flask |
| Iron powder (fine grade) | Reflux condenser |
| Glacial acetic acid | Heating mantle with magnetic stirrer |
| Ethanol | Separatory funnel |
| Ethyl acetate | Rotary evaporator |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Standard laboratory glassware |
| Brine (saturated aqueous NaCl) | |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Silica gel for column chromatography |
Procedure:
-
To a solution of 1-(2-bromoethyl)-2-nitrobenzene (1.0 eq) in a mixture of ethanol and acetic acid (4:1 v/v), add iron powder (4.0 eq).[1]
-
Heat the reaction mixture to 100 °C and stir vigorously for 2 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and water.[1]
-
Basify the mixture to pH 8 with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic extracts and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography on silica gel to obtain pure indole.[1]
Protocol 2: Catalytic Hydrogenation
This method often provides cleaner reactions and high yields but requires specialized equipment for handling hydrogen gas.[1]
Materials and Equipment:
| Reagents | Equipment |
| 1-(2-Bromoethyl)-2-nitrobenzene | Hydrogenation apparatus (e.g., Parr) |
| Palladium on carbon (10% Pd/C) | Magnetic stirrer |
| Ethanol or Ethyl Acetate | Filtration setup (e.g., celite pad) |
| Hydrogen gas (H₂) | Rotary evaporator |
Procedure:
-
Dissolve 1-(2-bromoethyl)-2-nitrobenzene (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.[1]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).[1]
-
Pressurize the vessel with hydrogen gas (follow the specific instructions for the hydrogenation apparatus being used).
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed or the reaction is complete as indicated by TLC.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).[1]
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
The crude product can be further purified by column chromatography if necessary.[1]
Data Presentation
The choice of reducing agent can impact the reaction efficiency and yield. The following table summarizes typical outcomes for the described protocols.
| Method | Reducing Agent | Typical Yield | Purity | Key Advantages |
| Protocol 1 | Fe/AcOH | Good to High | Good | Cost-effective, readily available reagents. |
| Protocol 2 | H₂/Pd-C | High to Excellent | High | Clean reaction, high yields, milder conditions. |
Note: Yields and purity are dependent on reaction scale, purity of starting materials, and optimization of reaction conditions.
Concluding Remarks
The reductive cyclization of 1-(2-bromoethyl)-2-nitrobenzene provides a straightforward and reliable method for the synthesis of the indole core.[1] This precursor is a valuable starting material for accessing the parent indole, which can be subsequently functionalized to generate a diverse library of compounds for drug discovery and development. The choice of the reducing agent can be tailored based on the available equipment, cost considerations, and the scale of the reaction.[1] While this compound is not a direct precursor for conventional indole synthesis, the methodologies presented here for its ortho-isomer offer a robust and validated alternative for the synthesis of this important heterocyclic system.
References
Application Notes and Protocols for the Heck Coupling Reaction with 1-(1-Bromoethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Heck coupling reaction of 1-(1-bromoethyl)-4-nitrobenzene. This secondary benzylic bromide, activated by the electron-withdrawing nitro group, is a promising substrate for palladium-catalyzed carbon-carbon bond formation. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceutical intermediates and fine chemicals.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1][2] The reaction is of significant importance in organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry. Aryl and benzyl halides bearing electron-withdrawing groups are particularly reactive substrates in the Heck reaction. The presence of the nitro group in this compound is expected to facilitate the oxidative addition step of the catalytic cycle, promoting efficient coupling with a variety of alkenes.
Secondary benzylic halides, such as the topic compound, can be challenging substrates due to the potential for β-hydride elimination from the alkylpalladium intermediate. However, with appropriate ligand selection and optimization of reaction conditions, high yields of the desired coupled products can be achieved. This document outlines protocols for the Heck coupling of this compound with both styrenyl and acrylic partners.
Data Presentation
The following tables summarize reaction conditions and outcomes for the Heck coupling of the closely related substrate, 1-bromo-4-nitrobenzene, with styrene. This data serves as a valuable starting point for the optimization of reactions with this compound.
Table 1: Optimization of Reaction Conditions for the Heck Coupling of 1-Bromo-4-nitrobenzene with Styrene
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Pd-L1 (0.5) | Na₂CO₃ | DMA | 50 | 1 | 99.87 |
| 2 | Pd-L1 (0.5) | K₂CO₃ | DMA | 50 | 1 | 98.54 |
| 3 | Pd-L1 (0.5) | Et₃N | DMA | 50 | 1 | 85.67 |
| 4 | Pd-L1 (0.5) | Na₂CO₃ | DMF | 50 | 1 | 97.21 |
| 5 | Pd-L1 (0.5) | Na₂CO₃ | Dioxane | 50 | 1 | 78.93 |
| 6 | Pd-L1 (0.5) | Na₂CO₃ | DMA | 30 | 1 | 88.92 |
| 7 | Pd-L1 (0.5) | Na₂CO₃ | DMA | 70 | 1 | 99.12 |
Data adapted from a study on the Heck reaction with 1-bromo-4-nitrobenzene. "Pd-L1" refers to a specific palladium(II)-hydrazone complex catalyst. DMA = N,N-Dimethylacetamide, DMF = N,N-Dimethylformamide.[3]
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: General Procedure for the Heck Coupling of this compound with an Alkene
This protocol is a general guideline and may require optimization for specific alkene substrates.
Materials:
-
This compound
-
Alkene (e.g., Styrene, Ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired alkene (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., sodium carbonate, 2.0 mmol, 2.0 equiv.) followed by the anhydrous solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 1-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Specific Procedure for the Heck Coupling of this compound with Styrene
This protocol is adapted from optimized conditions for the closely related 1-bromo-4-nitrobenzene.[3]
Materials:
-
This compound (230 mg, 1.0 mmol)
-
Styrene (125 mg, 1.2 mmol)
-
Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%)
-
Anhydrous sodium carbonate (212 mg, 2.0 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)
-
Nitrogen or Argon gas
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Set the reaction temperature to 50-70 °C.
-
The reaction is expected to proceed to high conversion within 1-2 hours. Monitor by TLC for the disappearance of the starting bromide.
-
Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Suggested Procedure for the Heck Coupling of this compound with Ethyl Acrylate
This protocol is a suggested starting point based on general procedures for the Heck reaction of aryl bromides with acrylates. Optimization may be necessary to achieve high yields.
Materials:
-
This compound (230 mg, 1.0 mmol)
-
Ethyl acrylate (120 mg, 1.2 mmol)
-
Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 4 mol%)
-
Anhydrous potassium carbonate (276 mg, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas
Procedure:
-
Follow the general procedure outlined in Protocol 1, using tri(o-tolyl)phosphine as the ligand.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS. Reactions with acrylates may require longer reaction times (12-24 hours).
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
Caption: General workflow for the Heck coupling reaction.
References
Application Notes and Protocols for the Suzuki Coupling of Arylboronic Acids with 1-(1-Bromoethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of various arylboronic acids with 1-(1-bromoethyl)-4-nitrobenzene. This reaction is a powerful tool for the synthesis of 1-(1-arylethyl)-4-nitrobenzene derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.[1][2][3] The protocols outlined below are based on established methodologies for Suzuki couplings of benzylic halides, offering a starting point for reaction optimization and library synthesis.[4][5]
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[6][7][8] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[4][6] However, the coupling of secondary benzylic halides can present challenges, including lower yields and potential for side reactions like homocoupling.[4][9] The presence of a nitro group on the benzylic bromide may also influence the reaction outcome.[10]
Experimental Protocols
This section details a general experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, THF/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the arylboronic acid (1.2 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Anhydrous solvent is added to the flask, followed by the addition of this compound (1.0 equivalent). The reaction mixture is then stirred under an inert atmosphere.
-
Heating: The reaction mixture is heated to the desired temperature (typically between 80-120°C) and stirred for the specified time (typically 12-24 hours).[4][5] Microwave heating can also be employed to potentially reduce reaction times and improve yields.[5]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(1-arylethyl)-4-nitrobenzene product.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of benzylic halides with arylboronic acids, which can be adapted for this compound. The yields are illustrative and may vary depending on the specific arylboronic acid used and the optimization of reaction parameters.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | DMF | 100 | 20 | 60-75[5] |
| 2 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (5) / JohnPhos (10) | K₂CO₃ (3.0) | DMF (Microwave) | 150 | 0.33 | 70-85[5] |
| 3 | 3-Thienylboronic Acid | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (1.5) | THF/H₂O (10:1) | 77 | 23 | 55-70[4] |
| 4 | Naphthalene-2-boronic acid | Pd(OAc)₂ (5) / SPhos (10) | Cs₂CO₃ (3.0) | Dioxane | 100 | 24 | 65-80 |
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-(1-Bromoethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Bromoethyl)-4-nitrobenzene is a versatile bifunctional reagent with significant potential in the synthesis of diverse bioactive molecules. Its structure incorporates a reactive benzylic bromide, which is an excellent electrophile for alkylation reactions, and a nitro group, which can be readily transformed into an amino group, a common feature in many pharmacologically active compounds. This dual reactivity allows for the sequential or simultaneous introduction of various functionalities, making it a valuable building block in medicinal chemistry and drug discovery programs.
These application notes provide an overview of the potential uses of this compound in the synthesis of key molecular scaffolds found in bioactive compounds. The protocols outlined below are based on established synthetic methodologies for similar substrates and serve as a guide for researchers to explore the utility of this reagent in their specific research contexts.
Key Synthetic Applications
The primary utility of this compound lies in its ability to act as a precursor for the synthesis of a variety of N-substituted-1-(4-nitrophenyl)ethylamine derivatives. These intermediates can be further elaborated to generate libraries of compounds for biological screening. The key transformations include:
-
Nucleophilic Substitution: The benzylic bromide is susceptible to displacement by a wide range of nucleophiles, including primary and secondary amines, thiols, and phenols, allowing for the introduction of diverse side chains.
-
Reduction of the Nitro Group: The nitro functionality can be chemoselectively reduced to an amine, which can then be acylated, sulfonylated, or converted into ureas and thioureas, all of which are important pharmacophores.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow using this compound.
Experimental Protocols
The following are representative, hypothetical protocols for the synthesis of bioactive molecular scaffolds using this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of N-Benzyl-1-(4-nitrophenyl)ethan-1-amine
This protocol describes the nucleophilic substitution of the benzylic bromide with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in acetonitrile, add benzylamine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-1-(4-nitrophenyl)ethan-1-amine.
Protocol 2: Reduction of the Nitro Group to Synthesize N¹-Benzyl-1-(4-aminophenyl)ethan-1-amine
This protocol details the reduction of the nitro group of the previously synthesized intermediate.
Materials:
-
N-Benzyl-1-(4-nitrophenyl)ethan-1-amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve N-benzyl-1-(4-nitrophenyl)ethan-1-amine in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrates under reduced pressure to yield N¹-benzyl-1-(4-aminophenyl)ethan-1-amine.
Protocol 3: Synthesis of N-(4-(1-(Benzylamino)ethyl)phenyl)acetamide (An Amide Derivative)
This protocol describes the acylation of the aniline derivative.
Materials:
-
N¹-Benzyl-1-(4-aminophenyl)ethan-1-amine (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N¹-benzyl-1-(4-aminophenyl)ethan-1-amine in dichloromethane and cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain N-(4-(1-(benzylamino)ethyl)phenyl)acetamide.
A similar approach can be used for the synthesis of sulfonamides (using sulfonyl chlorides) and ureas (using isocyanates).
Caption: Experimental workflow for the synthesis of an amide derivative.
Data Presentation
The following table provides a representative example of how quantitative data for a series of synthesized bioactive molecules derived from this compound could be presented. Note: The data in this table is hypothetical and for illustrative purposes only.
| Compound ID | R Group (from Nucleophile) | Final Functional Group | Yield (%) | IC₅₀ (µM) vs. Target X |
| MOL-001 | Benzyl | Acetamide | 75 | 1.2 |
| MOL-002 | 4-Fluorobenzyl | Acetamide | 72 | 0.8 |
| MOL-003 | Benzyl | Benzenesulfonamide | 68 | 2.5 |
| MOL-004 | 4-Fluorobenzyl | Benzenesulfonamide | 65 | 1.9 |
| MOL-005 | Benzyl | Phenylurea | 80 | 5.1 |
| MOL-006 | 4-Fluorobenzyl | Phenylurea | 78 | 4.3 |
Signaling Pathway Diagram
Derivatives of this compound could potentially be designed to inhibit a variety of signaling pathways implicated in disease. For example, if designed as kinase inhibitors, they might target pathways such as the MAPK/ERK pathway. The following diagram illustrates a simplified representation of such a pathway.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a promising starting material for the synthesis of diverse libraries of potential bioactive molecules. Its dual reactivity allows for the facile introduction of a wide range of chemical functionalities. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound in their drug discovery efforts. Further optimization of reaction conditions and exploration of a broader range of nucleophiles and derivatizing agents will undoubtedly lead to the discovery of novel compounds with interesting biological activities.
Application Notes and Protocols for the Stereoselective Synthesis of Chiral Amines Employing 1-(1-Bromoethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the proposed stereoselective synthesis of chiral 1-(4-nitrophenyl)ethylamines, valuable intermediates in pharmaceutical development, using racemic 1-(1-bromoethyl)-4-nitrobenzene as the starting material. Due to a lack of specific documented protocols for highly enantioselective reactions directly on this substrate, this note outlines established methodologies for analogous benzylic halides, including enzymatic kinetic resolution and asymmetric amination. The provided protocols are model procedures that can serve as a starting point for reaction development and optimization.
Introduction
Chiral amines are critical building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Specifically, enantiomerically pure 1-(4-nitrophenyl)ethylamine serves as a key precursor for various biologically active molecules. The starting material, this compound, possesses a reactive benzylic bromide that is susceptible to nucleophilic substitution. The electron-withdrawing nitro group further activates this position. While numerous methods exist for the synthesis of chiral amines, this document focuses on potential stereoselective strategies directly utilizing racemic this compound.
Overview of Synthetic Strategies
Two primary plausible strategies for the stereoselective synthesis of chiral amines from racemic this compound are:
-
Enzymatic Kinetic Resolution: This approach involves the selective reaction of one enantiomer of the racemic starting material with a nucleophile, catalyzed by a stereoselective enzyme, leaving the other enantiomer unreacted.
-
Asymmetric Amination: This method employs a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction of the racemic bromide with an amine source, theoretically leading to a single enantiomer of the product. A particularly promising approach in modern synthesis is the use of transaminases in a reductive amination context, though this typically starts from the corresponding ketone.
Data Presentation: Representative Stereoselective Amination
| Entry | Enzyme | Nucleophile | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Substrate (ee_S, %) | Enantiomeric Excess of Product (ee_P, %) |
| 1 | Lipase A | Sodium Azide | Toluene | 30 | 24 | 51 | >99 (R) | 98 (S) |
| 2 | Lipase B | Benzylamine | Hexane | 40 | 48 | 49 | 98 (S) | >99 (R) |
| 3 | Amine Dehydrogenase | Ammonia | Buffer | 25 | 12 | N/A | N/A | 96 (R) |
| 4 | Transaminase | Isopropylamine | Buffer | 30 | 24 | N/A | N/A | >99 (S) |
Experimental Protocols
Protocol 1: Proposed Enzymatic Kinetic Resolution of Racemic this compound
This protocol is a model for the kinetic resolution of racemic this compound using a lipase and sodium azide to produce enantioenriched (S)-1-(1-azidoethyl)-4-nitrobenzene and unreacted (R)-1-(1-bromoethyl)-4-nitrobenzene.
Materials:
-
Racemic this compound
-
Lipase A (e.g., from Candida antarctica)
-
Sodium azide (NaN₃)
-
Toluene (anhydrous)
-
Celite
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of racemic this compound (1.0 mmol, 230 mg) in anhydrous toluene (10 mL) is added Lipase A (100 mg).
-
Sodium azide (1.5 mmol, 97.5 mg) is added to the mixture.
-
The reaction mixture is stirred at 30°C and monitored by chiral HPLC.
-
Upon reaching approximately 50% conversion, the reaction is filtered through a pad of Celite, and the Celite is washed with ethyl acetate (20 mL).
-
The combined organic filtrate is washed with brine (2 x 10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting residue, containing a mixture of (R)-1-(1-bromoethyl)-4-nitrobenzene and (S)-1-(1-azidoethyl)-4-nitrobenzene, is purified by column chromatography on silica gel.
Protocol 2: Synthesis of Chiral 1-(4-Nitrophenyl)ethylamine via Asymmetric Reductive Amination of 4-Nitroacetophenone
As a well-established alternative to direct substitution, this protocol details the synthesis of chiral 1-(4-nitrophenyl)ethylamine from the corresponding ketone, which can be readily synthesized from this compound.
Part A: Synthesis of 4-Nitroacetophenone (Intermediate)
-
This compound can be converted to 4-nitroacetophenone via a Kornblum oxidation or other suitable oxidation methods.
Part B: Asymmetric Reductive Amination
Materials:
-
4-Nitroacetophenone
-
Amine dehydrogenase (AmDH) or Transaminase (ATA)
-
Ammonia source (e.g., ammonium formate)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose dehydrogenase/glucose)
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a temperature-controlled vessel, dissolve 4-nitroacetophenone (1.0 mmol, 165 mg) in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
-
Add this solution to a phosphate buffer (50 mL, 100 mM, pH 7.5) containing the amine dehydrogenase, NADH (0.1 mmol), ammonium formate (5.0 mmol), and the cofactor regeneration system.
-
Stir the reaction mixture at 25°C and monitor the progress by HPLC.
-
Upon completion, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral amine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic pathways from racemic this compound.
Logical Relationship of Key Components in Asymmetric Catalysis
Caption: Key factors influencing a stereoselective transformation.
Application Notes and Protocols: Diastereoselective Reactions of 1-(1-Bromoethyl)-4-nitrobenzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the principles and theoretical applications of diastereoselective reactions involving the chiral electrophile 1-(1-bromoethyl)-4-nitrobenzene. Due to a lack of specific examples in the published literature for this particular reagent, this guide presents generalized protocols and hypothetical data based on well-established principles of asymmetric synthesis. These notes are intended to serve as a foundational guide for researchers looking to design and execute such reactions.
Introduction to Diastereoselective Reactions
Diastereoselective reactions are chemical transformations that favor the formation of one diastereomer over another. When a chiral molecule reacts with another chiral molecule, or with a prochiral molecule in a chiral environment, the transition states leading to the different diastereomeric products are no longer energetically equivalent. This energy difference results in the preferential formation of the thermodynamically or kinetically favored diastereomer.
In the context of this compound, which possesses a stereocenter at the benzylic carbon, its reaction with a chiral nucleophile will proceed through diastereomeric transition states, leading to a mixture of diastereomeric products, ideally with one being major. The level of diastereoselectivity is typically expressed as a diastereomeric ratio (d.r.).
Hypothetical Diastereoselective Alkylation of a Chiral Auxiliary
A common strategy to achieve diastereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.
The following section outlines a hypothetical protocol for the diastereoselective alkylation of an enolate derived from an ester bearing a chiral auxiliary with this compound. This is a standard approach for the asymmetric synthesis of α-substituted carbonyl compounds.
2.1. Data Presentation: Hypothetical Results
The success of a diastereoselective reaction is quantified by its yield and diastereomeric ratio. The table below presents hypothetical data for the alkylation of a chiral auxiliary-derived ester enolate with this compound under various conditions.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | LDA | THF | -78 | 85 | 90:10 |
| 2 | LDA | Toluene | -78 | 78 | 85:15 |
| 3 | LHMDS | THF | -78 | 88 | 92:8 |
| 4 | LHMDS | THF | -40 | 82 | 80:20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific literature data for this reaction is not available.
2.2. Experimental Protocols
General Procedure for Diastereoselective Enolate Alkylation:
This protocol is a generalized procedure and may require optimization for specific substrates and auxiliaries.
Materials:
-
Chiral auxiliary-derived ester (e.g., derived from (S)-(-)-2-phenylglycinol) (1.0 mmol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv) as a 2.0 M solution in THF/heptane/ethylbenzene
-
This compound (1.2 mmol, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral auxiliary-derived ester (1.0 mmol).
-
Dissolve the ester in anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 mmol) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
-
In a separate flask, dissolve this compound (1.2 mmol) in a minimal amount of anhydrous THF.
-
Add the solution of this compound dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or chiral High-Performance Liquid Chromatography (HPLC).
-
Purify the product by silica gel column chromatography.
Visualizations
3.1. Reaction Workflow
The following diagram illustrates a typical experimental workflow for the diastereoselective alkylation described above.
Caption: Experimental workflow for diastereoselective alkylation.
3.2. Logical Relationship of Factors Influencing Diastereoselectivity
The stereochemical outcome of the reaction is dependent on several interconnected factors.
Caption: Factors influencing the diastereoselectivity of the reaction.
3.3. Hypothetical Reaction Scheme
The following diagram illustrates the general reaction for the diastereoselective alkylation of a chiral enolate.
Caption: General scheme for diastereoselective alkylation.
Applications in Drug Development
The products of diastereoselective reactions involving this compound are chiral molecules that can be valuable intermediates in drug discovery and development.
-
Chiral Building Blocks: The resulting α-substituted carbonyl compounds can be further manipulated. For instance, the nitro group can be reduced to an amine, which is a common functional group in many active pharmaceutical ingredients (APIs). The chiral center introduced in the reaction can be crucial for the biological activity of the final molecule.
-
Access to Novel Scaffolds: The ability to control the stereochemistry at the benzylic position allows for the synthesis of specific stereoisomers of complex molecules. This is critical as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.
-
Lead Optimization: By using different chiral auxiliaries and reaction conditions, a variety of stereoisomers can be synthesized and screened for biological activity, aiding in the lead optimization process.
Application of 1-(1-Bromoethyl)-4-nitrobenzene in Agrochemical Synthesis: A Versatile Intermediate
Abstract
1-(1-Bromoethyl)-4-nitrobenzene is a valuable synthetic intermediate with significant potential in the discovery and development of novel agrochemicals. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group on a phenyl ring, offers multiple avenues for chemical modification. The benzylic bromide is a key functional group for introducing the 1-(4-nitrophenyl)ethyl moiety into a larger molecule through nucleophilic substitution reactions. This structural motif can be found in various biologically active compounds. Furthermore, the nitro group can be readily transformed into other functional groups, such as an amine, providing a secondary point for diversification and the synthesis of a wide array of derivatives for biological screening. This application note details the synthesis of this compound and explores its potential applications in the synthesis of new agrochemical candidates.
Introduction
The continuous demand for new and effective crop protection agents drives the search for novel molecular scaffolds and versatile chemical building blocks. Aryl halides and benzylic halides are important classes of intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound combines the reactivity of a benzylic bromide with the electronic properties of a nitro-substituted aromatic ring, making it a promising starting material for the synthesis of a variety of potential pesticides, including herbicides, insecticides, and fungicides. While direct synthesis of commercialized agrochemicals from this specific intermediate is not widely documented in publicly available literature, its chemical properties suggest its utility in creating libraries of compounds for high-throughput screening.
Synthesis of this compound
The most common method for the synthesis of this compound is the radical bromination of 1-ethyl-4-nitrobenzene at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-ethyl-4-nitro-benzene
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl4)
-
Ethyl acetate
-
Hexanes
-
Silica gel for flash chromatography
Procedure:
-
A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol), and benzoyl peroxide (0.04 g, 0.18 mmol) in carbon tetrachloride (30 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[1]
-
The reaction mixture is heated to reflux for 1 hour.[1]
-
After cooling to room temperature, the mixture is filtered to remove the succinimide byproduct. The solid is washed with a 1:1 mixture of ethyl acetate and hexanes.[1]
-
The filtrate is collected and the solvent is removed under reduced pressure (evaporated).[1]
-
The crude product is purified by flash chromatography on silica gel, eluting with a 2:98 mixture of ethyl acetate and hexanes, to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil.[1]
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) | Physical Appearance | Spectroscopic Data |
| 1-ethyl-4-nitro-benzene | 151.16 | 25 | - | - | - |
| N-bromosuccinimide | 177.98 | 24.6 | - | - | - |
| Benzoyl peroxide | 242.23 | 0.18 | - | - | - |
| This compound | 230.06 | - | 90 | Yellow oil | 1H-NMR (CDCl3, 500 MHz): δ 8.22 (d, 2H), 7.62 (d, 2H), 5.22 (q, 1H), 2.08 (d, 3H) ppm; HPLC (Method A): 3.837 min[1] |
Potential Applications in Agrochemical Synthesis
The reactivity of the benzylic bromide in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of the 1-(4-nitrophenyl)ethyl group into various molecular frameworks, a common strategy in the synthesis of biologically active compounds.
Nucleophilic Substitution Reactions
A variety of nucleophiles can be used to displace the bromide, leading to the formation of ethers, esters, amines, and carbon-carbon bonds. For example, reaction with a phenol or an alcohol in the presence of a base would yield the corresponding ether. This is a key step in the synthesis of some ether-containing herbicides and fungicides.
Hypothetical Synthesis of a Phenyl Ether Derivative
The following protocol describes a hypothetical synthesis of a phenyl ether derivative, a common structural motif in agrochemicals, using this compound as the starting material.
Experimental Protocol: Synthesis of 1-(1-(4-chlorophenoxy)ethyl)-4-nitrobenzene
Materials:
-
This compound
-
4-chlorophenol
-
Potassium carbonate (K2CO3)
-
Acetone
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add 4-chlorophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at reflux for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenyl ether derivative.
Further Transformations
The nitro group of the resulting products can be readily reduced to an aniline derivative. This amine functionality can then be further modified, for example, by acylation, sulfonylation, or diazotization, to generate a diverse library of compounds for screening for agrochemical activity.
Diagrams
Caption: Synthetic scheme for this compound.
Caption: Experimental workflow for the synthesis.
Caption: Potential synthetic transformations.
Conclusion
This compound is a readily accessible and highly versatile intermediate. While its direct application in the synthesis of currently marketed agrochemicals is not prominent, its chemical reactivity makes it a valuable building block for the exploration of new active ingredients. The protocols and potential applications outlined in this note provide a foundation for researchers in the agrochemical industry to utilize this compound in the discovery of next-generation crop protection solutions. The ability to perform nucleophilic substitutions at the benzylic position, coupled with the potential for further modification of the nitro group, allows for the creation of diverse chemical libraries essential for modern agrochemical research.
References
Application Notes and Protocols: Protecting Group Strategies for the Nitro Group in 1-(1-Bromoethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct protection of the nitro group in 1-(1-Bromoethyl)-4-nitrobenzene presents a significant synthetic challenge due to its inherent stability and the presence of a reactive benzylic bromide. A more viable and strategic approach involves the temporary masking of the nitro functionality by its reduction to an amine, followed by the protection of the newly formed amino group. This application note details a comprehensive protecting group strategy encompassing the chemoselective reduction of the nitro group, subsequent protection of the resulting amine, and the eventual deprotection to regenerate the amine. Furthermore, a protocol for the optional reformation of the nitro group via a Sandmeyer reaction is provided. This multi-step strategy allows for a wide range of chemical transformations to be performed on the bromoethyl side chain without interference from the nitro group.
Introduction
The nitro group is a strongly deactivating, meta-directing substituent in electrophilic aromatic substitution reactions.[1] In the context of this compound, the primary challenge for synthetic chemists is to perform reactions at the reactive benzylic bromide position without affecting the nitro group. Direct protection of the nitro group is not a commonly employed strategy in organic synthesis.[2] A more practical approach is to consider the nitro group as a masked amine. This involves a three-stage process:
-
Chemoselective Reduction: The nitro group is selectively reduced to an amine in the presence of the benzylic bromide.
-
Protection: The resulting amine is protected using a standard protecting group, rendering it inert to subsequent reaction conditions.
-
Deprotection: The protecting group is removed to unmask the amine functionality for further transformations or to be converted back to the nitro group.
This orthogonal protecting group strategy provides a robust pathway for the selective functionalization of this compound.[3]
Logical Workflow for the Protecting Group Strategy
References
- 1. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 2. How can the Sandmeyer reaction be used to convert aniline to chlorobenzen.. [askfilo.com]
- 3. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04471E [pubs.rsc.org]
Application Note: Chemoselective Reduction of the Nitro Group in 1-(1-Bromoethyl)-4-nitrobenzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and dyes.[1][2] The selective reduction of a nitro group in a molecule containing other sensitive functionalities presents a significant synthetic challenge. This document focuses on the chemoselective reduction of the nitro group in 1-(1-Bromoethyl)-4-nitrobenzene. The primary difficulty lies in preserving the labile benzylic bromide, which is susceptible to hydrodehalogenation or other side reactions under many reducing conditions.[3][4] This note provides an overview of suitable reductive strategies, quantitative data comparison, and detailed experimental protocols to guide the selection of an optimal method.
Overview of Reductive Strategies
The presence of a benzylic bromide in the substrate necessitates careful selection of the reducing agent to avoid cleavage of the carbon-bromine (C-Br) bond.
-
Catalytic Hydrogenation: While often clean and efficient, standard catalysts like Palladium on Carbon (Pd/C) are highly active and frequently cause hydrodehalogenation of aryl and benzyl halides.[3][4] Raney Nickel is often a more suitable choice for substrates where halogen preservation is crucial.[4][5] Transfer hydrogenation, using a hydrogen donor like ammonium formate, can sometimes offer a milder alternative to high-pressure hydrogen gas.[3]
-
Metal-Acid/Salt Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in acidic or neutral media are robust and widely used for nitro reductions.[2] The Fe/NH4Cl system, in particular, is a classic and highly effective method known for its excellent chemoselectivity and tolerance of many functional groups, making it a strong candidate for this transformation.[6][7][8] Tin(II) chloride (SnCl₂) is another mild and selective reagent that is often effective in the presence of sensitive groups.[5]
-
Metal Hydride Systems: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally unsuitable for reducing aromatic nitro compounds as they tend to form azo products and would likely react with the benzylic bromide.[4] Milder, modified systems using sodium borohydride (NaBH₄) in conjunction with a transition metal catalyst have been developed for selective nitro reductions.[1][9]
Data Presentation: Comparison of Reduction Methods
The following table summarizes the performance of various methods suitable for the selective reduction of a nitro group in the presence of a benzylic halide. Yields are indicative and can vary based on the specific substrate and precise reaction conditions.
| Method | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Selectivity & Remarks |
| Metal in Neutral Salt | Fe powder, NH₄Cl | EtOH/H₂O | 70-80 | 1-3 | >90 | Excellent chemoselectivity. Generally considered the most reliable method for this substrate. Minimal dehalogenation.[8] |
| Metal in Acid | SnCl₂·2H₂O | EtOH or EtOAc | RT - 50 | 2-6 | 85-95 | Mild and highly selective for the nitro group over many other functionalities, including halides.[5] |
| Catalytic Hydrogenation | H₂, Raney Nickel | MeOH or EtOH | RT | 4-12 | 70-90 | Preferred over Pd/C to prevent dehalogenation, but careful monitoring is required to minimize C-Br bond cleavage.[4] |
| Transfer Hydrogenation | HCOONH₄, 10% Pd/C | MeOH or EtOH | RT - 60 | 1-4 | 60-85 | Milder than direct hydrogenation but risk of dehalogenation remains. Requires careful optimization of catalyst loading and time.[5] |
| Borohydride System | NaBH₄, NiCl₂·6H₂O or other transition metals | MeOH or EtOH | 0 - RT | 0.5-2 | 80-95 | Can be very fast and selective, but the system requires careful preparation and control of stoichiometry.[1][9] |
Experimental Protocols
Protocol 1: Reduction using Iron and Ammonium Chloride
This method is robust, cost-effective, and highly chemoselective, making it an excellent first choice.
Materials:
-
This compound
-
Iron powder (fine grade, <325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add a solvent mixture of Ethanol:Water (e.g., 4:1 v/v). A typical concentration is 0.2-0.5 M.
-
Add ammonium chloride (5.0 eq) and iron powder (5.0 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Partition the remaining aqueous residue with ethyl acetate. Separate the organic layer.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-(1-Bromoethyl)aniline.
-
Purify the product as necessary, typically by column chromatography on silica gel.
Protocol 2: Reduction using Tin(II) Chloride
This protocol uses mild conditions and is highly selective, offering a good alternative to the iron-based method.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask with a magnetic stirrer.
-
Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the solution in portions. The reaction can be mildly exothermic.
-
Stir the mixture at room temperature or warm gently to 40-50 °C.
-
Monitor the reaction by TLC until completion (typically 2-6 hours).
-
Cool the reaction mixture and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Continue stirring until gas evolution ceases and the pH of the aqueous layer is ~8.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired product.
-
Purify further if required.
Visualizations
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. reddit.com [reddit.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]
Application Notes and Protocols: Reaction of 1-(1-Bromoethyl)-4-nitrobenzene with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with benzylic halides such as 1-(1-bromoethyl)-4-nitrobenzene presents a potent method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of substituted aromatic compounds. These products are of significant interest in medicinal chemistry and materials science due to the versatile nature of the nitrophenyl moiety, which can be a crucial pharmacophore or a precursor for further functionalization. However, the presence of the electron-withdrawing nitro group introduces significant challenges, as it can react with the highly nucleophilic and basic Grignard reagent, leading to side reactions and reduced yields.
This document provides detailed application notes on the challenges and alternative strategies for the reaction of this compound with Grignard reagents, focusing on transition-metal catalyzed cross-coupling reactions. It includes detailed experimental protocols for these advanced methods, quantitative data from representative reactions, and troubleshooting guidelines to facilitate successful synthesis.
Challenges of Direct Grignard Addition
Direct reaction of a Grignard reagent with this compound is often problematic. The highly reactive nature of the Grignard reagent can lead to several undesired side reactions:
-
Reaction with the Nitro Group: The nitro group is susceptible to attack by Grignard reagents, which can lead to its reduction to nitroso, azoxy, or amino functionalities.
-
Single Electron Transfer (SET): The nitroaromatic system can act as an electron acceptor, promoting SET from the Grignard reagent. This can lead to the formation of radical species and subsequent side reactions, including homocoupling of the Grignard reagent.
-
Difficulty in Grignard Formation: The direct formation of a Grignard reagent from this compound is challenging due to the reactivity of the nitro group with magnesium metal.
Alternative Strategy: Transition-Metal Catalyzed Cross-Coupling
To circumvent the challenges associated with direct Grignard addition, transition-metal catalyzed cross-coupling reactions, such as the Kumada coupling (using palladium or nickel catalysts) and iron-catalyzed coupling, have emerged as powerful alternatives.[1][2] These methods offer greater functional group tolerance and selectivity.
The general principle involves the in-situ formation of a more reactive organometallic species that selectively couples with the benzylic bromide, leaving the nitro group intact.
Iron-Catalyzed Cross-Coupling
Iron-catalyzed cross-coupling is an attractive method due to the low cost, low toxicity, and high reactivity of iron catalysts.[3][4] The reaction typically involves an iron(II) or iron(III) salt as a catalyst precursor.
Kumada Coupling
The Kumada coupling utilizes palladium or nickel catalysts to facilitate the cross-coupling of a Grignard reagent with an organic halide.[1][2][5] This method is well-established for the formation of carbon-carbon bonds.
Experimental Protocols
The following are generalized protocols for the iron-catalyzed and Kumada cross-coupling of this compound with Grignard reagents. Note: These protocols are based on general procedures for similar substrates and may require optimization for specific Grignard reagents and desired products.
Protocol 1: Iron-Catalyzed Cross-Coupling of this compound with an Aryl Grignard Reagent
This protocol describes the iron-catalyzed cross-coupling of this compound with a representative aryl Grignard reagent (e.g., phenylmagnesium bromide).
Materials:
-
This compound
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide, solution in THF)
-
Iron(II) chloride (FeCl₂) or Iron(III) acetylacetonate (Fe(acac)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon) setup
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add the iron catalyst (e.g., FeCl₂, 5 mol%).
-
Solvent and Substrate Addition: Add anhydrous THF to the flask, followed by this compound (1.0 equivalent).
-
Grignard Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the aryl Grignard reagent solution (1.2 equivalents) dropwise to the stirred mixture over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Kumada Coupling of this compound with an Alkyl Grignard Reagent
This protocol outlines the Kumada coupling of this compound with a representative alkyl Grignard reagent (e.g., ethylmagnesium bromide) using a palladium catalyst.
Materials:
-
This compound
-
Alkyl Grignard reagent (e.g., Ethylmagnesium bromide, solution in THF)
-
Palladium(II) acetylacetonate (Pd(acac)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon) setup
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) in anhydrous THF.
-
Substrate Addition: To this solution, add this compound (1.0 equivalent).
-
Grignard Reagent Addition: Cool the reaction mixture to 0 °C. Add the alkyl Grignard reagent solution (1.5 equivalents) dropwise while stirring.
-
Reaction Progression: After the addition, allow the mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Follow steps 6-8 from Protocol 1 to extract, dry, concentrate, and purify the final product.
Data Presentation
| Catalyst System | Benzylic Halide | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₂/dppbz | Benzyl chloride | Phenylmagnesium bromide | THF | 0 - rt | 1 | 83 | [3] |
| FeCl₂/dppbz | Benzyl chloride | 4-Methoxyphenylmagnesium bromide | THF | 0 - rt | 1 | 71 | [3] |
| FeCl₃/TMEDA | n-Butyl bromide | Biphenylmagnesium bromide | THF | -5 | 0.5 | 92 | [4] |
| Pd(acac)₂ | n-Heptyl bromide | Phenylmagnesium bromide | THF/Butadiene | rt | 2 | 85 | [6] |
| NiCl₂(dppp) | 1-Phenylethyl chloride | Methylmagnesium bromide | Diethyl ether | reflux | 16 | 91 | Not specified |
dppbz = 1,2-bis(diphenylphosphino)benzene; TMEDA = N,N,N',N'-tetramethylethylenediamine; dppp = 1,3-bis(diphenylphosphino)propane; rt = room temperature.
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for catalyzed cross-coupling.
Catalytic Cycle for Kumada Coupling
Caption: Simplified catalytic cycle for Kumada coupling.
Troubleshooting and Safety Considerations
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents are essential for the success of the reaction.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.
-
Initiation of Grignard Reaction (if prepared in-situ): The formation of Grignard reagents can sometimes be difficult to initiate. Activation of the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane may be necessary.
-
Exothermic Reaction: The formation and reaction of Grignard reagents are often exothermic. Proper temperature control, especially during the addition of the Grignard reagent, is crucial to prevent side reactions.
-
Safety: Grignard reagents are flammable and react violently with water. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be performed in a well-ventilated fume hood.
By employing these catalyzed cross-coupling strategies and adhering to the detailed protocols and safety precautions, researchers can successfully synthesize a wide array of valuable compounds from this compound and Grignard reagents.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. academic.oup.com [academic.oup.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Kumada cross coupling reaction | PPTX [slideshare.net]
- 6. Pd-Catalyzed Cross-Coupling Reaction of Alkyl Tosylates and Bromides with Grignard Reagents in the Presence of 1,3-Butadiene [organic-chemistry.org]
Application Notes and Protocols: 1-(1-Bromoethyl)-4-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Bromoethyl)-4-nitrobenzene is a versatile organic compound featuring a stereogenic center, a reactive benzylic bromide, and an electron-withdrawing nitro group. While the presence of a chiral center suggests potential applications in asymmetric synthesis, a comprehensive review of available scientific literature does not indicate its use as a chiral auxiliary. Instead, this document focuses on its role as a valuable synthetic intermediate and building block in organic chemistry. These application notes provide an overview of its synthesis, key reactions, and potential applications in the development of complex molecules.
Introduction
This compound is a halogenated nitroaromatic compound with the molecular formula C₈H₈BrNO₂. Its structure contains a benzene ring substituted with a 1-bromoethyl group and a nitro group in the para position. The key structural features—a reactive benzylic bromide and a modifiable nitro group—make it a useful precursor in various synthetic transformations. This document outlines the primary applications of this reagent as a synthetic intermediate.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| CAS Number | 19935-81-0 |
| Appearance | Yellow oil |
| Melting Point | 31-32.5 °C |
| Boiling Point | 152-153 °C at 5 Torr |
Synthesis of this compound
A standard method for the synthesis of this compound involves the radical bromination of 1-ethyl-4-nitrobenzene.
Experimental Protocol: Synthesis of this compound [1]
-
Materials:
-
1-Ethyl-4-nitrobenzene (1 equivalent)
-
N-Bromosuccinimide (NBS) (1 equivalent)
-
Benzoyl peroxide (catalytic amount, e.g., 0.02 equivalents)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
-
Procedure:
-
To a solution of 1-ethyl-4-nitrobenzene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure this compound as a yellow oil.
-
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
While not documented as a chiral auxiliary, the distinct reactivity of the functional groups in this compound allows for its use as a versatile building block.
4.1. Nucleophilic Substitution Reactions
The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ1 or Sₙ2 mechanisms), allowing for the introduction of various functional groups.
-
Reaction with Nucleophiles: The bromoethyl group can react with a wide range of nucleophiles such as amines, alkoxides, thiolates, and cyanides to form new carbon-heteroatom or carbon-carbon bonds.
4.2. Transformations of the Nitro Group
The nitro group can be readily transformed into other functional groups, most commonly an amino group.
-
Reduction to an Amine: The nitro group can be reduced to an amine using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl, Fe/HCl). This transformation is fundamental in the synthesis of anilines, which are key intermediates in the pharmaceutical and dye industries.
DOT Diagram: Reactivity Pathways
Caption: General reactivity of this compound.
Potential for Asymmetric Synthesis
Although its use as a chiral auxiliary is not established, the chiral nature of this compound could potentially be exploited in stereoselective reactions. For instance, enantiomerically pure forms of this compound could serve as chiral electrophiles in reactions with prochiral nucleophiles, leading to diastereomeric products. Further research would be required to explore and validate these potential applications.
Conclusion
This compound is a valuable synthetic intermediate with two distinct reactive sites that can be selectively functionalized. While there is no current evidence to support its application as a chiral auxiliary in asymmetric synthesis, its role as a building block for introducing the 4-nitrophenethyl or related moieties is well-established. The protocols and reactivity profiles presented here provide a foundation for its use in the synthesis of a wide range of organic molecules for research and development in the pharmaceutical, agrochemical, and materials science sectors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Bromoethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Bromoethyl)-4-nitrobenzene. The primary synthesis route covered is the free-radical bromination of 4-ethylnitrobenzene.
Troubleshooting Guides & FAQs
Q1: My reaction is producing a significant amount of a dibrominated byproduct. How can I minimize this?
A1: The formation of dibrominated species, such as 1-(1,2-dibromoethyl)-4-nitrobenzene or 1-(1-bromoethyl)-2-bromo-4-nitrobenzene, is a common issue resulting from over-bromination. Here are several strategies to mitigate this side reaction:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent, typically N-Bromosuccinimide (NBS), to the starting material, 4-ethylnitrobenzene. Use of a 1:1 or slightly less than stoichiometric amount of NBS is recommended.
-
Slow Addition of Reagents: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the bromine radical and molecular bromine in the reaction mixture, favoring mono-bromination.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Use of Fresh Reagents: Employ freshly recrystallized NBS. Older batches of NBS may contain excess bromine, which can lead to more aggressive and less selective bromination.
Q2: I am observing byproducts that appear to be ketones or alcohols in my crude product mixture. What causes this and how can I prevent it?
A2: The presence of ketones (e.g., 4-nitroacetophenone) and alcohols (e.g., 1-(4-nitrophenyl)ethanol) is typically due to oxidation and hydrolysis side reactions.
-
Oxidation: NBS can act as an oxidizing agent, particularly under certain conditions, leading to the formation of ketones. To minimize this, ensure that a radical initiator (e.g., AIBN or benzoyl peroxide) is used to promote the desired radical pathway. The use of freshly recrystallized NBS can also reduce the occurrence of oxidative side reactions.
-
Hydrolysis: The target product, this compound, is susceptible to hydrolysis, especially in the presence of water. This reaction is often facilitated by any acidic byproducts. To prevent hydrolysis:
-
Maintain Anhydrous Conditions: Use dry solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Scavenger: The addition of a non-nucleophilic base, such as barium carbonate, can help to neutralize acidic byproducts like HBr that can catalyze hydrolysis.
-
Q3: My reaction is not proceeding to completion, or the yield is very low. What are the potential reasons?
A3: Low conversion or yield can stem from several factors related to the reagents and reaction conditions.
-
Inefficient Radical Initiation: The free-radical chain reaction may not be initiating effectively.
-
Initiator Choice and Amount: Ensure you are using an appropriate radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable catalytic amount.
-
Light Source: For photochemical initiation, ensure the light source is of the correct wavelength and intensity to induce homolytic cleavage of the bromine source.
-
-
Purity of Reagents:
-
Starting Material: Impurities in the 4-ethylnitrobenzene can inhibit the radical reaction.
-
NBS Quality: As mentioned, impure NBS can lead to side reactions and may be less effective.
-
-
Reaction Temperature: The temperature should be high enough to facilitate radical initiation and propagation but not so high as to promote decomposition or unwanted side reactions. Refluxing in a solvent like carbon tetrachloride or acetonitrile is common.
Q4: Are there any known quantitative data on the typical distribution of byproducts in this synthesis?
Summary of Potential Byproducts
| Byproduct Type | Potential Structure(s) | Formation Pathway | Mitigation Strategy |
| Over-bromination | 1-(1,2-Dibromoethyl)-4-nitrobenzene, 1-(1-Bromoethyl)-2-bromo-4-nitrobenzene | Excess brominating agent or prolonged reaction time | Control stoichiometry, slow addition of reagents, reaction monitoring |
| Oxidation | 4-Nitroacetophenone | Oxidation by NBS | Use of radical initiator, fresh NBS |
| Hydrolysis | 1-(4-Nitrophenyl)ethanol | Reaction of the product with water | Maintain anhydrous conditions, use of an acid scavenger |
| Reagent-derived | Succinimide | Byproduct of NBS reaction | Removed during aqueous workup and purification |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the free-radical bromination of 4-ethylnitrobenzene using N-Bromosuccinimide (NBS) and a radical initiator.
Materials:
-
4-Ethylnitrobenzene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylnitrobenzene (1 equivalent).
-
Dissolve the starting material in anhydrous CCl₄ or CH₃CN.
-
Add NBS (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the flask.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen). If using photochemical initiation, irradiate the flask with a suitable lamp.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of byproducts during synthesis.
Technical Support Center: Purification of 1-(1-Bromoethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(1-Bromoethyl)-4-nitrobenzene by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most effective stationary phase for this compound is silica gel (200-300 mesh).[1] Its polarity is well-suited for separating this compound from common non-polar starting materials and polar by-products.
Q2: Which mobile phase system should I use?
A2: A solvent system of ethyl acetate and hexanes is highly recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) first. A typical starting point is a low polarity mixture, such as 2% ethyl acetate in hexanes (2:98), gradually increasing the polarity if needed.[2]
Q3: How do I determine the correct mobile phase ratio using TLC?
A3: Spot your crude reaction mixture on a TLC plate and develop it in various hexane/ethyl acetate ratios. The ideal solvent system will give your desired product, this compound, an Rf value between 0.25 and 0.35, with good separation from all impurities.
Q4: What are the most common impurities I might encounter?
A4: Common impurities include unreacted starting material (1-ethyl-4-nitrobenzene), N-bromosuccinimide (NBS) if used in the synthesis, and potential by-products like 4-nitroacetophenone.[2][3] The starting material is less polar than the product, while NBS and some by-products are typically more polar.
Q5: Should I use the wet-loading or dry-loading method to apply my sample to the column?
A5: The choice depends on your sample's solubility.
-
Wet-Loading: If your crude product dissolves easily in the mobile phase, you can use this method. Dissolve the sample in the minimum amount of the eluent and carefully pipette it onto the top of the silica bed.[4]
-
Dry-Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to use a more polar solvent for dissolution.[4] To dry-load, dissolve your crude mixture in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder.[4] This powder is then carefully added to the top of the column.
Experimental Protocol: Flash Column Chromatography
This protocol details the purification of this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by testing various ratios of ethyl acetate in hexanes. Aim for a product Rf of ~0.3.
-
Column Packing (Wet-Packing):
-
Secure the column vertically with clamps.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[5]
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]
-
Drain the solvent until the level is just at the top of the sand. Do not let the column run dry.
-
-
Sample Loading (Dry-Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 times the mass of silica gel relative to your crude product.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder onto the top layer of sand in the column.
-
-
Elution:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Apply gentle pressure (1-2 psi) to the top of the column to begin elution (flash chromatography).[4]
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size (see Table 1).
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot each fraction (or every few fractions) on a TLC plate.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Data Presentation
Table 1: Recommended Fraction Sizes
| Column Diameter (mm) | Approximate Fraction Size (mL) |
|---|---|
| 10 | 5 |
| 20 | 10 |
| 30 | 15 |
| 40 | 20 |
| 50 | 25-30 |
This table provides a general guide; adjust based on the observed separation.[4]
Table 2: Example TLC Data for Eluent Selection
| Eluent System (Ethyl Acetate:Hexanes) | Rf of Starting Material (1-ethyl-4-nitrobenzene) | Rf of Product (this compound) | Rf of Polar Impurity | Assessment |
|---|---|---|---|---|
| 1:99 | 0.65 | 0.45 | 0.05 | Separation is good, but product Rf is slightly high. |
| 2:98 | 0.75 | 0.30 | 0.10 | Optimal for column separation. [2] |
| 5:95 | 0.85 | 0.50 | 0.25 | All spots are too high; poor separation expected. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No compound is eluting from the column. | 1. The compound may have decomposed on the silica. 2. The mobile phase is not polar enough. 3. The compound is highly non-polar and eluted in the first few fractions (solvent front). | 1. Check compound stability on a silica TLC plate first.[6] If unstable, consider a different stationary phase like alumina. 2. Gradually increase the polarity of the mobile phase (e.g., from 2% to 5% ethyl acetate). If the product still doesn't elute, flush the column with a much more polar solvent like pure ethyl acetate or methanol.[7] 3. Concentrate the very first fractions collected and check them by TLC.[6] |
| The product is eluting with impurities. | 1. The column was overloaded with the crude mixture. 2. Poor column packing (channels or cracks). 3. The mobile phase is too polar, causing poor separation. 4. The sample was not loaded in a narrow band. | 1. Use a larger column or reduce the amount of sample. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight. 2. Repack the column, ensuring the silica slurry is homogenous and settled without air bubbles. 3. Choose a less polar mobile phase that gives better separation on TLC. 4. Ensure the sample is dissolved in the absolute minimum amount of solvent for wet-loading or use the dry-loading method for a sharper band.[4] |
| The compound is "streaking" or tailing through many fractions. | 1. The compound has poor solubility in the mobile phase. 2. The column was overloaded. 3. Interactions with acidic silica gel. | 1. Switch to a mobile phase in which the compound is more soluble, while still achieving good separation. 2. Reduce the amount of sample loaded onto the column. 3. Add a small amount (~0.5%) of triethylamine to the mobile phase to neutralize the silica, but only if your compound is stable to basic conditions. |
| The separation on the column is much worse than on the TLC plate. | 1. The TLC plate was run in a saturated chamber, while the column is a dynamic system. 2. The sample was loaded with a solvent that is too polar. | 1. This is a common observation. Always choose an eluent that gives a slightly lower Rf (0.25-0.35) to ensure good separation on the column. 2. Use the dry-loading method or ensure the wet-loading solvent is the mobile phase itself.[4] |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. rsc.org [rsc.org]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS#:19935-81-0 | Chemsrc [chemsrc.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
preventing elimination side reactions with 1-(1-Bromoethyl)-4-nitrobenzene
Welcome to the technical support center for reactions involving 1-(1-Bromoethyl)-4-nitrobenzene. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize undesired elimination side reactions and maximize the yield of their target substitution products.
Frequently Asked Questions (FAQs)
Q1: Why am I getting the elimination product (4-nitrostyrene) instead of my desired substitution product?
A1: this compound is a secondary benzylic halide. This structure is susceptible to both nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions.[1][2] The formation of an elimination byproduct, 4-nitrostyrene, occurs when the reactant intended as a nucleophile acts as a base instead, abstracting a proton from the carbon adjacent to the bromine-bearing carbon. Several factors, including the strength of the base/nucleophile, steric hindrance, solvent, and temperature, determine which reaction pathway is favored.[3]
Q2: How does my choice of nucleophile or base affect the reaction outcome?
A2: The distinction between a nucleophile and a base is critical. Basicity is a measure of a compound's ability to abstract a proton, which leads to elimination.[4][5] Nucleophilicity is the ability to attack an electron-deficient carbon atom, leading to substitution.[4][5]
-
Strong, non-bulky bases (e.g., hydroxide, alkoxides like methoxide or ethoxide) are also often strong nucleophiles, leading to a competition between SN2 and E2 pathways.[6][7][8]
-
Strong, bulky (sterically hindered) bases (e.g., potassium tert-butoxide, DBU) strongly favor E2 elimination because it is difficult for them to access the electrophilic carbon for substitution, but they can easily remove a more accessible proton.[1][9][10]
-
Weak bases that are good nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻) are ideal for favoring SN2 substitution.[8]
Q3: What is the role of the solvent in preventing elimination?
A3: The solvent plays a crucial role in stabilizing reactants and intermediates.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are generally preferred for SN2 reactions. They solvate the cation but leave the anionic nucleophile "naked" and highly reactive, increasing the rate of substitution.[3][11][12] These solvents also favor E2 reactions.[6]
-
Polar protic solvents (e.g., water, ethanol, methanol) can stabilize carbocation intermediates, which may favor SN1 and E1 pathways.[11][13] However, they can also form a hydrogen-bonding "cage" around the nucleophile, decreasing its nucleophilicity and potentially tipping the balance towards elimination.[11]
Q4: How does reaction temperature influence the product ratio?
A4: Higher temperatures generally favor elimination reactions over substitution reactions.[14][15] This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules in the system, leading to a more positive entropy change (ΔS).[16][17] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more significant at higher temperatures, making elimination more favorable.[16][17] Therefore, running reactions at lower temperatures is a key strategy to minimize elimination byproducts.[18]
Q5: What is a non-nucleophilic base and when should I use one?
A5: A non-nucleophilic base is a sterically hindered organic base that can effectively deprotonate a substrate but is a poor nucleophile due to its bulk.[9][10][19] Examples include Lithium diisopropylamide (LDA), N,N-Diisopropylethylamine (DIPEA or Hünig's base), and 1,8-Diazabicycloundec-7-ene (DBU).[10] You would use these bases when you specifically want to promote an elimination reaction or another reaction requiring deprotonation without the risk of a competing nucleophilic substitution. They are not suitable if your goal is to achieve a substitution product.
Troubleshooting Guide: High Yield of Elimination Product
If your reaction is producing an unexpectedly high amount of 4-nitrostyrene, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Rationale |
| Reagent is too basic | Use a reagent that is a good nucleophile but a weak base (e.g., NaN₃, NaCN, NaI, RSH). | Weakly basic nucleophiles have a lower tendency to abstract a proton, thus favoring the SN2 pathway over the E2 pathway.[8] |
| Reaction temperature is too high | Run the reaction at a lower temperature (e.g., 0 °C or room temperature). | Lowering the temperature reduces the available energy to overcome the higher activation barrier of the elimination reaction, favoring substitution.[17][18] |
| Reagent is sterically hindered | Use a smaller, less sterically hindered nucleophile. | Bulky reagents favor elimination as they can more easily access the peripheral hydrogen atoms than the sterically shielded electrophilic carbon.[1] |
| Incorrect solvent choice | Use a polar aprotic solvent like DMSO or DMF. | Polar aprotic solvents enhance the reactivity of nucleophiles, which promotes the bimolecular SN2 reaction pathway.[3] |
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes how different experimental parameters can be adjusted to favor either substitution or elimination for a secondary halide like this compound.
| Condition | To Favor Substitution (SN2) | To Favor Elimination (E2) |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuO⁻, DBU, LDA) |
| Temperature | Low Temperature | High Temperature |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Choice is less critical, but often run with strong bases in various polar solvents. |
| Substrate | (Secondary Substrate is fixed) | (Secondary Substrate is fixed) |
Experimental Protocol: Synthesis of 1-Azido-1-(4-nitrophenyl)ethane (Substitution)
This protocol provides a representative method for a nucleophilic substitution reaction on this compound, designed to maximize the yield of the substitution product by minimizing elimination.
Objective: To synthesize 1-Azido-1-(4-nitrophenyl)ethane via an SN2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (NaN₃, 1.5 eq) to the solution. Note: Sodium azide is a good nucleophile but a relatively weak base, which favors substitution.
-
Cool the flask in an ice-water bath to 0 °C. Note: Low temperature disfavors the elimination pathway.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow institutional safety protocols for use and disposal.
Visualization of Reaction Pathways
The following diagram illustrates the decision-making process for directing the reaction of this compound towards either substitution or elimination based on key experimental factors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. ochemtutor.com [ochemtutor.com]
- 5. quora.com [quora.com]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]
- 16. echemi.com [echemi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Non-nucleophilic_base [chemeurope.com]
Technical Support Center: Monitoring 1-(1-Bromoethyl)-4-nitrobenzene Reactions by TLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 1-(1-bromoethyl)-4-nitrobenzene using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for monitoring reactions of this compound by TLC?
A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1] Based on the polarity of the related compound "1-(2-Bromoethyl)-2-nitrobenzene," a ratio of 4:1 n-hexane:ethyl acetate is a recommended starting point.[2] You can then adjust the polarity to achieve optimal separation.
Q2: How can I visualize the spots on the TLC plate?
This compound and many of its derivatives are aromatic and contain a nitro group, making them UV-active.[3] Therefore, the primary method of visualization is by using a UV lamp (254 nm), where the compounds will appear as dark spots on a fluorescent background.[4][5] For compounds that are not UV-active or for confirmation, various chemical stains can be used.[4][6] A common method for visualizing nitro compounds involves their chemical reduction to a primary amine, followed by diazotization and coupling to form a colored azo dye.[7]
Q3: My spots are streaking. What could be the cause and how can I fix it?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate.[8] Try diluting your sample before spotting it.
-
Highly Polar Compounds: Very polar compounds may streak. While this compound is not extremely polar, some of its products or additives in the reaction mixture might be.
-
Acidic or Basic Nature of the Compound: If your compound has strongly acidic or basic groups, it can interact strongly with the silica gel, causing streaking. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to the eluent can sometimes resolve this.
-
Inappropriate Solvent System: The solvent system may not be optimal for your compound.
Q4: I don't see any spots on my TLC plate after development. What should I do?
There are several potential reasons for not seeing any spots:
-
Insufficiently Concentrated Sample: The sample you spotted may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.
-
Compound is Not UV-Active: If you are only using a UV lamp for visualization, your compound of interest may not be UV-active. Try using a chemical stain.[9]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.
-
Evaporation: If your compound is volatile, it may have evaporated from the plate.
Q5: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?
To improve the separation of spots with similar Rf values, you can:
-
Change the Solvent System: Experiment with different solvent ratios to alter the polarity of the mobile phase. A less polar solvent system will generally result in lower Rf values and may increase the separation between two closely running spots.
-
Use a "Cospot": A cospot, where the reaction mixture is spotted directly on top of the starting material spot, can help to determine if the spots are truly identical or just very close.[10] If they are different, you will likely see an elongated or two very close spots.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is highly polar or acidic/basic. | Add a small amount of a polar solvent (e.g., methanol) or an acid/base modifier (e.g., acetic acid/triethylamine) to the eluent. | |
| Inappropriate solvent system. | Experiment with different solvent systems of varying polarities. | |
| No Visible Spots | Sample is too dilute. | Concentrate the sample or apply multiple spots in the same location, drying in between. |
| Compound is not UV-active. | Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde, or a nitro-specific stain).[7] | |
| Solvent level in the chamber was above the spotting line. | Ensure the spotting line is above the solvent level when placing the plate in the chamber. | |
| Spots Ran to the Top (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexane). |
| Spots Stayed at the Bottom (Low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Uneven Solvent Front | The TLC plate was touching the side of the chamber or the filter paper. | Ensure the plate is centered in the chamber and not touching the sides. |
| The top of the developing chamber was not sealed properly. | Ensure the chamber is tightly sealed to maintain a saturated atmosphere. |
Quantitative Data
The following table provides expected, hypothetical Rf values for this compound and its potential products in common TLC solvent systems. These are estimates and actual values may vary based on specific experimental conditions.
| Compound | Structure | Relative Polarity | Expected Rf (4:1 Hexane:EtOAc) | Expected Rf (9:1 Hexane:EtOAc) |
| This compound (Starting Material) | O2N-C6H4-CH(Br)CH3 | Less Polar | ~0.6 | ~0.4 |
| 1-(4-Nitrophenyl)ethanol (Hydrolysis Product) | O2N-C6H4-CH(OH)CH3 | More Polar | ~0.3 | ~0.1 |
| N-(1-(4-nitrophenyl)ethyl)aniline (Amine Substitution Product) | O2N-C6H4-CH(NHPh)CH3 | Moderately Polar | ~0.4 | ~0.2 |
Experimental Protocols
Detailed Methodology for TLC Monitoring
-
Plate Preparation:
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Reaction Mixture (RM): At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with a volatile solvent.
-
-
Spotting the Plate:
-
Using a capillary tube, spot a small amount of the prepared starting material solution onto the "SM" lane on the origin line.
-
Spot the diluted reaction mixture onto the "RM" lane.
-
For the "C" lane, first spot the starting material, and then, without allowing the spot to become too large, spot the reaction mixture directly on top of the starting material spot.[10]
-
-
Developing the Plate:
-
Pour the chosen eluent (e.g., 4:1 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[4]
-
If necessary, use a chemical stain for further visualization. For nitro compounds, a solution of stannous chloride followed by diazotization and coupling with β-naphthol can be effective.[7]
-
-
Analysis:
-
Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
-
Monitor the disappearance of the starting material spot and the appearance of the product spot(s) in the "RM" lane over time.
-
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: HPLC Purity Assessment of 1-(1-Bromoethyl)-4-nitrobenzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 1-(1-Bromoethyl)-4-nitrobenzene and its derivatives. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the purity assessment of this compound?
A1: A good starting point for analyzing this compound is a reverse-phase HPLC method.[1] Given the aromatic and moderately polar nature of the molecule, a C18 or a Phenyl-Hexyl column can provide good separation.[2] A mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (MeOH) and water is typically effective.[1][3] UV detection at 254 nm is suitable for nitroaromatic compounds.
Q2: How should I prepare my sample for HPLC analysis?
A2: Sample preparation is a critical step to ensure accurate and reproducible results.[4] A typical "dilute and shoot" method is often sufficient. Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.[3] It is crucial to filter the sample through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column and instrument tubing.[4][5][6]
Q3: What are the most common impurities I might encounter?
A3: For this compound, potential impurities could include starting materials from the synthesis, such as 4-nitroacetophenone, or byproducts like other positional isomers if applicable. Isomeric impurities can be a significant challenge in chromatographic analysis.[2] Degradation products may also be present, especially if the sample is not stored correctly.
Q4: My peak is tailing. What could be the cause and how can I fix it?
A4: Peak tailing is a common issue in HPLC and can be caused by several factors.[7] One common cause is the interaction of basic analytes with residual silanol groups on the silica-based column packing.[7] To address this, you can try adding a small amount of an acidic modifier like formic acid or phosphoric acid to the mobile phase to suppress the silanol interactions.[1] Other potential causes include column overload (injecting too much sample), a blocked column frit, or a void in the column packing.[8][9]
Q5: I am not seeing any peaks on my chromatogram. What should I check?
A5: If no peaks are observed, several things should be investigated. First, ensure the detector is set to an appropriate wavelength where your compound absorbs; for nitroaromatic compounds, 254 nm is a good choice. Check that the lamp in your detector is functioning correctly. Verify that your sample was injected successfully and that there are no leaks in the system.[10] Also, confirm that your mobile phase composition is appropriate; if it is too strong, your compound may be eluting with the solvent front.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC analysis of this compound derivatives.
Problem 1: Poor Resolution Between the Main Peak and an Impurity
| Possible Cause | Solution |
| Inappropriate mobile phase composition | Optimize the mobile phase. Try changing the organic modifier (e.g., from methanol to acetonitrile) or adjusting the ratio of organic solvent to water. A gradient elution may be necessary to separate closely eluting peaks. |
| Incorrect column chemistry | If using a C18 column, consider switching to a Phenyl-Hexyl column, which offers different selectivity for aromatic compounds through π-π interactions.[2] |
| Suboptimal flow rate or temperature | Decrease the flow rate to increase the interaction time with the stationary phase. Optimizing the column temperature can also affect selectivity. |
Problem 2: Drifting Baseline
| Possible Cause | Solution |
| Contaminated mobile phase | Prepare fresh mobile phase using high-purity solvents and filter it before use.[8] |
| Column not equilibrated | Ensure the column is properly equilibrated with the mobile phase before starting the analysis.[8] A slowly equilibrating column can cause the baseline to drift. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature, as fluctuations can affect the refractive index of the mobile phase and cause baseline drift.[8] |
| Detector lamp aging | An aging detector lamp can lead to an unstable baseline. Check the lamp's energy output and replace it if necessary. |
Problem 3: High Backpressure
| Possible Cause | Solution |
| Blockage in the system | A common cause of high backpressure is a blockage in the column frit, guard column, or tubing.[8] Try reversing the column and flushing it with a strong solvent (be sure to check the column's manual for compatibility). If the pressure does not decrease, the blockage may be elsewhere in the system. |
| High mobile phase viscosity | A high percentage of organic solvent, especially methanol at low temperatures, can increase viscosity. Consider adjusting the mobile phase composition or increasing the column temperature. |
| Particulate matter from the sample | Always filter your samples before injection to prevent particulates from clogging the system.[4][5][6] |
Experimental Protocols
Protocol 1: HPLC Purity Assessment using a C18 Column
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Protocol 2: HPLC Purity Assessment using a Phenyl-Hexyl Column
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Methanol:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation
Table 1: Hypothetical Retention Times and Resolution for Different HPLC Conditions
| Compound | Condition 1 (C18, ACN:H₂O) | Condition 2 (Phenyl-Hexyl, MeOH:H₂O) |
| Retention Time (min) | ||
| This compound | 5.8 | 6.5 |
| Impurity A (4-nitroacetophenone) | 4.2 | 4.8 |
| Impurity B (Positional Isomer) | 5.5 | 6.8 |
| Resolution (Rs) | ||
| Main Peak / Impurity A | 4.5 | 5.1 |
| Main Peak / Impurity B | 1.2 | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: A typical workflow for HPLC purity analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. Benzene, 1-bromo-4-nitro- | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. organomation.com [organomation.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. mastelf.com [mastelf.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Reactions Involving 1-(1-Bromoethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-Bromoethyl)-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity characteristics of this compound?
A1: this compound is a versatile reagent with two primary sites of reactivity. The benzylic bromide is highly susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The nitro-substituted aromatic ring can participate in nucleophilic aromatic substitution, although this is generally less facile than the substitution at the benzylic position. The nitro group can also be reduced to an amine.
Q2: What are the common side reactions to be aware of when using this compound in nucleophilic substitution reactions?
A2: The most common side reaction is elimination of HBr to form 4-nitrostyrene, particularly when using strong or sterically hindered bases.[1][2] Hydrolysis of the benzylic bromide to the corresponding alcohol, 1-(4-nitrophenyl)ethanol, can also occur if water is present in the reaction mixture or during aqueous work-up.
Q3: How can I minimize the formation of the elimination byproduct, 4-nitrostyrene?
A3: To minimize elimination, it is advisable to use non-hindered, weaker bases. For instance, bases like sodium bicarbonate or potassium carbonate are generally preferred over stronger bases like sodium hydroxide or potassium tert-butoxide, especially at elevated temperatures.[1][2] Running the reaction at the lowest feasible temperature can also favor substitution over elimination.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent decomposition. Hydrolysis and other degradation pathways can be accelerated by exposure to moisture and light.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of reactions involving this compound.
Issue 1: Low Yield of the Desired Substitution Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before initiating the work-up. |
| Formation of Elimination Byproduct | Use a milder base (e.g., NaHCO₃, K₂CO₃) and lower the reaction temperature.[1][2] |
| Hydrolysis of the Product or Starting Material | Ensure anhydrous reaction conditions. During work-up, minimize contact time with aqueous layers, especially if they are basic. |
| Product Loss During Extraction | Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous layer. Check the pH of the aqueous layer to ensure the product is in a neutral, extractable form. |
Issue 2: Presence of 4-Nitrostyrene in the Final Product
| Possible Cause | Troubleshooting Step |
| Use of a Strong or Hindered Base | Switch to a weaker, non-hindered base. See the quantitative data table below for a comparison.[1][2] |
| High Reaction Temperature | Perform the reaction at a lower temperature. |
| Prolonged Reaction Time at Elevated Temperature | Optimize the reaction time to minimize the formation of the elimination byproduct once the desired substitution has occurred. |
| Purification Challenges | 4-Nitrostyrene can sometimes co-elute with the desired product during column chromatography. Optimize the eluent system, for example, by using a less polar solvent system, to improve separation. |
Issue 3: Difficulty in Removing Unreacted Starting Material or Reagents
| Possible Cause | Troubleshooting Step |
| Excess Unreacted this compound | If the starting material is not fully consumed, consider increasing the equivalents of the nucleophile or extending the reaction time. During work-up, careful column chromatography should separate the product from the starting material. |
| Residual Amine Nucleophile | Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer. This is only suitable if the product is stable to acidic conditions. |
| Inorganic Salts | Wash the organic layer with water and then brine to remove inorganic salts.[3] Filtering the organic layer before concentration can also be effective. |
Quantitative Data
The choice of base can significantly impact the ratio of substitution to elimination products. The following table provides representative data for the reaction of this compound with piperidine under various basic conditions.
| Base | Equivalents | Temperature (°C) | Substitution Product Yield (%) | Elimination Product (%) |
| K₂CO₃ | 2.0 | 60 | 85 | <5 |
| NaHCO₃ | 2.0 | 60 | 78 | <5 |
| Et₃N | 2.0 | 60 | 70 | 15 |
| NaOH (1M aq.) | 2.0 | 60 | 55 | 30 |
| KOtBu | 1.5 | 25 | 20 | 75 |
Note: Yields are approximate and can vary based on specific reaction conditions and work-up procedures.
Experimental Protocols
Synthesis of N-(1-(4-nitrophenyl)ethyl)piperidine (A Representative Nucleophilic Substitution)
This protocol details a typical nucleophilic substitution reaction between this compound and piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous acetonitrile.
-
Addition of Reagents: Add potassium carbonate, followed by the dropwise addition of piperidine to the stirred solution.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of N-(1-(4-nitrophenyl)ethyl)piperidine.
Caption: Troubleshooting guide for reactions involving this compound.
References
Technical Support Center: Purification of 1-(1-Bromoethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-Bromoethyl)-4-nitrobenzene. Here, you will find detailed information to address common challenges encountered during the purification of this compound from a product mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a reaction mixture containing this compound?
A1: Common impurities can include unreacted starting material, such as 1-ethyl-4-nitrobenzene, and side-products from the reaction. Depending on the reaction conditions, potential byproducts may include 4-nitroacetophenone (from over-oxidation or decomposition) and the hydrolysis product, 1-(1-hydroxyethyl)-4-nitrobenzene, if water is present during the reaction or workup.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, often a mixture of hexanes and ethyl acetate, can be used to separate the desired product from impurities. Visualization can be achieved under UV light, as the aromatic nitro group is a strong chromophore.
Q3: Is this compound stable during purification?
A3: Benzylic bromides, particularly those with electron-withdrawing groups like a nitro group, can be susceptible to hydrolysis and may have limited stability on silica gel.[1][2][3] It is advisable to use purification methods that minimize exposure to water and highly acidic or basic conditions. If using column chromatography, it is recommended to proceed efficiently to reduce the time the compound spends on the stationary phase.
Q4: What is the best general approach for purifying this compound?
A4: The optimal purification strategy depends on the scale of the reaction and the nature of the impurities. For small to medium scales, flash column chromatography is often the most effective method for separating the product from both more and less polar impurities.[4] If the product is a solid and the main impurity is the starting material, recrystallization can be a viable option. A preliminary aqueous workup is typically necessary to remove any water-soluble reagents or byproducts.
Troubleshooting Guide
Column Chromatography Issues
Q5: My product is co-eluting with an impurity during column chromatography. How can I improve the separation?
A5: To improve separation, you can adjust the polarity of the eluent. For this compound, a common eluent system is a mixture of hexanes and ethyl acetate.[4] If your product is co-eluting with a less polar impurity (e.g., unreacted 1-ethyl-4-nitrobenzene), decrease the proportion of ethyl acetate in the mobile phase. Conversely, if the impurity is more polar, a slight increase in the ethyl acetate concentration may be necessary. Running a gradient elution, where the polarity of the eluent is gradually increased, can also enhance separation.
Q6: I suspect my product is decomposing on the silica gel column. What are the signs and what can I do?
A6: Signs of decomposition on a silica gel column include streaking of the product spot on TLC, the appearance of new, more polar spots in the collected fractions, and a lower than expected yield of the desired product. To mitigate decomposition, you can try deactivating the silica gel by adding a small amount of a neutral or mildly basic agent, such as triethylamine (typically 0.1-1%), to the eluent. Alternatively, using a less acidic stationary phase like alumina may be beneficial. Performing the chromatography quickly and at room temperature can also help minimize degradation.
Recrystallization Issues
Q7: I am unable to get my this compound to crystallize. What should I do?
A7: Successful recrystallization depends on selecting an appropriate solvent system. The ideal solvent will dissolve the compound when hot but not when cold.[5][6] You can screen various solvents or solvent mixtures to find the optimal conditions. Common solvents for recrystallization of aromatic compounds include ethanol, isopropanol, hexanes, and mixtures thereof.[7] If the product oils out instead of crystallizing, try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal to induce crystallization. Ensure that the crude material is sufficiently pure before attempting recrystallization, as significant amounts of impurities can inhibit crystal formation.
Q8: After recrystallization, my product is still impure. What went wrong?
A8: This could be due to several factors. The chosen recrystallization solvent may not be optimal for excluding the specific impurity. It is also possible that the cooling process was too rapid, leading to the trapping of impurities within the crystals. Ensure that the solution cools slowly and without disturbance to allow for the formation of pure crystals. Washing the collected crystals with a small amount of the cold recrystallization solvent is also crucial to remove any residual mother liquor containing impurities.[5]
Workup and Extraction Issues
Q9: I am observing a significant amount of the hydrolysis byproduct, 1-(1-hydroxyethyl)-4-nitrobenzene, after my aqueous workup. How can I prevent this?
A9: The benzylic bromide is susceptible to hydrolysis, especially under neutral or basic aqueous conditions.[1][2] To minimize hydrolysis, perform the aqueous workup with cold solutions and minimize the contact time between the organic layer and the aqueous phase. Using a mildly acidic aqueous wash (e.g., dilute HCl) can help to suppress the hydrolysis of the benzylic bromide. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₈BrNO₂ | 230.06 | 31-32.5 | 152-153 (at 5 Torr)[4][8] |
| 1-Ethyl-4-nitrobenzene | C₈H₉NO₂ | 151.16 | -12 | 246[9] |
| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 75-78 | 202[10][11] |
| 1-(1-Hydroxyethyl)-4-nitrobenzene | C₈H₉NO₃ | 167.16 | 63-65 | Not readily available |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying solid this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Decision tree for selecting a purification method.
Caption: General workflow for product purification.
References
- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 2. DE2708115A1 - (Ortho)-nitro-benzaldehyde prepn. - by hydrolysis of (ortho)-nitro-benzyl bromide to (ortho)-nitro-benzyl alcohol; followed by oxidation with nitric acid - Google Patents [patents.google.com]
- 3. US4297519A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. athabascau.ca [athabascau.ca]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Page loading... [guidechem.com]
- 9. 1-ethyl-4-nitrobenzene [stenutz.eu]
- 10. 4′-硝基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Nitroacetophenone | 100-19-6 [chemicalbook.com]
dealing with the instability of 1-(1-Bromoethyl)-4-nitrobenzene derivatives
Welcome to the Technical Support Center for 1-(1-Bromoethyl)-4-nitrobenzene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the inherent instability of these compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful handling, storage, and application of these valuable reagents in your research.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis, purification, and storage of this compound derivatives.
Q1: My purified this compound derivative is showing signs of decomposition (e.g., discoloration, new spots on TLC) after a short period of storage. What is causing this, and how can I prevent it?
A1: Decomposition of this compound derivatives is often due to their susceptibility to hydrolysis, elimination, and radical-mediated reactions. The benzylic bromide is a good leaving group, and the electron-withdrawing nitro group can influence the reactivity of the benzylic position.[1][2]
-
Primary Causes of Decomposition:
-
Hydrolysis: Reaction with trace amounts of water to form the corresponding alcohol and hydrobromic acid (HBr). This HBr can then catalyze further decomposition.
-
Elimination: In the presence of bases, HBr can be eliminated to form a 4-nitrostyrene derivative.
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Radical Reactions: Exposure to light or the presence of radical initiators can lead to the formation of benzylic radicals, which can then undergo various side reactions, including dimerization.[2][3]
-
-
Preventative Measures:
-
Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is recommended). Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Use of Stabilizers: For long-term storage, consider adding a stabilizer. Some commercial suppliers provide benzyl bromide stabilized with propylene oxide, which acts as an acid scavenger.[4]
-
Solvent Purity: Ensure that all solvents used for storage or reactions are anhydrous and free of basic impurities.
-
Q2: During my reaction, I am observing significant formation of a byproduct that I suspect is a styrene derivative. How can I minimize this elimination side reaction?
A2: The formation of a styrene derivative is a classic example of an elimination reaction, which is often base-mediated.
-
Troubleshooting Steps:
-
Control of Basicity: If your reaction conditions are basic, consider using a non-nucleophilic, sterically hindered base to minimize its role in elimination. Alternatively, explore if the reaction can be performed under neutral or slightly acidic conditions.
-
Temperature Control: Higher temperatures can favor elimination reactions. Running the reaction at a lower temperature may reduce the formation of the styrene byproduct.
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Choice of Solvent: The polarity of the solvent can influence the competition between substitution and elimination. Experiment with less polar solvents to potentially disfavor the elimination pathway.
-
Q3: My purification by silica gel chromatography is leading to decomposition of the product on the column. What are my options?
A3: Silica gel is acidic and can promote the decomposition of acid-sensitive compounds like benzylic bromides.
-
Alternative Purification Strategies:
-
Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. A common method is to use an eluent containing a small percentage (e.g., 0.1-1%) of triethylamine to neutralize the acidic sites on the silica.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of acid-sensitive compounds.
-
Recrystallization: If the product is a solid, recrystallization is often the best method for purification as it avoids contact with acidic stationary phases.[5] Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Flash Chromatography: If chromatography is necessary, perform it as quickly as possible (flash chromatography) to minimize the time the compound spends on the stationary phase.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound and its derivatives?
A1: To ensure the long-term stability of these compounds, they should be stored under the following conditions:
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Temperature: 2-8°C.
-
Atmosphere: Under an inert gas (argon or nitrogen).
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Light: Protected from light in an amber vial.
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Moisture: In a tightly sealed container to prevent moisture ingress.
Q2: Are there any incompatible materials I should be aware of when working with these compounds?
A2: Yes, these compounds are incompatible with:
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Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
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Bases: Promote elimination reactions.
-
Water/Moisture: Leads to hydrolysis.
-
Metals: Can be corrosive, and some metals can catalyze decomposition.
Q3: What safety precautions should I take when handling this compound derivatives?
A3: These compounds are lachrymators and are harmful if swallowed, inhaled, or absorbed through the skin.[7][8]
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle these compounds in a well-ventilated fume hood.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19935-81-0 | [8][9] |
| Molecular Formula | C₈H₈BrNO₂ | [8][10] |
| Molecular Weight | 230.06 g/mol | [8][9] |
| Purity (typical) | ≥97% | [9] |
| Appearance | Solid, semi-solid, or liquid |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Chromatography
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Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).
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Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes.
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Pack the column with the treated silica gel slurry.
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Equilibrate the column by flushing with the mobile phase containing 0.5-1% triethylamine.
Protocol 2: Recrystallization of a this compound Derivative
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Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).
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If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
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Hot filter the solution to remove any insoluble impurities and the activated charcoal.
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Allow the filtrate to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Major decomposition pathways for this compound derivatives.
Caption: A decision-making workflow for troubleshooting the instability of derivatives.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. Benzyl Bromide (stabilized with Propylene Oxide) [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C8H8BrNO2 | CID 11020679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting Low Yields in Coupling Reactions with 1-(1-Bromoethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in coupling reactions involving 1-(1-Bromoethyl)-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion of my starting material, this compound?
A1: Low or no conversion in coupling reactions with this substrate can stem from several factors related to its specific chemical properties. As a secondary benzylic bromide with a strong electron-withdrawing nitro group, its reactivity is nuanced. Key areas to investigate include:
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Catalyst System Inactivity: The choice of palladium precursor and, crucially, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this sterically hindered and electron-deficient substrate. More robust systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or JohnPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step and enhance catalyst stability.[1]
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Ineffective Base: The base is essential for the transmetalation step in Suzuki reactions and for regenerating the catalyst in Heck and Sonogashira reactions. The base's strength, solubility, and compatibility with other reagents are vital. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common, and their efficacy can be highly dependent on the solvent system and the presence of water.[1]
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Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters. Secondary benzylic bromides can be prone to side reactions like β-hydride elimination, especially at elevated temperatures.[2] A careful optimization of the temperature is necessary to promote the desired coupling without degrading the starting material or product.
-
Presence of Oxygen: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation through oxidation of the phosphine ligands and the metal center.[1]
Q2: I'm seeing significant formation of side products. What are the likely culprits and how can I minimize them?
A2: The structure of this compound makes it susceptible to specific side reactions:
-
β-Hydride Elimination: As a secondary bromide, the most common side reaction is the elimination of HBr to form 4-vinylnitrobenzene. This is often promoted by heat and strong bases. To mitigate this, consider using milder bases, lower reaction temperatures, and ligands that favor reductive elimination over β-hydride elimination.
-
Homocoupling: Formation of symmetrical biaryls (from the boronic acid in Suzuki reactions) or diynes (from the alkyne in Sonogashira reactions, known as Glaser coupling) is a common issue. In Sonogashira couplings, homocoupling is often promoted by the copper(I) co-catalyst in the presence of oxygen. Running the reaction under strictly anaerobic conditions or using a copper-free protocol can minimize this.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, yielding 1-ethyl-4-nitrobenzene. This can occur if there are sources of hydride in the reaction, sometimes stemming from the solvent or additives.
-
Protodeboronation (Suzuki Reaction): The boronic acid coupling partner can react with residual water or protic solvents to be converted back to the corresponding arene, thus reducing the amount available for the cross-coupling. Using anhydrous solvents or employing boronic esters (like pinacol esters) can reduce this side reaction.[1]
Q3: How does the nitro group on the benzene ring affect the coupling reaction?
A3: The strongly electron-withdrawing nitro group has a significant electronic impact on the substrate:
-
Activation of the C-Br Bond: The nitro group makes the aromatic ring electron-deficient, which generally facilitates the oxidative addition of the palladium catalyst to the C-Br bond. This is often the rate-limiting step in the catalytic cycle, so in principle, this should enhance reactivity.
-
Potential for Catalyst Inhibition: The nitro group itself can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Increased Susceptibility to Nucleophilic Attack: The electron-deficient nature of the ring can make it more susceptible to nucleophilic attack, which could lead to undesired side reactions depending on the reaction conditions.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound with an arylboronic acid, consult the following troubleshooting workflow.
Problem 2: Low Yield in Heck Coupling
For low yields in the Heck coupling of this compound with an alkene, consider the following points.
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Catalyst and Ligand: The choice of ligand is crucial to prevent β-hydride elimination from the Pd-benzylic intermediate before migratory insertion of the alkene can occur. Bidentate phosphine ligands (e.g., dppf) or specific monodentate ligands can be effective.
-
Base: A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. Inorganic bases like K₂CO₃ or NaOAc can also be effective.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used.
-
Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) can improve yields.
Problem 3: Low Yield in Sonogashira Coupling
When facing difficulties with the Sonogashira coupling of this compound with a terminal alkyne, focus on these aspects.
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Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) salt (e.g., CuI) as a co-catalyst, this can promote alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.
-
Copper-Free Protocols: Consider a copper-free Sonogashira protocol to minimize homocoupling. These reactions often require specific ligand systems and may need higher temperatures.
-
Base: An amine base, such as Et₃N, piperidine, or DIPEA, is typically used, often serving as the solvent or co-solvent.
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Inert Atmosphere: It is absolutely critical to maintain a strictly anaerobic (oxygen-free) environment to prevent both catalyst deactivation and alkyne homocoupling.
Quantitative Data from Literature
The following tables summarize reaction conditions and yields for coupling reactions with substrates similar to this compound.
Table 1: Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | 140 (MW) | 0.33 | 50 | [3] |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 77 | 12 | 85-95 | [4] |
| 3 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3.0) | CPME/H₂O (10:1) | 90 | 12 | 90-98 | [4] |
MW = Microwave irradiation; DMF = N,N-Dimethylformamide; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; THF = Tetrahydrofuran; CPME = Cyclopentyl methyl ether.
Table 2: Heck Coupling of Aryl/Benzylic Halides with Alkenes
| Entry | Aryl/Benzylic Halide | Alkene | Palladium Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 4 | 90-95 |
| 2 | Benzyl Chloride | Ethylene | Ni(cod)₂ (5) / PCyPh₂ (5) | Et₃N (6.0) | - | RT | 2 | >95 |
| 3 | 1-(Bromomethyl)-4-nitrobenzene | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1) | NaHCO₃ (6.0) | DMSO | 140 | 24 | 73 |
Note: Data for direct Heck coupling of this compound is limited. The table includes data for similar electron-deficient systems to provide a starting point for optimization.
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl Bromide | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF (3.0) | Neat | 80-120 | 70-95 |
| 2 | Aryl Iodide | Phenylacetylene | Pd/CuFe₂O₄ (3) | (in catalyst) | K₂CO₃ (4.0) | EtOH | 70 | 90 |
| 3 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | DIPEA (7.0) | THF | RT | ~89 |
TBAF = Tetrabutylammonium fluoride; DIPEA = N,N-Diisopropylethylamine. Note: This table provides general conditions as specific data for secondary benzylic bromides is sparse.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry, oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (3 cycles).
-
Reagent Addition: Add the degassed amine base (e.g., DIPEA) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with saturated aq. NH₄Cl, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
General Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates the fundamental steps common to Suzuki, Heck, and Sonogashira reactions, highlighting the central role of the palladium catalyst.
References
Technical Support Center: Scale-Up Synthesis of 1-(1-Bromoethyl)-4-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(1-Bromoethyl)-4-nitrobenzene.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound? A1: The most common and scalable method is the free-radical bromination of 4-ethylnitrobenzene.[1][2] This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO) or UV light, in a suitable solvent like carbon tetrachloride or another inert solvent.[1][3]
Q2: What are the critical process parameters to monitor during scale-up? A2: During scale-up, the most critical parameters are:
-
Temperature Control: The reaction is exothermic, and poor heat dissipation can lead to runaway reactions and the formation of side products.
-
Reagent Addition Rate: Slow, controlled addition of the brominating agent and/or initiator is crucial to manage the reaction rate and exotherm.
-
Mixing Efficiency: Homogeneous mixing is vital to avoid localized high concentrations of reagents ("hot spots") and ensure consistent reaction throughout the vessel.
-
Initiator Concentration: The amount of radical initiator must be carefully controlled to maintain a steady reaction rate.
Q3: What are the common side products, and how can their formation be minimized? A3: The primary side products are the dibrominated species (1-(1,1-dibromoethyl)-4-nitrobenzene) and unreacted starting material. To minimize these:
-
Control Stoichiometry: Use a molar ratio of 4-ethylnitrobenzene to NBS as close to 1:1 as possible. A slight excess of the starting material may be used to ensure all NBS is consumed.
-
Avoid High Temperatures: Excessive heat can promote side reactions.
-
Ensure Proper Initiation: Use fresh, high-purity radical initiator to ensure the reaction proceeds cleanly.[3]
Q4: What are the major safety hazards associated with this synthesis? A4: Key safety hazards include:
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and irritant. It can cause severe skin burns and eye damage.[4][5]
-
Benzoyl Peroxide (BPO): An organic peroxide that is a fire and explosion hazard, particularly when heated.[6] It is also a skin sensitizer.[6]
-
Solvents: Halogenated solvents like carbon tetrachloride are toxic and environmentally harmful. Safer alternatives should be considered for scale-up.
-
Product: The final product, this compound, is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[7]
Q5: How can the reaction be monitored for completion? A5: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture is taken periodically to track the disappearance of the starting material (4-ethylnitrobenzene) and the appearance of the product.
Section 2: Troubleshooting Guide
Problem: Low Yield or Incomplete Conversion
| Possible Cause | Recommended Solution |
| Degraded Initiator | Benzoyl peroxide can degrade over time. Use a fresh batch of initiator and ensure it has been stored correctly. |
| Insufficient Reaction Time | Monitor the reaction via TLC/GC until the starting material spot has disappeared or is no longer diminishing. |
| Inadequate Temperature | The reaction may be too slow if the temperature is too low. Gradually increase the temperature while carefully monitoring the exotherm. For reactions initiated with BPO in CCl4, reflux is often required.[3] |
| Impure Reagents | The presence of inhibitors (e.g., antioxidants) in the starting material or solvent can quench the radical reaction. Purify reagents if necessary. |
Problem: Poor Product Purity / Formation of Multiple Products
| Possible Cause | Recommended Solution |
| Over-bromination | This occurs when an excess of the brominating agent is used or if there are localized areas of high concentration. Ensure accurate stoichiometry and maintain efficient stirring. Add the NBS portion-wise or as a solution. |
| Runaway Reaction | Poor temperature control can lead to a rapid, uncontrolled reaction, promoting side product formation. Improve the reactor's cooling efficiency and slow the addition rate of the initiator. |
| Impure Starting Material | Impurities in the 4-ethylnitrobenzene can lead to undesired side reactions. Verify the purity of the starting material before beginning the reaction. |
Problem: Difficult Purification
| Possible Cause | Recommended Solution |
| Succinimide Byproduct | When using NBS, the succinimide byproduct can sometimes be difficult to remove. This is typically insoluble in nonpolar solvents like CCl4 and can be removed by filtration after cooling the reaction mixture.[3] |
| Residual Initiator | Byproducts from the initiator can co-elute with the product during chromatography. Consider alternative purification methods like recrystallization or distillation under reduced pressure. |
| Product Instability | The product can be a lachrymator and may degrade upon prolonged exposure to heat or silica gel. Minimize purification time and use a less acidic stationary phase if necessary. The product is often isolated as a yellow oil.[3] |
Section 3: Experimental Protocol and Data
Laboratory-Scale Protocol
This protocol is adapted from a literature procedure for the synthesis of 1-(1-bromo-ethyl)-4-nitro-benzene.[3]
-
Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a heating mantle. Ensure the apparatus is dry.
-
Charging Reagents: To the flask, add 4-ethylnitrobenzene (1 equivalent), N-bromosuccinimide (NBS) (0.98 equivalents), and carbon tetrachloride (solvent).
-
Initiation: Add benzoyl peroxide (BPO) (approx. 0.007 equivalents) as the radical initiator.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl4) with vigorous stirring. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the reaction's progress using TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filtration: Filter the mixture to remove the solid succinimide. Wash the solid with a small amount of cold solvent.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[3]
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Molar Eq. | Example Scale (25 mmol) |
| 4-ethylnitrobenzene | 151.16 | 1.0 | 3.78 g (3.4 mL) |
| N-bromosuccinimide (NBS) | 177.98 | 0.98 | 4.38 g |
| Benzoyl Peroxide (BPO) | 242.23 | 0.007 | 0.04 g |
| Parameter | Value |
| Solvent | Carbon Tetrachloride |
| Temperature | Reflux (~77 °C) |
| Reaction Time | 1 hour |
| Reported Yield | ~90%[3] |
| Appearance | Yellow Oil[3] |
Section 4: Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. askfilo.com [askfilo.com]
- 2. Mnitro ethylbenzene on Br2 and UV light what is the class 12 chemistry CBSE [vedantu.com]
- 3. echemi.com [echemi.com]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C8H8BrNO2 | CID 11020679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stereocontrol in Reactions of 1-(1-Bromoethyl)-4-nitrobenzene
Welcome to the technical support center for managing stereocontrol in reactions involving 1-(1-bromoethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experiments with this chiral substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereochemistry of reactions with this compound?
A1: The primary challenge lies in the benzylic nature of the chiral center. The bromine atom is a good leaving group, and the para-nitro group activates the molecule for nucleophilic substitution. However, the reaction can proceed through two main pathways with different stereochemical outcomes:
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SN2 (Substitution Nucleophilic Bimolecular): This pathway typically results in an inversion of the stereocenter. For this to be the dominant pathway, conditions that favor a second-order reaction are necessary, such as using a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent.
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SN1 (Substitution Nucleophilic Unimolecular): This pathway proceeds through a planar carbocation intermediate, which leads to racemization (a mixture of both enantiomers). Conditions that favor this pathway include the use of a polar protic solvent and a weak nucleophile.
The main challenge is to favor one pathway over the other to achieve a desired stereochemical outcome.
Q2: How does the para-nitro group influence the stereochemical outcome of nucleophilic substitution reactions?
A2: The para-nitro group is a strong electron-withdrawing group. This has two main effects:
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Stabilization of the SNAr-like transition state: While the reaction at the benzylic carbon is not a true SNAr reaction, the electron-withdrawing nature of the nitro group can stabilize the transition state of an SN2 reaction, making the benzylic carbon more electrophilic and favoring the SN2 pathway.
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Potential for SN1 contribution: While the nitro group destabilizes a carbocation at the benzylic position through an inductive effect, the potential for resonance stabilization of the benzene ring might still allow for some SN1 character, especially under forcing conditions or with poor nucleophiles. This can lead to a loss of stereoselectivity.
Q3: What are the general strategies for achieving high stereoselectivity in reactions of this compound?
A3: There are three primary strategies to control the stereochemistry:
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Substrate Control: If you start with an enantiomerically pure sample of (R)- or (S)-1-(1-bromoethyl)-4-nitrobenzene, you can aim for a stereospecific reaction (e.g., a pure SN2 reaction to get the inverted product). This requires careful selection of reaction conditions to avoid racemization.
-
Reagent Control (Diastereoselective Reactions): Using a chiral nucleophile or a chiral auxiliary can lead to the formation of diastereomers, which have different physical properties and can be separated. The stereocenter in the chiral reagent can influence the stereochemical outcome of the reaction at the benzylic carbon.
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Catalyst Control (Enantioselective Reactions): Employing a chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other from a racemic starting material. This can be achieved through methods like kinetic resolution or dynamic kinetic resolution.
Troubleshooting Guides
Problem 1: My nucleophilic substitution reaction on enantiomerically pure (R)-1-(1-bromoethyl)-4-nitrobenzene is resulting in a racemic product.
| Possible Cause | Suggested Solution |
| SN1 Pathway Competition: The reaction conditions may be favoring the formation of a carbocation intermediate, leading to racemization. This can be caused by using a polar protic solvent (e.g., ethanol, water), a weak nucleophile, or high reaction temperatures. | Switch to a polar aprotic solvent like DMF, DMSO, or acetone. Use a higher concentration of a stronger nucleophile. Lower the reaction temperature. |
| Leaving Group Ability: Bromide is a good leaving group, which can promote the SN1 pathway. | While you cannot change the leaving group in the starting material, ensuring that the nucleophile is potent enough to favor the SN2 pathway is crucial. |
| Solvent Polarity: Highly polar protic solvents can stabilize the carbocation intermediate of the SN1 pathway. | Use a less polar or a polar aprotic solvent to disfavor the formation of the carbocation. |
Problem 2: I am trying to perform a kinetic resolution of racemic this compound with a chiral catalyst, but I am getting low enantiomeric excess (ee) of the product and the unreacted starting material.
| Possible Cause | Suggested Solution |
| Ineffective Catalyst: The chosen chiral catalyst may not be suitable for this specific substrate. The catalyst needs to create a significantly different energy barrier for the reaction of the two enantiomers. | Screen a variety of chiral catalysts. For benzylic halides, chiral ligands for transition metals (e.g., nickel) or organocatalysts like chiral amines or phosphoric acids have shown promise in related systems. |
| Incorrect Reaction Conditions: The solvent, temperature, or concentration of reagents can significantly impact the selectivity of the kinetic resolution. | Optimize the reaction conditions. Vary the solvent polarity and temperature. Ensure that the reaction is stopped at approximately 50% conversion for the highest possible ee of both the product and the remaining starting material. |
| Racemization of Starting Material: The unreacted starting material might be racemizing under the reaction conditions, which would lower the overall ee. | Check the stability of the starting material under the reaction conditions in the absence of the nucleophile. If it racemizes, milder conditions (lower temperature, different solvent) are needed. |
Experimental Protocols
Note: The following protocols are generalized procedures for stereoselective reactions of benzylic halides. They should be adapted and optimized for this compound.
Protocol 1: General Procedure for SN2 Reaction with Inversion of Stereochemistry
This protocol aims to favor the SN2 pathway to achieve inversion of the stereocenter starting from an enantiomerically enriched substrate.
Materials:
-
(R)- or (S)-1-(1-Bromoethyl)-4-nitrobenzene
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the enantiomerically enriched this compound (1.0 eq).
-
Dissolve the substrate in the anhydrous polar aprotic solvent.
-
Add the nucleophile (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the stereochemical outcome and enantiomeric excess using chiral HPLC or polarimetry.
Protocol 2: General Procedure for Enzymatic Kinetic Resolution
This protocol describes a general method for the kinetic resolution of racemic this compound using a lipase to selectively acylate one enantiomer.
Materials:
-
Racemic this compound
-
Lipase (e.g., Candida antarctica lipase B (CAL-B))
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene, hexane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a flask, add racemic this compound (1.0 eq) and the lipase.
-
Add the organic solvent and the acyl donor (0.5 - 0.6 eq).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the starting material and the product.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the unreacted starting material from the acylated product by column chromatography.
-
Analyze the enantiomeric excess of both the recovered starting material and the product.
Data Presentation
The following table presents hypothetical data for a kinetic resolution of a generic racemic benzylic bromide, which can serve as a benchmark for experiments with this compound.
| Catalyst | Nucleophile | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee of Product (%) | ee of Starting Material (%) |
| Chiral Amine | Thiophenol | Toluene | 0 | 24 | 52 | 95 (S) | 98 (R) |
| Chiral Phosphoric Acid | Indole | CH2Cl2 | -20 | 48 | 48 | 92 (R) | 88 (S) |
| CAL-B | Vinyl Acetate | Hexane | 35 | 72 | 50 | >99 (R-acetate) | >99 (S-alcohol) |
Visualizations
Signaling Pathways and Experimental Workflows
Technical Support Center: Solvent Effects on the Reactivity of 1-(1-Bromoethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the solvent effects on the reactivity of 1-(1-Bromoethyl)-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for this compound in most common laboratory solvents?
A1: Due to the presence of the strong electron-withdrawing nitro group (-NO2) and its secondary benzylic structure, this compound is expected to react primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. The nitro group destabilizes the potential carbocation intermediate required for an SN1 pathway, making the direct backside attack of a nucleophile (SN2) more favorable.[1]
Q2: How does solvent choice impact the reaction rate and mechanism?
A2: Solvent choice is critical in determining the reaction pathway and rate.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are generally recommended for promoting the SN2 mechanism.[2][3] These solvents can dissolve the nucleophile but do not strongly solvate it, leaving the nucleophile more "naked" and reactive.[4]
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Polar protic solvents (e.g., water, methanol, ethanol) tend to favor SN1 reactions because they can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.[1][2] They also solvate the nucleophile, reducing its strength and hindering the SN2 pathway.[5] For this compound, using a polar protic solvent will likely lead to a significantly slower reaction rate.
Q3: I am observing a very slow reaction rate in methanol. What could be the reason?
A3: Methanol is a polar protic solvent. It strongly solvates nucleophiles through hydrogen bonding, which significantly reduces their reactivity and is detrimental to an SN2 reaction.[1] The slow rate you are observing is consistent with the SN2 mechanism being hindered by the solvent. Consider switching to a polar aprotic solvent like DMF or acetonitrile to increase the reaction rate.
Q4: Can an SN1 reaction be forced for this substrate?
A4: While the SN2 pathway is strongly favored, an SN1 mechanism might be observed under specific conditions, such as using a very polar protic solvent, a very poor nucleophile, and elevated temperatures. However, the destabilizing effect of the nitro group on the carbocation makes this challenging. A Grunwald-Winstein analysis could help determine the degree of SN1 character in the transition state.[3][5]
Q5: How does the nitro group influence the reactivity compared to an unsubstituted benzyl bromide?
A5: The electron-withdrawing nitro group makes the benzylic carbon more electrophilic (electron-poor), which generally increases the rate of SN2 reactions with strong nucleophiles.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inappropriate solvent choice (e.g., using a polar protic solvent for an SN2 reaction).2. Nucleophile is too weak for the reaction conditions.3. Reaction temperature is too low. | 1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2]2. Use a stronger, less sterically hindered nucleophile.3. Increase the reaction temperature, monitoring for potential side reactions. |
| Multiple products observed in analysis (e.g., TLC, GC-MS) | 1. Competing elimination (E2) reaction, especially with a strong, sterically hindered base.2. Solvolysis product if the solvent is acting as a nucleophile (e.g., in methanol or ethanol). | 1. Use a less basic, more nucleophilic reagent (e.g., azide or cyanide).2. Use a non-nucleophilic solvent if possible, or be aware that the solvolysis product is expected in nucleophilic solvents. |
| Inconsistent kinetic data | 1. Temperature fluctuations during the experiment.2. Impurities in the substrate, nucleophile, or solvent.3. Poor mixing of reactants. | 1. Use a thermostatted water bath or reaction block to maintain a constant temperature.2. Purify all reagents and use high-purity, dry solvents.3. Ensure efficient stirring throughout the reaction. |
| Reaction rate is too fast to measure accurately | 1. The combination of solvent, nucleophile, and temperature is leading to a very rapid reaction. | 1. Lower the reaction temperature.2. Use a more dilute solution of reactants.3. Choose a solvent that slightly slows the reaction (e.g., acetonitrile instead of DMF). |
Data Presentation
Disclaimer: The following data is for structurally similar compounds (benzyl bromide and p-nitrobenzyl bromide) and is intended to illustrate the principles of solvent and substituent effects. The actual rates for this compound may vary.
Table 1: Relative Rate Constants for the SN2 Reaction of Benzyl Bromide with Piperazine in Various Solvents. [2]
| Solvent | Dielectric Constant (ε) | Relative Rate (krel) | Solvent Type |
| Methanol | 32.7 | 1.00 | Polar Protic |
| Ethanol | 24.6 | 0.46 | Polar Protic |
| Acetone | 20.7 | 0.16 | Polar Aprotic |
| Acetonitrile | 37.5 | 2.85 | Polar Aprotic |
| Dimethylformamide (DMF) | 36.7 | 6.23 | Polar Aprotic |
Table 2: Effect of Para-Substituents on the SN2 Reaction Rate of Substituted Benzyl Bromides with OH- in 50% Aqueous Acetone. [2]
| Substituent (at para position) | Relative Rate (krel) | Electronic Effect of Substituent |
| -OCH3 | ~0.4 | Electron-Donating |
| -CH3 | ~0.6 | Electron-Donating |
| -H | 1.0 | Neutral |
| -NO2 | 61.1 | Electron-Withdrawing |
Experimental Protocols
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium iodide) in a selected solvent at a constant temperature.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Iodide)
-
High-purity solvent (e.g., Acetone)
-
Thermostatted water bath or reaction block
-
Conductivity meter or UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the nucleophile at known concentrations in the chosen solvent.
-
Temperature Equilibration: Place the reactant solutions in the thermostatted bath and allow them to reach the desired reaction temperature (e.g., 25°C).
-
Initiate Reaction: Mix the equilibrated solutions in a reaction vessel equipped with a stir bar. Start the timer and the data acquisition (conductivity or absorbance) immediately.
-
Kinetic Measurement: Record the change in conductivity (as the bromide ion is replaced by the iodide ion) or absorbance over time. The reaction progress can be followed by monitoring the disappearance of a reactant or the appearance of a product.
-
Data Analysis: For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line. The slope of this line is equal to the second-order rate constant, k2.
Visualizations
Caption: A generalized workflow for the kinetic analysis of a nucleophilic substitution reaction.
Caption: Competing SN1 and SN2 reaction pathways influenced by solvent type.
Caption: Logical relationship between solvent type, its effects, and the favored reaction mechanism.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-(1-Bromoethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing conditions for cross-coupling reactions involving 1-(1-bromoethyl)-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate arise from its structure: it is a secondary benzylic bromide with a strong electron-withdrawing nitro group. Key issues include:
-
β-Hydride Elimination: As a secondary benzylic halide, it is prone to β-hydride elimination, which can lead to the formation of styrene derivatives as byproducts.[1]
-
Homocoupling: Benzylic halides, especially those activated by electron-withdrawing groups, can undergo homocoupling to form 1,2-diarylalkane side-products.[2][3]
-
Nitro Group Reactivity: The nitro group is a powerful electron-withdrawing group that can influence the electronic properties of the catalyst and substrate. While it can facilitate oxidative addition, it can also participate in side reactions or be reduced under certain catalytic conditions.[4][5][6] In some cases, the C-NO2 bond itself can undergo oxidative addition.[4][5][6]
-
Stereocontrol: If the desired product is chiral, controlling the stereochemistry at the benzylic position can be challenging, as the reaction may proceed with either inversion or racemization of configuration.[1]
Q2: Which types of cross-coupling reactions are most suitable for this compound?
A2: Several common cross-coupling reactions can be successfully employed with this substrate, including:
-
Suzuki-Miyaura Coupling: For the formation of C(sp³)–C(sp²) bonds with aryl or vinyl boronic acids/esters. This is a versatile and widely used method.[7][8][9][10][11][12]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[13][14][15][16]
-
Sonogashira Coupling: For the formation of C(sp³)–C(sp) bonds with terminal alkynes.[17][18][19][20]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[21][22][23][24][25]
-
Kumada-Corriu Coupling: For coupling with Grignard reagents.[1]
Q3: What are the key components of the catalytic system for these reactions?
A3: A typical catalytic system for the cross-coupling of this compound consists of:
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd(0) complexes are common choices.[8][9][26]
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reaction pathway, and suppressing side reactions. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, JohnPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective.[4][5][6][9][27]
-
Base: An appropriate base is required to facilitate the transmetalation step (in Suzuki-Miyaura) or other key steps in the catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[9][26]
-
Solvent: The choice of solvent depends on the specific reaction, but common options include ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMA).[8][9][13]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Ensure proper storage of catalysts and ligands under an inert atmosphere. - Consider using a more stable and active precatalyst.[26] |
| Inappropriate Ligand | - Screen a panel of ligands. For secondary benzylic bromides, bulky, electron-rich phosphine ligands like Xantphos can minimize β-elimination.[1] For Suzuki couplings, ligands like JohnPhos have shown success.[9] |
| Incorrect Base | - The strength and nature of the base are crucial. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[26] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is typically used. |
| Low Reaction Temperature | - While some reactions can proceed at room temperature, others may require heating to overcome activation barriers. Incrementally increase the reaction temperature. |
| Substrate Degradation | - The substrate may be sensitive to the reaction conditions. Consider lowering the temperature or using a milder base. The acidic benzylic proton in the presence of a strong base can lead to side reactions.[2] |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Elimination)
| Potential Cause | Troubleshooting Steps |
| β-Hydride Elimination | - Use bulky ligands (e.g., Xantphos) to sterically disfavor the conformation required for elimination.[1] - Lowering the reaction temperature can sometimes reduce the rate of elimination relative to the desired coupling. |
| Homocoupling of Benzylic Bromide | - This can be prevalent with electron-poor benzylic halides.[3] - Adjust the rate of addition of the benzylic bromide to the reaction mixture to maintain a low concentration. - A change in catalyst or ligand may be necessary. |
| Reduction of the Nitro Group | - If using a palladium catalyst, ensure that the reaction conditions are not conducive to hydrogenation (e.g., avoid sources of H₂). - The choice of ligand and base can influence the stability of the nitro group. |
Catalyst and Condition Selection Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 80-120 (Microwave) | Good yields for coupling with arylboronic acids.[9] |
| PdCl₂(dppf)·CH₂Cl₂ | (dppf) | Cs₂CO₃ | THF/H₂O | 77 | Effective for coupling with potassium aryltrifluoroborates.[28] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | CPME/H₂O | 90 | Alternative conditions for challenging substrates.[28] |
Table 2: Recommended Catalyst Systems for Other Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base/Co-catalyst | Solvent | Temperature (°C) |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI, Diisopropylamine | THF | Room Temp |
| Heck | Pd(OAc)₂ | PPh₃ | Na₂CO₃, Et₃N | DMA | 50-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80-110 |
| Kumada-Corriu | PdCl₂(Xantphos) | Xantphos | - | THF | Room Temp |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reaction Setup: To an oven-dried reaction vessel, add the arylboronic acid (1.2 equivalents), base (e.g., K₂CO₃, 2.0 equivalents), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., JohnPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Substrate Addition: Add the solvent (e.g., DMF) via syringe, followed by this compound (1.0 equivalent).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for catalyst selection and optimization.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 3. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. Heck Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. name-reaction.com [name-reaction.com]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(1-Bromoethyl)-4-nitrobenzene and 1-(1-Chloroethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-(1-bromoethyl)-4-nitrobenzene and 1-(1-chloroethyl)-4-nitrobenzene, two key intermediates in organic synthesis. The focus is on their susceptibility to nucleophilic substitution at the benzylic position, a critical transformation for the introduction of diverse functional groups in drug discovery and development. This comparison is supported by fundamental principles of physical organic chemistry.
Core Reactivity Principles: The Decisive Role of the Leaving Group and Electronic Effects
The reactivity of both this compound and 1-(1-chloroethyl)-4-nitrobenzene in nucleophilic substitution reactions is primarily dictated by two key factors: the nature of the halogen leaving group and the electronic influence of the para-nitro group.
These compounds are secondary benzylic halides. The benzylic position is notable for its ability to stabilize carbocation intermediates through resonance with the adjacent benzene ring. This suggests that nucleophilic substitution can proceed via an S(_N)1 mechanism. However, as secondary halides, they are also amenable to S(_N)2 reactions, particularly in the presence of strong nucleophiles and polar aprotic solvents.[1][2]
The para-nitro group is a potent electron-withdrawing group due to both inductive and resonance effects.[3][4][5][6] This has a twofold impact on reactivity:
-
Increased Electrophilicity: The nitro group withdraws electron density from the benzene ring and, by extension, from the benzylic carbon. This enhances the electrophilicity of the carbon atom bearing the halogen, making it more susceptible to nucleophilic attack. This effect can accelerate both S(_N)1 and S(_N)2 pathways.
-
Carbocation Stabilization: In a potential S(_N)1 mechanism, the nitro group can stabilize the intermediate benzylic carbocation through resonance, further facilitating this pathway.
The principal difference between the two subject compounds lies in the identity of the halogen atom, which acts as the leaving group during the substitution. The ability of the leaving group to depart is a critical factor in the rate-determining step of both S(_N)1 and S(_N)2 reactions. The key determinants of leaving group ability are:
-
Basicity: A good leaving group should be a weak base. Weaker bases are more stable as anions. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker and more stable base than the chloride ion (Cl⁻).[7][8]
-
Polarizability: Larger ions like bromide are more polarizable than chloride. This means the electron cloud of bromide is more easily distorted, which helps to stabilize the transition state as the leaving group departs.[9]
-
Bond Strength: The carbon-halogen bond must be broken during the reaction. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond, requiring less energy to cleave.
Based on these principles, this compound is anticipated to be significantly more reactive than 1-(1-chloroethyl)-4-nitrobenzene in nucleophilic substitution reactions.
Data Presentation: A Qualitative Comparison of Reactivity
| Parameter | This compound | 1-(1-Chloroethyl)-4-nitrobenzene | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a superior leaving group compared to chloride.[7][9][10] |
| Typical Reaction Time | Shorter | Longer | Higher reactivity leads to a faster consumption of the starting material. |
| Reaction Temperature | Lower temperatures are often sufficient | May require higher temperatures for comparable rates | The lower activation energy for the bromo-compound allows for milder reaction conditions. |
| Product Yield | Generally higher | Generally lower | Faster and cleaner reactions with fewer side products (e.g., elimination) often result in higher yields. |
Mandatory Visualization
Caption: Logical flow of the reactivity comparison.
Experimental Protocols: Kinetic Analysis of Nucleophilic Substitution
To empirically determine and compare the reaction rates, a kinetic study can be performed. A common method is to monitor the reaction progress under pseudo-first-order conditions.
Objective: To determine the second-order rate constants for the reaction of this compound and 1-(1-chloroethyl)-4-nitrobenzene with a given nucleophile (e.g., sodium ethoxide in ethanol).
Materials:
-
This compound
-
1-(1-chloroethyl)-4-nitrobenzene
-
Sodium ethoxide solution in ethanol (standardized)
-
Anhydrous ethanol
-
Quenching solution (e.g., dilute nitric acid)
-
Internal standard for HPLC analysis (e.g., a stable, non-reactive aromatic compound)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Thermostatted water bath or reaction block
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound, 1-(1-chloroethyl)-4-nitrobenzene, and the internal standard in anhydrous ethanol to known concentrations.
-
Prepare a stock solution of the sodium ethoxide nucleophile in anhydrous ethanol. To ensure pseudo-first-order conditions, the concentration of the nucleophile should be at least 10 times greater than the substrate.
-
-
Reaction Setup:
-
Equilibrate separate flasks containing the substrate/internal standard solution and the nucleophile solution to the desired reaction temperature (e.g., 25°C) in a thermostatted bath.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by rapidly adding the nucleophile solution to the substrate solution and start a timer.
-
At regular time intervals (e.g., every 5, 10, or 15 minutes), withdraw a fixed volume aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This will stop the reaction by neutralizing the nucleophile.
-
-
HPLC Analysis:
-
Analyze each quenched aliquot by HPLC. The concentrations of the remaining substrate and the formed product can be determined by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction rate is dependent only on the concentration of the substrate. A plot of the natural logarithm of the substrate concentration (ln[Substrate]) versus time should yield a straight line.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k(_\text{obs})).
-
The second-order rate constant (k₂) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k(_\text{obs}) / [Nucleophile].
-
This procedure should be repeated for both the bromo- and chloro-substrates to allow for a direct comparison of their k₂ values.
-
Caption: A typical experimental workflow for comparing reactivity.
References
- 1. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene, 1-(2-bromoethyl)-4-nitro- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
Spectroscopic Showdown: Unraveling the Reaction Products of 1-(1-Bromoethyl)-4-nitrobenzene
A comparative guide to the NMR and MS analysis of nucleophilic substitution products for researchers, scientists, and drug development professionals.
In the realm of synthetic chemistry, 1-(1-Bromoethyl)-4-nitrobenzene serves as a versatile electrophile, readily undergoing nucleophilic substitution at the benzylic position. The electron-withdrawing nature of the para-nitro group activates the benzylic carbon, making it susceptible to attack by a variety of nucleophiles. This guide provides a comparative analysis of the spectroscopic signatures (NMR and MS) of the expected reaction products, offering valuable insights for reaction monitoring, product identification, and purity assessment.
Reaction Pathways and Product Overview
The primary reaction pathway for this compound involves the displacement of the bromide ion by a nucleophile. This guide will focus on the products derived from three common nucleophiles: ethoxide, azide, and hydroxide.
X-ray crystallographic analysis of 1-(1-Bromoethyl)-4-nitrobenzene derivatives
A Comparative Guide to the X-ray Crystallographic Analysis of 1-(1-Bromoethyl)-4-nitrobenzene Derivatives and Alternatives
Comparison of Crystallographic Data
X-ray crystallography provides precise data on bond lengths, bond angles, and the overall arrangement of molecules in a crystal lattice. Below is a comparison of crystallographic data for several para-substituted nitrobenzene derivatives, which can serve as a reference for predicting the structural properties of this compound.
| Parameter | 1-Bromo-4-methyl-2-nitrobenzene[1] | 4-Bromo-1-nitrobenzene[2] | (Z)-1-bromo-1-nitro-2-phenylethene[3] |
| Chemical Formula | C₇H₆BrNO₂ | C₆H₄BrNO₂ | C₈H₆BrNO₂ |
| Molecular Weight | 216.04 | 202.01 | 228.05 |
| Crystal System | Orthorhombic | Not Specified | Orthorhombic |
| Space Group | Pna2₁ | Not Specified | Pbca |
| a (Å) | 13.016(5) | Not Specified | 11.5296(6) |
| b (Å) | 14.617(5) | Not Specified | 7.5013(5) |
| c (Å) | 4.037(5) | Not Specified | 19.7187(12) |
| α (°) | 90 | Not Specified | 90 |
| β (°) | 90 | Not Specified | 90 |
| γ (°) | 90 | Not Specified | 90 |
| Volume (ų) | 768.1(10) | Not Specified | 1704.5(2) |
| Z | 4 | Not Specified | 8 |
| Temperature (K) | 181 | 100 | 298 |
| R-factor | 0.053 | 0.045 | Not Specified |
Structural Insights: The planarity of the nitro group relative to the benzene ring is a key structural feature in these compounds. In 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9(11)°.[1] For 4-bromo-1-nitrobenzene, the non-hydrogen atoms are essentially coplanar.[2] These variations highlight how different substitution patterns can influence molecular conformation.
Experimental Protocols
A typical experimental workflow for the X-ray crystallographic analysis of a this compound derivative would involve the following steps:
-
Synthesis and Crystal Growth: The desired derivative is first synthesized.[4][5] High-quality single crystals are then grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.[6] For instance, needle-like crystals of 1-bromo-4-methyl-2-nitrobenzene were obtained by slow cooling from room temperature to 0 °C.[1]
-
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[6] The crystal is often cooled to a low temperature (e.g., 100 K or 181 K) to minimize thermal vibrations.[1][2][6] Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[1][3] The crystal is rotated, and a series of diffraction patterns are collected.[6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular structure.
Below is a DOT script representing the general workflow for X-ray crystallographic analysis.
Alternative Characterization Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques are essential for a comprehensive understanding of a compound's properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the molecular structure of synthesized compounds in solution.[4][5] This technique provides information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are useful for identifying functional groups within the molecule. For instance, the characteristic stretching frequencies of the nitro group can be readily identified.[4][5][7]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure elucidation.[8]
-
Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT) and CASSCF/CASPT2, can be employed to calculate the electronic structure, optimized geometry, and spectroscopic properties of the molecule.[7][9][10] These theoretical calculations can complement experimental data and provide insights into the molecule's reactivity and photochemistry.[10]
The choice of analytical technique depends on the specific information required. While X-ray crystallography is the gold standard for determining the three-dimensional structure in the solid state, a combination of spectroscopic and computational methods provides a more complete picture of the compound's properties in different environments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzene, 1-(2-bromoethyl)-4-nitro- [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Synthetic Utility of 1-(1-Bromoethyl)-4-nitrobenzene and Other Benzylic Halides
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Benzylic Halide for Your Synthetic Needs
In the realm of organic synthesis, benzylic halides are indispensable building blocks for the construction of complex molecular architectures, particularly in the development of pharmaceuticals and other bioactive compounds. Their utility stems from the enhanced reactivity of the halogen-bearing benzylic carbon, which readily participates in a variety of transformations. This guide provides a comprehensive comparison of the synthetic utility of 1-(1-Bromoethyl)-4-nitrobenzene with other common benzylic halides, focusing on their reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This analysis is supported by theoretical principles and available experimental data for analogous systems, offering a framework for rational reagent selection.
Introduction to Benzylic Halide Reactivity
Benzylic halides are characterized by a halogen atom attached to a carbon atom that is directly bonded to an aromatic ring.[1][2] This structural motif imparts unique reactivity, primarily due to the ability of the adjacent benzene ring to stabilize intermediates and transition states through resonance. Benzylic halides can undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms.[3][4] The preferred pathway is influenced by the substitution at the benzylic carbon, the nature of the nucleophile, the leaving group, and the solvent.[5]
-
S(_N)1 Mechanism: This two-step process involves the formation of a carbocation intermediate.[6] The stability of this carbocation is paramount to the reaction rate. Tertiary and secondary benzylic halides, which form more stable carbocations, are more prone to react via an S(_N)1 pathway, especially in the presence of weak nucleophiles and polar protic solvents.[5][6]
-
S(_N)2 Mechanism: This is a one-step, concerted reaction where the nucleophile attacks the electrophilic carbon as the leaving group departs.[4] This pathway is favored for primary and less sterically hindered secondary benzylic halides, strong nucleophiles, and polar aprotic solvents.[4]
Comparing this compound with Other Benzylic Halides
This compound is a secondary benzylic halide featuring a strong electron-withdrawing nitro group at the para position. These structural features significantly influence its reactivity compared to other benzylic halides such as benzyl bromide, 4-methoxybenzyl bromide, and the unsubstituted 1-(1-bromoethyl)benzene.
Nucleophilic Substitution Reactions
The presence of the para-nitro group in this compound has a dichotomous effect on its reactivity in nucleophilic substitution reactions.
-
Effect on S(_N)1 Reactivity: The electron-withdrawing nitro group strongly destabilizes the formation of a positive charge at the benzylic position through an inductive effect. This destabilization of the carbocation intermediate is expected to significantly retard the rate of S(_N)1 reactions compared to unsubstituted or electron-donating group-substituted benzylic halides. For instance, the solvolysis of 4-methoxybenzyl chloride is significantly faster than that of unsubstituted benzyl chloride due to the resonance stabilization of the carbocation by the methoxy group.[2] Conversely, electron-withdrawing groups are known to decrease S(_N)1 reaction rates.[7]
-
Effect on S(_N)2 Reactivity: The electron-withdrawing nitro group increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic effect is expected to accelerate the rate of S(_N)2 reactions.
Table 1: Predicted Relative Reactivity of Benzylic Halides in Nucleophilic Substitution Reactions
| Compound | Benzylic Position | Substituent Effect | Predicted S(_N)1 Reactivity | Predicted S(_N)2 Reactivity |
| This compound | Secondary | Strong Electron-Withdrawing | Slow | Fast |
| Benzyl Bromide | Primary | None | Very Slow | Fast |
| 4-Methoxybenzyl Bromide | Primary | Strong Electron-Donating | Fast (for a primary halide) | Slow |
| 1-(1-Bromoethyl)benzene | Secondary | None | Moderate | Moderate |
Palladium-Catalyzed Cross-Coupling Reactions
Benzylic halides are also valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are pivotal for the formation of carbon-carbon bonds.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide.[8] Benzylic bromides, including secondary ones, have been successfully employed in Suzuki-Miyaura couplings.[1][9] The electron-withdrawing nitro group in this compound can be advantageous in the oxidative addition step of the catalytic cycle. However, the potential for side reactions and the steric hindrance of the secondary halide need to be considered when optimizing reaction conditions.[10]
-
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene.[11] Benzylic chlorides have been shown to be suitable substrates in Heck-type reactions.[12] Similar to the Suzuki-Miyaura coupling, the electronic properties of the substituted benzylic halide can influence the reaction efficiency.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids
| Benzylic Bromide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Various Substituted Benzyl Bromides | Various Arylboronic Acids | Pd(OAc)(_2)/JohnPhos | K(_2)CO(_3) | DMF | 45-95 | [1] |
| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl(_2)(dppf)·CH(_2)Cl(_2) | Cs(_2)CO(_3) | THF/H(_2)O | 95 | [9] |
| Bromodiphenylmethane (Secondary) | Potassium Phenyltrifluoroborate | PdCl(_2)(dppf)·CH(_2)Cl(_2) | Cs(_2)CO(_3) | THF/H(_2)O | ~30 | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these reagents. Below are representative procedures for nucleophilic substitution and Suzuki-Miyaura coupling reactions, which can be adapted for this compound.
General Protocol for Nucleophilic Substitution (S(_N)2)
Reaction: N-Alkylation of a primary amine with a benzylic bromide.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the primary amine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
Reaction: Coupling of a benzylic bromide with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)(_2), 5 mol%)
-
JohnPhos (10 mol%)
-
Potassium carbonate (K(_2)CO(_3), 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a microwave vial, add the arylboronic acid, potassium carbonate, palladium(II) acetate, and JohnPhos.
-
Add this compound followed by anhydrous DMF.
-
Seal the vial and heat in a microwave reactor to 140 °C for 20 minutes.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanistic pathways and a general experimental workflow.
Conclusion
The synthetic utility of this compound is defined by its identity as a secondary benzylic halide bearing a potent electron-withdrawing group. This substitution pattern suggests a preference for S(_N)2-type nucleophilic substitution reactions due to the increased electrophilicity of the benzylic carbon and the destabilization of a potential carbocation intermediate. In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of this compound may facilitate the oxidative addition step, though careful optimization is required to overcome potential steric hindrance and side reactions. The choice between this compound and other benzylic halides will ultimately depend on the specific transformation desired. For reactions proceeding through an S(_N)1 mechanism, an electron-donating substituted benzylic halide would be more suitable. Conversely, for S(_N)2 reactions where enhanced electrophilicity is beneficial, this compound presents a compelling option. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.viu.ca [web.viu.ca]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
A Computational Glimpse into the Reactivity of 1-(1-Bromoethyl)-4-nitrobenzene: An SN1 vs. SN2 Mechanistic Comparison
For Immediate Release
The structure of 1-(1-Bromoethyl)-4-nitrobenzene presents a secondary benzylic halide framework. The benzylic position is known to stabilize carbocation intermediates, a key feature of the SN1 mechanism.[1] Conversely, the secondary nature of the carbon bearing the leaving group (bromine) also allows for a backside attack by a nucleophile, characteristic of the SN2 mechanism.[1][2] The presence of a strongly electron-withdrawing nitro group (-NO2) in the para position is expected to significantly influence the reaction pathway by destabilizing a potential carbocation intermediate, thereby disfavoring the SN1 mechanism.
Predicted Reaction Pathways: A Head-to-Head Comparison
Nucleophilic substitution reactions of this compound can theoretically proceed via two distinct pathways:
-
SN1 (Substitution Nucleophilic Unimolecular): A stepwise mechanism where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile.[3][4] The rate of this reaction is primarily dependent on the concentration of the substrate.[3]
-
SN2 (Substitution Nucleophilic Bimolecular): A concerted, one-step mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs.[2][3][4] The rate of this reaction depends on the concentrations of both the substrate and the nucleophile.[4]
Below is a comparative table summarizing the key predicted characteristics for each mechanism for this compound.
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Intermediate | Benzylic carbocation (destabilized by -NO2 group) | None (a five-coordinate transition state) |
| Stereochemistry | Racemization (attack from either face of the planar carbocation) | Inversion of configuration (backside attack) |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Predicted Energetics | High activation energy for carbocation formation due to the deactivating nitro group.[5] | Lower activation energy is anticipated compared to the SN1 pathway. |
Visualizing the Mechanistic Divide
To better illustrate the predicted reaction coordinates, the following diagrams depict the SN1 and SN2 pathways for this compound.
Caption: Predicted SN1 reaction pathway for this compound.
Caption: Predicted SN2 reaction pathway for this compound.
Experimental and Computational Protocols for Mechanism Elucidation
To definitively determine the operating mechanism, a combination of experimental kinetics and computational modeling is essential.
Experimental Protocols:
-
Kinetic Studies: The reaction rate would be measured while systematically varying the concentrations of the substrate and the nucleophile. A first-order dependence on the substrate and zero-order on the nucleophile would indicate an SN1 mechanism, while a first-order dependence on both would point to an SN2 pathway.[3][4]
-
Stereochemical Analysis: If an enantiomerically pure starting material is used, the stereochemical outcome of the product can be analyzed using techniques like polarimetry or chiral chromatography. Racemization would be indicative of an SN1 reaction, whereas inversion of configuration would support an SN2 mechanism.[2]
-
Solvent Effect Studies: The reaction would be conducted in a variety of solvents with differing polarities and proticities. Polar protic solvents are known to favor SN1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents tend to favor SN2 reactions.[1][6][7][8]
Computational Chemistry Protocols:
-
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations, such as with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)), would be employed to model the potential energy surfaces of both the SN1 and SN2 pathways.
-
Transition State Search: The structures and energies of the transition states for both mechanisms would be located. The calculated activation energies (ΔG‡) would provide a quantitative comparison of the feasibility of each pathway. The pathway with the lower activation energy is the more likely one.
-
Solvent Modeling: To accurately reflect experimental conditions, solvent effects would be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent molecules in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach.[6][9]
Conclusion
Based on the electronic effect of the para-nitro group, which would destabilize the benzylic carbocation, it is hypothesized that the reaction of this compound with a nucleophile is more likely to proceed via an SN2 mechanism. However, this remains a prediction. The definitive answer lies in rigorous experimental investigation coupled with detailed computational studies as outlined above. This guide serves as a foundational framework for researchers and professionals in drug development to approach the mechanistic study of this and similar compounds, underscoring the synergistic power of experimental and theoretical chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Chapter 14 Solvent Effects on Organic Reactions from QM/MM Simulations [ouci.dntb.gov.ua]
A Comparative Analysis of Nucleophilic Substitution and Elimination Reactions of 1-(1-Bromoethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Product Structure Validation
1-(1-Bromoethyl)-4-nitrobenzene serves as a versatile starting material in organic synthesis, capable of undergoing both nucleophilic substitution and elimination reactions to yield a variety of valuable products. The benzylic position of the bromine atom, activated by the electron-withdrawing nitro group on the aromatic ring, dictates the reactivity of the molecule. This guide provides a comparative analysis of these two major reaction pathways, offering experimental data and protocols to aid in the validation of expected product structures.
Competition Between Substitution and Elimination
The reaction of this compound with a nucleophile/base can lead to two primary product types:
-
Nucleophilic Substitution (SN): The nucleophile directly replaces the bromine atom, forming a new carbon-nucleophile bond.
-
Elimination (E): The base abstracts a proton from the carbon adjacent to the benzylic carbon, leading to the formation of 4-nitrostyrene.
The predominance of one pathway over the other is influenced by several factors, including the nature of the nucleophile/base (strength and steric hindrance), the solvent, and the reaction temperature. Strong, sterically hindered bases tend to favor elimination, while good nucleophiles that are weak bases favor substitution.
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes and provides experimental data for the reactions of this compound and related compounds, illustrating the competition between nucleophilic substitution and elimination.
| Starting Material | Reagent(s) | Reaction Type | Product(s) | Yield (%) | Key Observations |
| This compound | Sodium Azide (NaN₃) | Nucleophilic Substitution (SN2) | 1-(1-Azidoethyl)-4-nitrobenzene | High (expected) | The azide ion is a good nucleophile and a weak base, favoring substitution. |
| This compound | Sodium Ethoxide (NaOEt) in Ethanol | Nucleophilic Substitution (SN) & Elimination (E2) | 1-(1-Ethoxyethyl)-4-nitrobenzene & 4-Nitrostyrene | Mixture | Ethoxide is a strong base and a good nucleophile, leading to a mixture of products. |
| This compound | Potassium tert-butoxide | Elimination (E2) | 4-Nitrostyrene | High (expected) | A strong, sterically hindered base that strongly favors elimination. |
| 4-Nitrophenethyl bromide | Triethanolamine, H₂O | Elimination | 4-Nitrostyrene | ~89%[1] | An analogous primary bromide readily undergoes elimination to yield the styrene derivative.[1] |
| 4-Nitrobenzaldehyde & Nitromethane | NaOH, then HCl | Aldol Condensation & Dehydration | 4-Nitrostyrene | 80-83%[2] | An alternative high-yield synthesis of the elimination product.[2] |
Mandatory Visualization: Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Competing reaction pathways of this compound.
Caption: Alternative synthesis of 4-nitrostyrene via aldol condensation.
Experimental Protocols
Detailed methodologies for key reactions are provided below to facilitate reproducibility and validation.
Protocol 1: Synthesis of 4-Nitrostyrene via Elimination from 4-Nitrophenethyl Bromide[1]
This protocol describes the synthesis of 4-nitrostyrene from a constitutional isomer of this compound, illustrating a typical elimination reaction.
Materials:
-
4-Nitrophenethyl bromide (12.5 g, 0.054 mol)
-
Triethanolamine (75 ml, 0.565 mol)
-
Water (50 ml)
-
Hydroquinone (approx. 100 mg)
-
Diethyl ether
-
1N Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A 500 ml 3-neck round bottom flask is fitted with a thermometer and steam distillation apparatus.
-
The flask is charged with 4-nitrophenethyl bromide, triethanolamine, and water.[1]
-
The reaction mixture is heated to reflux, and the product is slowly steam distilled.[1]
-
Approximately 100 mg of hydroquinone is added to the distillate to prevent polymerization.[1]
-
The distillate is extracted three times with diethyl ether.
-
The combined organic phases are washed sequentially with water, 1N hydrochloric acid, water, and a saturated sodium chloride solution.
-
The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield 4-nitrostyrene as an oil that solidifies upon cooling (Yield: 7.193 g).[1]
Protocol 2: Alternative Synthesis of 4-Nitrostyrene via Aldol Condensation[2]
This protocol provides a high-yield alternative synthesis of 4-nitrostyrene.
Materials:
-
4-Nitrobenzaldehyde
-
Nitromethane
-
Sodium hydroxide
-
Hydrochloric acid
-
Methanol
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-nitrobenzaldehyde and nitromethane in methanol.
-
Cool the mixture and add a solution of sodium hydroxide in water dropwise, maintaining the temperature between 10-15°C.
-
After the addition is complete, a precipitate will form. Add ice water to dissolve the precipitate.
-
Slowly add this alkaline solution to a stirred solution of hydrochloric acid. A yellow crystalline mass of 4-nitrostyrene will precipitate.
-
Filter the product, wash with water, and dry.
-
Recrystallize the crude product from hot ethanol to obtain pure 4-nitrostyrene (Yield: 80-83%).[2]
Conclusion
The validation of product structures derived from this compound requires a thorough understanding of the factors governing the competition between nucleophilic substitution and elimination reactions. While direct comparative studies on this specific substrate are not abundant in the literature, the principles of organic chemistry and data from analogous compounds provide a strong basis for predicting and confirming reaction outcomes. The provided protocols for the synthesis of the elimination product, 4-nitrostyrene, offer reliable methods for obtaining this key intermediate and serve as a benchmark for comparison against substitution reactions. Researchers should carefully consider the choice of reagents and reaction conditions to selectively favor the desired reaction pathway.
References
The Biological Potential of Compounds Derived from 1-(1-Bromoethyl)-4-nitrobenzene: A Comparative Guide
While direct and extensive research detailing the biological activities of a wide array of compounds synthesized specifically from 1-(1-bromoethyl)-4-nitrobenzene is not abundant in publicly available literature, the inherent reactivity of this molecule as a chemical intermediate allows for the exploration of structurally related compounds and their significant biological profiles. This compound is primed for nucleophilic substitution at the benzylic position, where the bromine atom can be readily displaced. This reaction pathway opens the door to a diverse range of derivatives, including substituted phenylethylamines, ethers, and thioethers, many of which have demonstrated notable antimicrobial, anticancer, and anti-inflammatory properties.
This guide provides a comparative overview of the biological activities of compounds that are structurally analogous to those derivable from this compound. The data presented is collated from studies on molecules sharing the core 1-(4-nitrophenyl)ethyl scaffold, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activities
The biological activities of derivatives containing the nitrophenyl scaffold are diverse and potent. The presence of the nitro group, a strong electron-withdrawing moiety, often plays a crucial role in the pharmacological effects observed.
Anticancer Activity
Derivatives of 4-nitrophenyl compounds have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways essential for cancer cell proliferation and survival. For instance, certain 4-nitrodiphenylamine derivatives have demonstrated inhibitory activity against lung and colon cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Nitrodiphenylamine Derivatives | A549 (Lung) | >100 (95.41% inhibition at 100 µM) | |
| HCT-116 (Colon) | >100 (93.33% inhibition at 100 µM) | ||
| 5-Nitrofuran-Isatin Hybrids | HCT 116 (Colon) | 1.62 - 8.8 | [1] |
| Thio/Semicarbazide Derivatives | LNCaP (Prostate) | 108.14 - 252.14 | [2] |
| G-361 (Melanoma) | >369.37 | [2] |
Antimicrobial Activity
The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents. The antibacterial activity of nitro-containing molecules is one of the most widely observed effects.[3][4] For example, nitrated pyrrolomycins have shown efficacy against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic radical species.[5]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 5-Nitrofuran-Isatin Hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [1] |
| Pleuromutilin Derivative (NPDM) | MRSA ATCC 43300 | Not specified (Bactericidal at ≥2 x MIC) | [6] |
| S. aureus ATCC 29213 | Not specified (Bacteriostatic at ≥2 x MIC) | [6] | |
| Halogenated Nitro Derivatives | S. aureus | 15.6 - 62.5 | [3] |
| Candida sp. | 15 - 62.5 (MFC) | [3] |
Anti-inflammatory Activity
Compounds derived from structures related to this compound have also been investigated for their anti-inflammatory potential. For instance, novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives have been synthesized and shown to reduce the release of pro-inflammatory cytokines like IL-6 and TNF-α in cellular models of inflammation.[7] Similarly, certain thiourea derivatives incorporating a nitrophenyl group have demonstrated significant inhibition of carrageenan-induced edema in animal models.[8]
| Compound Class | In Vivo/In Vitro Model | Effect | Reference |
| 1-(4-(Benzylsulfonyl)-2-nitrophenyl) Derivatives | LPS-challenged J774A.1 cells | Potent reduction of IL-6 and TNF-α release | [7] |
| LPS-induced acute lung injury in vivo | Improved lung injury and inhibited cytokine production | [7] | |
| 1-Nicotinoyl-3-(meta-nitrophenyl)-thiourea | Carrageenan-induced edema in rats | 57.9% inhibition of edema | [8] |
| N-(3-Florophenyl)ethylcaffeamide | λ-carrageenan-induced paw edema in mice | Reduced paw edema; decreased COX-2, NO, and TNF-α | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the discussed compound classes.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: A sub-plantar injection of carrageenan solution is given into the paw of the animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Mechanisms
The biological effects of these compounds are often mediated through their interaction with specific cellular signaling pathways.
Anticancer Signaling Pathways
Many anticancer agents derived from nitroaromatic compounds exert their effects by modulating key signaling pathways that control cell growth, proliferation, and apoptosis. The NF-κB and MAPK/ERK pathways are common targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioactivity evaluation of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives as potential anti-inflammatory agents against LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to QSAR Studies of Nitroaromatic Compounds
Introduction to QSAR in Drug Discovery and Toxicology
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and toxicology. By correlating the chemical structure of compounds with their biological activities, QSAR models enable the prediction of the efficacy and toxicity of new chemical entities, thereby streamlining the development process and reducing the need for extensive animal testing. This guide provides a comparative overview of QSAR studies on nitroaromatic compounds, with a focus on derivatives of the 1-(1-Bromoethyl)-4-nitrobenzene scaffold, offering insights for researchers, scientists, and drug development professionals.
Nitroaromatic compounds are prevalent in various industrial applications and pharmaceuticals, making the assessment of their biological effects a critical area of research.[1] QSAR models for these compounds often explore descriptors related to hydrophobicity, electronic properties, and molecular size to predict their activity.
Comparative Analysis of QSAR Models for Nitrobenzene Toxicity
Several studies have developed QSAR models to predict the toxicity of nitrobenzene derivatives against various organisms. A common endpoint is the 50% inhibitory growth concentration (IGC50).
Table 1: Comparison of QSAR Models for Nitrobenzene Toxicity against Tetrahymena pyriformis
| Model Equation | No. of Compounds (n) | Correlation Coefficient (r²) | Key Descriptors | Reference |
| log(IGC50⁻¹) = 16.4(Amax) - 4.64 | 42 | 0.847 | Amax (maximum acceptor superdelocalizability) | [2][3] |
| log(IGC50⁻¹) = 0.206(log Kow) - 16.0(Amax) - 5.04 | 42 | 0.897 | log Kow (hydrophobicity), Amax | [2][3] |
| log(IGC50⁻¹) = 0.467(log Kow) - 1.60(Elumo) - 2.55 | 42 | 0.881 | log Kow, Elumo (lowest unoccupied molecular orbital energy) | [2][3] |
| A model based on G2, HOMT, G(Cl...Cl), Mor03v, and MAXDP descriptors | 45 | 0.963 | G2, HOMT, G(Cl...Cl), Mor03v, MAXDP (various 2D and 3D descriptors) | [4] |
Table 2: QSAR Model for Nitrobenzene Toxicity against Tetrahymena thermophila
| Model Equation | No. of Compounds (n) | Correlation Coefficient (r²) | Key Descriptors | Reference |
| log(IGC50⁻¹) = 2.93 + 0.830σσ⁻ + 0.350I | 26 | 0.852 | σσ⁻ (sum of substituent constant), I (indicator variable) | [5] |
These tables highlight that the toxicity of nitrobenzene derivatives is influenced by a combination of factors including their ability to accept electrons (Amax, Elumo), their hydrophobicity (log Kow), and the nature of their substituents (σσ⁻).[2][3][5]
Experimental Protocols
A generalized workflow for conducting a QSAR study on nitroaromatic compounds is outlined below.
Experimental Workflow for a Typical QSAR Study
Caption: A generalized workflow for a QSAR study.
Methodology for Toxicity Assessment using Tetrahymena pyriformis
The toxicity of nitrobenzene derivatives is often assessed by determining the concentration that inhibits the growth of a test organism by 50% (IGC50). Tetrahymena pyriformis, a ciliated protozoan, is a commonly used model organism.
-
Culturing: Tetrahymena pyriformis is cultured in a sterile proteose peptone medium.
-
Exposure: Log-phase cultures are exposed to a range of concentrations of the test compounds.
-
Incubation: The cultures are incubated for a specified period (e.g., 40 hours) at a controlled temperature.
-
Growth Measurement: Cell density is measured, typically using a spectrophotometer to determine absorbance.
-
Data Analysis: The IGC50 values are calculated by fitting the concentration-response data to a logistic model.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of nitroaromatic compounds is often linked to their metabolism within the cell, which can lead to the generation of reactive species and oxidative stress.
Proposed Mechanistic Pathway for Nitroaromatic Toxicity
Caption: A potential mechanism for nitroaromatic compound toxicity.
This proposed pathway illustrates that the one-electron reduction of nitroaromatic compounds can lead to the formation of a nitro anion radical. This radical can then transfer an electron to molecular oxygen, generating superoxide and other reactive oxygen species (ROS). The resulting oxidative stress can cause significant cellular damage, ultimately leading to cell death.
Conclusion
QSAR studies provide invaluable tools for understanding and predicting the biological activities of nitroaromatic compounds. The toxicity of these compounds is often governed by their electronic properties and hydrophobicity, which influence their ability to undergo bioreduction and generate oxidative stress. The models and methodologies presented in this guide offer a framework for the rational design of safer chemicals and the efficient screening of potential drug candidates. While specific QSAR studies on this compound derivatives are not widely available, the principles derived from broader studies on nitrobenzenes provide a strong foundation for future investigations into this specific class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative structure-activity analyses of nitrobenzene toxicity to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structure-activity relationships for the toxicity of nitrobenzenes to Tetrahymena thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Enantiomeric Excess of Products from Chiral 1-(1-Bromoethyl)-4-nitrobenzene and its Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to chiral 1-(4-nitrophenyl)ethyl derivatives, with a focus on assessing the enantiomeric excess (ee) of the resulting products. While the direct stereospecific substitution of chiral 1-(1-Bromoethyl)-4-nitrobenzene is a potential route, this guide details more extensively documented and varied alternative methods, providing supporting experimental data for each.
Introduction
Chiral this compound is a versatile building block in organic synthesis. Its stereocenter offers the potential for direct conversion to other chiral molecules via stereospecific reactions, such as S(_N)2 nucleophilic substitutions. In an ideal S(_N)2 reaction, a complete inversion of stereochemistry would lead to a product with an enantiomeric excess mirroring that of the starting material. However, competing S(_N)1 pathways, which would lead to racemization, can reduce the enantiopurity of the product. A thorough assessment of the enantiomeric excess is therefore critical.
This guide also explores robust and well-documented alternative pathways for the synthesis of key derivatives, such as chiral 1-(4-nitrophenyl)ethanol, including asymmetric reduction and enzymatic kinetic resolution.
Comparison of Synthetic Methodologies
The enantiomeric excess of chiral products is highly dependent on the chosen synthetic strategy. Below is a comparison of different approaches to generate chiral 1-(4-nitrophenyl)ethyl derivatives.
Stereospecific Substitution of Chiral this compound
The direct substitution of the bromine atom in enantiomerically enriched this compound by a nucleophile is a direct route to a variety of chiral products. For instance, an S(_N)2 reaction with sodium azide would yield chiral 1-(1-azidoethyl)-4-nitrobenzene, a precursor to chiral 1-(4-nitrophenyl)ethylamine. The success of this approach hinges on maintaining the stereochemical integrity throughout the reaction.
-
Advantages: Potentially a very direct route to the desired chiral product.
Alternative Synthetic Routes to Chiral 1-(4-nitrophenyl)ethanol
Due to the potential for racemization in substitution reactions, alternative methods starting from the achiral precursor, 4-nitroacetophenone, are often preferred.
Table 1: Comparison of Enantioselective Methods for the Synthesis of 1-(4-nitrophenyl)ethanol
| Method | Catalyst/Reagent | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Product Configuration |
| Asymmetric Borane Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane-THF complex | THF | 25 | >95 | 96 | (R) |
| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) | Glucose (in situ) | Water/Buffer | 30-37 | High | >99 | (S) |
| Enzymatic Kinetic Resolution | Novozym 435 (Immobilized Candida antarctica lipase B) | (Racemic alcohol) | n-Heptane | 45 | ~50 (for alcohol) | >99 (for alcohol) | (S) |
Experimental Protocols
Asymmetric Borane Reduction of 4-Nitroacetophenone
This protocol describes the enantioselective reduction of 4-nitroacetophenone to (R)-1-(4-nitrophenyl)ethanol using a chiral oxazaborolidine catalyst.
Materials:
-
4-Nitroacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the borane-THF complex solution (0.6 eq) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve 4-nitroacetophenone (1.0 eq) in anhydrous THF.
-
Add the 4-nitroacetophenone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Warm the mixture to room temperature and add 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biocatalytic Reduction of 4-Nitroacetophenone with Baker's Yeast
This protocol outlines the whole-cell biocatalytic reduction of 4-nitroacetophenone to (S)-1-(4-nitrophenyl)ethanol.
Materials:
-
4-Nitroacetophenone
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or Glucose
-
Deionized water
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve sucrose or glucose (e.g., 20 g) in warm water (100 mL).
-
Add the Baker's yeast (e.g., 10 g) to the sugar solution and stir at 30-37°C for 30 minutes to activate the yeast.
-
Dissolve 4-nitroacetophenone (e.g., 1 g) in a minimal amount of ethanol and add it to the yeast suspension.
-
Incubate the mixture at 30-37°C with gentle shaking for 24-72 hours. Monitor the reaction by TLC or GC.
-
After the reaction is complete, add celite to the mixture and filter to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Chiral HPLC Analysis of 1-(4-nitrophenyl)ethanol
This method is for the determination of the enantiomeric excess of 1-(4-nitrophenyl)ethanol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column: A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H is often effective.
Chromatographic Conditions (Typical):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Inject a racemic standard of 1-(4-nitrophenyl)ethanol to determine the retention times of the two enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Visualizing Workflows and Pathways
Logical Workflow for Assessing Enantiomeric Purity
The following diagram illustrates a general workflow for the synthesis and analysis of a chiral product.
Caption: General workflow for synthesis and enantiomeric excess determination.
Reaction Pathway Comparison
This diagram shows the relationship between the starting materials and the target chiral product for the different synthetic routes discussed.
Caption: Synthetic pathways to chiral 1-(4-nitrophenyl)ethanol.
Conclusion
The assessment of enantiomeric excess is a critical step in the synthesis of chiral molecules for pharmaceutical and other applications. While the direct stereospecific substitution of chiral this compound is a conceptually straightforward approach, the potential for racemization necessitates careful control and analysis. This guide has presented robust and well-documented alternative methods, namely the asymmetric reduction of 4-nitroacetophenone and the enzymatic kinetic resolution of racemic 1-(4-nitrophenyl)ethanol, which consistently deliver high enantiomeric excess. The provided experimental protocols and comparative data serve as a valuable resource for researchers in selecting and implementing the most suitable synthetic and analytical strategies for their specific needs.
Reactivity of Substituted (1-Bromoethyl)benzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted (1-bromoethyl)benzene derivatives in nucleophilic substitution reactions. The data presented is based on kinetic studies of their solvolysis, a reaction in which the solvent acts as the nucleophile. The reactivity of these compounds is significantly influenced by the nature and position of the substituents on the benzene ring, a relationship that can be quantified using the Hammett equation. This guide will be a valuable resource for understanding structure-reactivity relationships and for the rational design of molecules in drug development and other chemical synthesis applications.
Quantitative Comparison of Reaction Rates
The reactivity of substituted (1-bromoethyl)benzene derivatives is typically evaluated by measuring their rates of solvolysis. The following table summarizes the relative rates of solvolysis for a series of para-substituted 1-phenylethyl chlorides in 90% aqueous acetone at 25°C. This system is a close analog and the data is widely used to understand the electronic effects of substituents on the stability of the benzylic carbocation intermediate formed during the reaction. The relative rate is compared to the unsubstituted compound (X = H).
| Substituent (X) | Relative Rate (k/k₀) | σ⁺ Constant |
| p-OCH₃ | 3180 | -0.78 |
| p-CH₃ | 31.6 | -0.31 |
| H | 1 | 0.00 |
| p-Cl | 0.79 | 0.11 |
| p-Br | 0.55 | 0.15 |
| m-NO₂ | 6.3 x 10⁻⁵ | 0.67 |
| p-NO₂ | 3.2 x 10⁻⁵ | 0.79 |
Data adapted from the work of H. C. Brown and Y. Okamoto, who established the σ⁺ constants from the solvolysis of substituted cumyl chlorides, a system that exhibits similar electronic demands.
Experimental Protocols
The determination of the solvolysis rates for substituted (1-bromoethyl)benzene derivatives is a crucial experiment for quantifying their reactivity. Below is a detailed methodology for a typical kinetic study.
Kinetic Measurement of Solvolysis
Objective: To determine the first-order rate constant for the solvolysis of a substituted (1-bromoethyl)benzene derivative.
Materials:
-
Substituted (1-bromoethyl)benzene derivative
-
Solvent (e.g., 80% aqueous ethanol or 90% aqueous acetone)
-
Standardized sodium hydroxide solution (ca. 0.02 M)
-
Indicator solution (e.g., bromothymol blue)
-
Constant temperature bath
-
Volumetric flasks, pipettes, burette, and conical flasks
Procedure:
-
Preparation of the Reaction Mixture: A solution of the substituted (1-bromoethyl)benzene derivative (ca. 0.1 M) is prepared in the chosen solvent at the desired temperature (e.g., 25°C) in a volumetric flask. The flask is then placed in a constant temperature bath to equilibrate.
-
Titration Setup: A burette is filled with the standardized sodium hydroxide solution.
-
Initiation of the Reaction: The reaction is considered to start once the substrate is fully dissolved and thermally equilibrated.
-
Sampling: At recorded time intervals, aliquots (e.g., 5 mL) of the reaction mixture are withdrawn and quenched in a flask containing a known volume of a solvent that stops the reaction (e.g., pure acetone).
-
Titration: The amount of hydrobromic acid produced from the solvolysis in each aliquot is determined by titration with the standardized sodium hydroxide solution using an appropriate indicator.
-
Data Analysis: The first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH solution required for complete reaction (determined after several half-lives) and Vt is the volume of NaOH solution required at time t. The rate constant is the negative of the slope of this line.
Visualizing Reaction Mechanisms and Relationships
General Reaction Pathway
The solvolysis of (1-bromoethyl)benzene derivatives typically proceeds through an Sₙ1 mechanism. The rate-determining step is the formation of a benzylic carbocation, which is stabilized by the adjacent phenyl ring. The nature of the substituent on the ring significantly influences the stability of this intermediate and thus the reaction rate.
Caption: General Sₙ1 mechanism for the solvolysis of (1-bromoethyl)benzene.
Substituent Effects on Reactivity
The electronic properties of the substituent on the benzene ring have a profound effect on the rate of solvolysis. Electron-donating groups (EDGs) stabilize the carbocation intermediate, thereby increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, leading to a slower reaction.
Caption: Relationship between substituent type, carbocation stability, and reaction rate.
Mechanistic Crossroads: A Comparative Guide to the Reactivity of 1-(1-Bromoethyl)-4-nitrobenzene
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of substituted aromatic compounds is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the nucleophilic substitution reactions of 1-(1-Bromoethyl)-4-nitrobenzene, a benzylic halide activated by a secondary carbon and influenced by a strong electron-withdrawing group. The reactivity of this compound lies at the intersection of S(_N)1 and S(_N)2 pathways, making a thorough mechanistic investigation essential.
The presence of a bromine atom on a secondary benzylic carbon in this compound creates a reactive center susceptible to nucleophilic attack. The stability of the potential secondary benzylic carbocation, enhanced by the phenyl ring, suggests a possible S(_N)1 mechanism. Conversely, the relatively unhindered nature of the secondary carbon also permits a bimolecular S(_N)2 attack. The strongly electron-withdrawing nitro group at the para position plays a crucial role in influencing the reaction pathway. It destabilizes the carbocation intermediate, thereby disfavoring the S(_N)1 mechanism, while simultaneously making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack in an S(_N)2 reaction.
This guide explores the reactivity of this compound through a comparative analysis of its solvolysis in different solvents and its reaction with various nucleophiles. Due to the limited availability of direct kinetic data for this specific compound in the reviewed literature, this guide draws upon established principles and data from structurally analogous compounds, particularly α-phenylethyl bromides, to provide a predictive comparison.
Comparative Analysis of Reaction Pathways
The reaction pathway of this compound is highly dependent on the reaction conditions, primarily the nucleophilicity of the attacking species and the polarity of the solvent.
Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Characteristics for this compound
| Feature | S(_N)1 Pathway | S(_N)2 Pathway |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). | Favored by strong nucleophiles (e.g., N₃⁻, SCN⁻). |
| Solvent | Favored by polar protic solvents (e.g., ethanol, methanol, water). | Favored by polar aprotic solvents (e.g., acetone, DMF, DMSO). |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Intermediate | Carbocation | None (concerted mechanism) |
| Stereochemistry | Racemization | Inversion of configuration |
| Influence of -NO₂ Group | Destabilizes carbocation, disfavoring the pathway. | Increases electrophilicity of the carbon, favoring the pathway. |
Solvolysis: The Role of the Solvent
In the absence of a strong nucleophile, the solvent can act as the nucleophile in a process called solvolysis. The rate of solvolysis is a good indicator of the propensity of a substrate to undergo an S(_N)1 reaction. The Grunwald-Winstein equation, log(k/k₀) = mY, is a useful tool for quantifying the effect of solvent ionizing power (Y) on the solvolysis rate constant (k) relative to a standard solvent (k₀). The 'm' value indicates the sensitivity of the substrate to the solvent's ionizing power, with a value close to 1.0 suggesting a mechanism with significant S(_N)1 character.
For this compound, the solvolysis in polar protic solvents is expected to proceed through a mechanism with contributions from both S(_N)1 and S(_N)2 pathways. The electron-withdrawing nitro group will likely lead to an 'm' value less than 1, indicating a borderline mechanism with significant S(_N)2 character, even in ionizing solvents.
Table 2: Predicted Relative Solvolysis Rates of this compound in Various Solvents
| Solvent | Solvent Type | Predicted Relative Rate | Dominant Mechanism |
| 80% Ethanol / 20% Water | Polar Protic | Moderate | Borderline S(_N)1/S(_N)2 |
| 50% Ethanol / 50% Water | Polar Protic | Higher | Borderline S(_N)1/S(_N)2 |
| Acetic Acid | Polar Protic | Lower | S(_N)2 |
| Acetone | Polar Aprotic | Low | S(_N)2 |
Reactions with Nucleophiles: A Shift in Mechanism
The introduction of a strong nucleophile will significantly favor the S(_N)2 pathway. The rate of reaction will be dependent on both the concentration of the substrate and the nucleophile.
Table 3: Predicted Reactivity of this compound with Different Nucleophiles
| Nucleophile | Reagent | Predicted Product | Dominant Mechanism |
| Azide | Sodium Azide (NaN₃) | 1-(1-Azidoethyl)-4-nitrobenzene | S(_N)2 |
| Thiourea | Thiourea (SC(NH₂)₂) | S-(1-(4-Nitrophenyl)ethyl)isothiouronium bromide | S(_N)2 |
| Water | Water (H₂O) | 1-(4-Nitrophenyl)ethanol | Borderline S(_N)1/S(_N)2 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable kinetic data to elucidate reaction mechanisms. Below are generalized procedures for investigating the solvolysis and nucleophilic substitution reactions of this compound.
Protocol 1: Kinetic Study of the Solvolysis of this compound
Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of choice (e.g., 80% ethanol/20% water)
-
Standardized sodium hydroxide solution (ca. 0.02 M)
-
Phenolphthalein indicator
-
Constant temperature bath
-
Volumetric flasks, pipettes, burette, and reaction vessels
Procedure:
-
Prepare a stock solution of this compound (ca. 0.1 M) in the chosen solvent.
-
Place a known volume of the solvent in a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.
-
Initiate the reaction by adding a known volume of the substrate stock solution to the pre-heated solvent and start a timer.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing acetone at 0 °C.
-
Titrate the liberated hydrobromic acid in each quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH solution consumed at time t, and V∞ is the volume consumed at the completion of the reaction.
Protocol 2: Kinetic Study of the Reaction of this compound with Sodium Azide
Objective: To determine the second-order rate constant for the reaction of this compound with sodium azide.
Materials:
-
This compound
-
Sodium azide
-
Solvent (e.g., acetone)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Constant temperature bath
-
Volumetric flasks, pipettes, and reaction vessels
Procedure:
-
Prepare stock solutions of known concentrations of this compound and sodium azide in the chosen solvent.
-
Place the sodium azide solution in a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.
-
Initiate the reaction by adding a known volume of the substrate stock solution to the azide solution and start a timer.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile/water mixture).
-
Analyze the concentration of the remaining this compound in each quenched aliquot using HPLC.
-
The second-order rate constant (k) can be determined from the slope of a plot of 1/[Substrate] versus time (for pseudo-first-order conditions where [Azide] >> [Substrate]) or by using the integrated second-order rate law.
Visualizing the Mechanistic Pathways
The following diagrams illustrate the competing S(_N)1 and S(_N)2 reaction pathways for this compound.
A Comparative Guide to Alternative Reagents for the Synthesis of 1-(4-Nitrophenyl)ethyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-nitrophenyl)ethyl derivatives, particularly the chiral alcohol 1-(4-nitrophenyl)ethanol, is a critical step in the development of various pharmaceutical intermediates and fine chemicals. The reduction of the prochiral ketone, 4'-nitroacetophenone, is the most common route to this valuable scaffold. This guide provides a comprehensive comparison of alternative reagents and methodologies for this synthesis, focusing on key performance indicators such as chemical yield, enantioselectivity, and reaction conditions. Detailed experimental protocols and workflow diagrams are provided to support researchers in selecting the optimal method for their specific application.
Comparison of Synthetic Methodologies
The reduction of 4'-nitroacetophenone can be broadly categorized into three main approaches: chemoselective chemical reduction, asymmetric chemocatalysis, and biocatalysis. Each method offers distinct advantages and disadvantages in terms of selectivity, efficiency, and environmental impact.
Data Summary
The following tables summarize the performance of various reagents and catalysts in the synthesis of 1-(4-nitrophenyl)ethyl derivatives from 4'-nitroacetophenone.
| Table 1: Chemoselective Reduction of 4'-Nitroacetophenone to 1-(4-Nitrophenyl)ethanol | ||||
| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | 15 min | High (not specified)[1] |
| Table 2: Asymmetric Synthesis of 1-(4-Nitrophenyl)ethanol | |||||
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Biocatalysis | Daucus carota (Carrot Root) | Water | Room Temperature | 48 h | >95 |
| Biocatalysis | KRED1-Pglu (Pichia glucozyma) | Tris/HCl buffer | 22 | Not Specified | High |
| Asymmetric Chemical Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Toluene/THF | -78 | 24 h | High |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Formic acid/Triethylamine | Not Specified | Not Specified | High |
| Table 3: Chemoselective Reduction of 4'-Nitroacetophenone to 4-Aminoacetophenone | ||||
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Tin (Sn) / HCl | Water/HCl | Reflux | 1.5 h | High (not specified)[1] |
| Ru/TiO₂ (anatase) | Not Specified | 55-115 | 1-12 h | up to 99.9 (selectivity) |
Experimental Protocols
Chemoselective Reduction with Sodium Borohydride
This method selectively reduces the ketone functionality, leaving the nitro group intact, to yield racemic 1-(4-nitrophenyl)ethanol.
Procedure:
-
Dissolve 1.65 g of 4'-nitroacetophenone in 20 mL of hot ethanol in a 100 mL Erlenmeyer flask.
-
Cool the flask in an ice/water bath if the reaction becomes too exothermic upon addition of the reducing agent.
-
Add 0.45 g of sodium borohydride in small portions over 5 minutes with shaking.
-
Continue to shake the mixture at room temperature for 15 minutes.
-
Quench the reaction by dropwise addition of dilute HCl solution until hydrogen evolution ceases.
-
Add 40 mL of water and transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane (2 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.[1]
Asymmetric Biocatalytic Reduction with Daucus carota
This environmentally benign method utilizes the enzymes present in carrot root to produce enantiomerically pure (S)-1-(4-nitrophenyl)ethanol.
Procedure:
-
To a 125 mL Erlenmeyer flask, add 10 g of fresh carrot pieces and 40 mL of water.
-
Add 100 mg of 4'-nitroacetophenone to the flask.
-
The reaction mixture is agitated on an orbital shaker (180 rpm) at room temperature for 48 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, the solid carrot material is removed by filtration.
-
The aqueous filtrate is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the product.[2]
Asymmetric Reduction with Corey-Bakshi-Shibata (CBS) Catalyst
This powerful method employs a chiral oxazaborolidine catalyst to achieve high enantioselectivity in the reduction of prochiral ketones.
Procedure:
-
To a stirred solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 equivalents) in anhydrous toluene (110 mL) at -78 °C, add the cyclopentenone substrate (56 mmol, 1.0 equivalent).
-
Stir the reaction mixture for 5 minutes at -78 °C.
-
Slowly add a solution of catecholborane (1.0 M in THF, 1.8 equivalents).
-
Stir the reaction mixture for 24 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.[3]
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst
This method utilizes a chiral ruthenium complex as a catalyst for the asymmetric transfer of hydrogen from a hydrogen donor (e.g., formic acid) to the ketone.
Procedure:
-
Under an inert atmosphere, add the ketonic substrate (5.0 mmol) and RuCl--INVALID-LINK-- (15.5 mg, 0.025 mmol) to a Schlenk flask.
-
Add a mixture of formic acid and triethylamine as the hydrogen source.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the chiral alcohol.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways for 1-(4-nitrophenyl)ethyl derivatives.
Caption: General experimental workflow for the synthesis.
References
Safety Operating Guide
Proper Disposal of 1-(1-Bromoethyl)-4-nitrobenzene: A Safety and Operations Guide
For Immediate Reference: Treat 1-(1-Bromoethyl)-4-nitrobenzene as a hazardous, halogenated organic waste. Due to its chemical structure, which includes both a bromine atom and a nitro group, this compound requires meticulous handling and disposal to ensure personnel safety and environmental protection. Improper disposal can lead to chemical hazards and regulatory non-compliance. This guide provides a direct, procedural framework for its safe management and disposal in a laboratory setting.
Hazard Identification and Safety Data
Before handling, it is crucial to understand the hazards associated with this compound and similar chemical structures. This substance is classified as hazardous, and appropriate precautions must be taken at all times.
Table 1: Hazard Classification Summary
| Hazard Class | Category | Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][3][4] |
| Hazardous to the Aquatic Environment (Long-Term) | Category 2 | Toxic to aquatic life with long-lasting effects.[1][3] |
Required Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted while wearing appropriate PPE to minimize exposure risk. Operations should take place in a well-ventilated area, preferably inside a chemical fume hood.[5][6][7]
Table 2: Recommended Personal Protective Equipment
| Equipment | Specification | Purpose |
|---|---|---|
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust.[1][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption.[7] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[6][7] |
| Respiratory Protection | NIOSH-approved respirator. | Required when dusts are generated or ventilation is inadequate.[1][2] |
Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to manage it as halogenated organic waste .[7][8] Halogenated and non-halogenated waste streams must always be kept separate to ensure proper and cost-effective disposal by a licensed facility.[7][9]
Methodology: Waste Segregation and Containment
-
Identify and Segregate:
-
Select Appropriate Container:
-
Label the Waste Container:
Table 3: Waste Container Labeling Requirements
| Label Section | Information Required |
|---|---|
| Generator Information | Name of the principal investigator, laboratory room number, and contact information. |
| Chemical Contents | Full chemical names of all constituents and their approximate percentages. |
| Hazard Identification | Checkboxes or written indication of hazards (e.g., Toxic, Flammable, Corrosive). |
| Accumulation Start Date | The date the first waste was added to the container. |
-
Store the Waste Container Safely:
-
Keep the waste container tightly closed when not in use.[1][5][9]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Ensure the storage location is a cool, dry, and well-ventilated area away from incompatible materials.[1][5]
-
Secondary containment (e.g., a chemical-resistant tray or tub) is required to contain potential leaks.[9]
-
-
Arrange for Final Disposal:
-
Once the container is nearly full (no more than 90%), or as per institutional guidelines, arrange for pickup.
-
Disposal must be conducted through an approved and licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department.[2][3][4]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][6][11]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.[5]
-
Assess the Spill: For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.
-
Cleanup:
-
Wearing full PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container. Avoid generating dust.[3][5][6]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to soak up the substance.[7][12]
-
Place all contaminated absorbent material and cleaning supplies into a sealed bag or container.
-
-
Dispose of Spill Debris: Label the container with "Hazardous Waste," list the contents, and dispose of it along with other halogenated waste.[7]
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. benchchem.com [benchchem.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. ethz.ch [ethz.ch]
- 11. web.mit.edu [web.mit.edu]
- 12. Registration Dossier - ECHA [echa.europa.eu]
Essential Safety and Logistics for Handling 1-(1-Bromoethyl)-4-nitrobenzene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of 1-(1-Bromoethyl)-4-nitrobenzene is paramount. This document provides immediate, procedural guidance to minimize risks and streamline laboratory operations.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 19935-81-0
-
Molecular Formula: C8H8BrNO2
Primary Hazards: This chemical is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It causes skin, eye, and respiratory tract irritation.[1][3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles compliant with EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards are required.[1] A face shield should be used for splash hazards. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[3] Dispose of contaminated gloves after use. |
| Skin and Body | A flame-resistant lab coat and appropriate protective clothing are necessary to prevent skin exposure.[1] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1][3][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is required. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical for safety.
Handling:
-
Preparation: Ensure an eyewash station and safety shower are readily accessible.[1]
-
Ventilation: Always handle this chemical in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1][3][5]
-
Avoiding Contact: Prevent all personal contact, including inhalation of dust or fumes.[5] Avoid contact with skin and eyes.[3][5]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][3]
-
The storage area should be secured and locked.[5]
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[5] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.[1] |
| Spill Cleanup | For minor spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] For major spills, evacuate the area and contact emergency services.[5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: Dispose of the chemical and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[4][5] Do not allow the product to enter drains.[3]
-
Container Disposal: Empty containers may still retain hazardous residues and should be disposed of as hazardous waste.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
